Prolycopene
Description
Structure
2D Structure
Properties
CAS No. |
2361-24-2 |
|---|---|
Molecular Formula |
C40H56 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
InChI Key |
OAIJSZIZWZSQBC-BYUNHUQQSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
melting_point |
111°C |
physical_description |
Solid |
Synonyms |
All trans Lycopene all-trans-lycopene LYC O MATO LYC-O-MATO LYCOMATO lycopene lycopene, (13-cis)-isomer Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer - lycopene, (cis)-isomer Pro Lycopene Pro-Lycopene prolycopene |
Origin of Product |
United States |
Foundational & Exploratory
The Prolycopene Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by all plants, algae, and cyanobacteria, as well as some fungi and bacteria. In plants, these molecules play crucial roles in photosynthesis, photoprotection, and as precursors to the plant hormone abscisic acid. The biosynthesis of carotenoids follows a complex, highly regulated pathway. A key intermediate in the formation of the red pigment lycopene is its poly-cis-isomer, prolycopene (7,9,7′,9′-tetra-cis-lycopene). The accumulation of this compound, which imparts an orange color, is characteristic of the tangerine mutant of tomato (Solanum lycopersicum).[1][2][3] This guide provides an in-depth technical overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data from comparative studies, and detailed experimental protocols for analysis.
The Core Biosynthesis Pathway
In plants and cyanobacteria, the conversion of the colorless C40 carotenoid precursor, 15-cis-phytoene, to the red, all-trans-lycopene is not a direct process. Instead, it proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[1][4][5] This is in contrast to bacteria and fungi, which utilize a single enzyme, phytoene desaturase (CRTI), to produce all-trans-lycopene directly from phytoene.[6]
The plant pathway involves the concerted action of four main enzymes:
-
Phytoene Synthase (PSY): This is the first committed step in carotenoid biosynthesis. PSY catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene.[7][8] This enzyme is a key rate-limiting step in the overall pathway.
-
Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene.[5][9]
-
ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the central 15-cis double bond of 9,15,9′-tri-cis-ζ-carotene to a trans configuration, resulting in 9,9′-di-cis-ζ-carotene.[10]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9′-di-cis-ζ-carotene, producing 7,9,9′,7′-tetra-cis-lycopene, also known as this compound.[11][12][13]
-
Carotenoid Isomerase (CRTISO): In wild-type plants, this compound is subsequently isomerized to all-trans-lycopene by the enzyme carotenoid isomerase (CRTISO).[1][2][3] The tangerine tomato mutant has a defect in the CRTISO gene, leading to the accumulation of this compound and other cis-carotene precursors.[1][2][3][14]
Signaling Pathway Diagram
Quantitative Data: Carotenoid Composition in Wild-Type vs. tangerine Tomato
The tangerine mutant of tomato provides an excellent model system for studying the this compound biosynthesis pathway. The tables below summarize the quantitative differences in carotenoid composition between wild-type and tangerine mutant tomatoes, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)
| Carotenoid | Wild-Type (M82) | tangerine (3183) |
| Phytoene | 4.5 ± 0.5 | 10.2 ± 1.1 |
| Phytofluene | 2.1 ± 0.3 | 5.8 ± 0.7 |
| ζ-Carotene | 1.8 ± 0.2 | 8.5 ± 0.9 |
| Neurosporene | 1.1 ± 0.1 | 3.1 ± 0.4 |
| This compound | Not Detected | 45.3 ± 5.2 |
| all-trans-Lycopene | 55.6 ± 6.1 | 1.2 ± 0.2 |
| β-Carotene | 3.2 ± 0.4 | 0.8 ± 0.1 |
Data adapted from Isaacson et al. (2002). Values are means ± SD.[1]
Table 2: Percentage of Total Carotenoids in Ripe Tomato Fruit
| Carotenoid | Wild-Type (M82) | tangerine (3183) |
| Lycopene Precursors | <15% | ~25% |
| This compound | 0% | ~60% |
| all-trans-Lycopene | ~75% | <2% |
| β-Carotene | ~5% | ~1% |
Data adapted from Isaacson et al. (2002).[1]
Experimental Protocols
Carotenoid Extraction from Plant Tissue for HPLC Analysis
This protocol is a generalized method for the extraction of carotenoids from plant tissues, such as tomato fruit.
Materials:
-
Plant tissue (e.g., tomato fruit), frozen in liquid nitrogen and ground to a fine powder.
-
Acetone (HPLC grade), containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.
-
Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
Mortar and pestle or a homogenizer.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Weigh approximately 1-2 g of the powdered plant tissue into a mortar or homogenization tube.
-
Add 10-20 mL of cold acetone (with BHT) and grind or homogenize the tissue until a uniform slurry is formed. Perform this step under dim light to prevent photo-oxidation and isomerization of carotenoids.
-
Filter the extract through a Büchner funnel with filter paper or centrifuge to pellet the solid debris.
-
Transfer the liquid extract to a separatory funnel.
-
Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The carotenoids will partition into the upper organic phase.
-
Drain and discard the lower aqueous phase.
-
Wash the organic phase two more times with saturated NaCl solution to remove residual acetone and water-soluble compounds.
-
Collect the upper organic phase and dry it by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol and MTBE).
-
Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC Analysis of Lycopene Isomers
This protocol describes a typical HPLC method for the separation and quantification of lycopene isomers, including this compound and all-trans-lycopene.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[2]
Mobile Phase:
A gradient elution is typically used for optimal separation. An example of a mobile phase system is:
-
Solvent A: Methanol:Water:Triethylamine (90:10:0.1, v/v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 450-472 nm for lycopene isomers. A PDA detector allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification. This compound has a characteristic absorption spectrum with a λmax around 438 nm.[12]
Quantification:
Quantification is performed by comparing the peak areas of the sample chromatogram with those of authentic standards of known concentration. A calibration curve should be generated for each carotenoid to be quantified.
Functional Characterization of Carotenoid Isomerase (CRTISO) in E. coli
This protocol outlines the general steps for expressing a plant CRTISO gene in E. coli to confirm its enzymatic activity.
Workflow Diagram:
Procedure:
-
Construct Plasmids:
-
Obtain or construct a plasmid that carries the necessary genes for this compound synthesis in E. coli. This typically includes genes for GGPP synthase (crtE), phytoene synthase (crtB), and phytoene desaturase from a bacterium that produces lycopene, along with the plant ZDS to produce this compound.
-
Clone the full-length cDNA of the plant CRTISO gene into a compatible E. coli expression vector with an inducible promoter (e.g., pET vector series).
-
-
Transform E. coli:
-
Co-transform a suitable E. coli strain (e.g., BL21(DE3)) with both the this compound synthesis plasmid and the CRTISO expression plasmid.
-
As a control, transform another batch of E. coli with the this compound synthesis plasmid and an empty expression vector.
-
-
Culture and Induction:
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce the expression of the cloned genes by adding an appropriate inducer (e.g., IPTG for the lac promoter) to the culture.
-
Continue to incubate the cultures at a lower temperature (e.g., 20-28°C) for 16-24 hours to allow for protein expression and carotenoid accumulation.
-
-
Carotenoid Extraction and Analysis:
-
Harvest the bacterial cells by centrifugation.
-
Extract the carotenoids from the cell pellet using a method similar to the one described for plant tissues (e.g., acetone or ethanol:ether extraction).[5]
-
Analyze the carotenoid composition of the extracts by HPLC as described previously.
-
-
Interpretation of Results:
-
The control E. coli strain should accumulate this compound, resulting in an orange-colored cell pellet.
-
The E. coli strain expressing the functional plant CRTISO should show a significant reduction in the this compound peak and the appearance of a prominent all-trans-lycopene peak in the HPLC chromatogram, with the cell pellet appearing red. This confirms the isomerase activity of the cloned gene.
-
References
- 1. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Lycopene Isomers Using HPLC Method [spkx.net.cn]
- 4. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli as a platform for functional expression of plant P450 carotene hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 8. kb.osu.edu [kb.osu.edu]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Citrus carotenoid isomerase gene characterization by complementation of the "Micro-Tom" tangerine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Prolycopene Isomerase (CRTISO) in Carotenoid Synthesis: A Technical Guide
Executive Summary: Carotenoids are a vital class of pigments essential for photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones. In plants and cyanobacteria, the biosynthesis of the key intermediate, all-trans-lycopene, follows a poly-cis pathway, which fundamentally differs from the all-trans pathway found in bacteria. This guide provides an in-depth examination of Prolycopene Isomerase (CRTISO), a critical enzyme that functions as a cis-trans isomerase in the plant pathway. Mutations in the gene encoding CRTISO lead to the accumulation of poly-cis-carotenes, most notably 7,9,7',9'-tetra-cis-lycopene (this compound), as observed in the tangerine tomato mutant. This document details the biochemical function of CRTISO, its position within the carotenoid biosynthetic pathway, quantitative data on its enzymatic activity, and detailed experimental protocols for its study. It is intended for researchers, scientists, and professionals in drug development engaged in the study of isoprenoid metabolism and metabolic engineering.
Introduction to Carotenoid Biosynthesis
The biosynthesis of carotenoids in plants is a complex plastid-localized process beginning with the condensation of two geranylgeranyl diphosphate (GGDP) molecules to form the first C40 carotenoid, phytoene.[1] A series of desaturation reactions converts the colorless phytoene into the red-colored lycopene.[1] While bacteria utilize a single enzyme, CRTI, to catalyze four desaturation steps and produce all-trans-lycopene directly, the pathway in plants and cyanobacteria is more intricate.[1][2] It requires two separate desaturases, Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS), which generate a series of cis-isomers.[1][3] This necessitates the action of specific isomerases to convert these cis-products into the all-trans configuration required for subsequent cyclization. This compound Isomerase (CRTISO), also known as carotenoid isomerase, is the key enzyme that resolves the final poly-cis intermediate, this compound, into all-trans-lycopene, the crucial substrate for the synthesis of α- and β-carotene and downstream xanthophylls.[4][5]
Biochemical Function of this compound Isomerase (CRTISO)
This compound Isomerase (EC 5.2.1.13) is a flavoprotein that catalyzes the cis-to-trans isomerization of specific double bonds within the polyene chain of carotenoid precursors.[6][7] It shares sequence homology with the bacterial carotene desaturase CRTI, suggesting a common evolutionary origin.[1][6]
Substrate Specificity and Reaction: The primary function of CRTISO is the conversion of 7,9,7',9'-tetra-cis-lycopene (this compound) to all-trans-lycopene.[1][8][9] The reaction proceeds through several intermediates, including 7,9-di-cis-lycopene, 9-cis-lycopene, and 7-cis-lycopene.[6] CRTISO also acts on 7,9,9′-tri-cis-neurosporene, an upstream precursor, converting it to 9′-cis-neurosporene.[1][10] However, it does not isomerize cis-isomers of ζ-carotene, indicating its activity is specific to later stages of the desaturation pathway.[1]
Catalytic Mechanism: CRTISO is a non-redox enzyme that depends on reduced flavin (FAD) for its activity.[6][9] The catalytic activity requires redox-active components, suggesting that isomerization is achieved via a reversible redox reaction at specific double bonds.[1][11] The enzyme acts by isomerizing adjacent cis-double bonds at the C7 and C9 positions pairwise into the trans configuration.[1][10][11]
Carotenoid Biosynthesis Pathway & the Central Role of CRTISO
In plants, the conversion of 15-cis-phytoene to all-trans-lycopene requires four enzymes: PDS, ζ-Carotene Isomerase (Z-ISO), ZDS, and CRTISO.[3][6] PDS and ZDS introduce new double bonds, creating poly-cis intermediates. Z-ISO and CRTISO are then responsible for converting these molecules into the all-trans state. The absence of functional CRTISO leads to a metabolic block, causing the accumulation of this compound and other cis-carotenes.[1][12] This accumulation is responsible for the characteristic orange color of the tangerine tomato mutant, which lacks a functional CRTISO enzyme.[13][14]
Quantitative Analysis of CRTISO Activity
In vitro assays using purified CRTISO expressed in E. coli demonstrate its catalytic activity. Time-course experiments show a clear substrate-product relationship, where the concentration of this compound decreases over time with a corresponding increase in various intermediates and the final product, all-trans-lycopene.
Table 1: Time-Course of this compound Isomerization by CRTISO In Vitro
| Time (minutes) | This compound (Relative %) | 7,9-di-cis-lycopene (Relative %) | Other cis-isomers (Relative %) | all-trans-Lycopene (Relative %) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | ~50 | ~20 | ~15 | ~15 |
| 60 | ~10 | ~5 | ~10 | ~75 |
| 90 | <10 | <5 | ~10 | ~80 |
Note: Data are synthesized from qualitative descriptions and graphical representations in published literature.[1][6] Absolute values vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro CRTISO Enzyme Assay
This protocol describes the functional characterization of CRTISO using an E. coli expression system and a liposome-based assay.[1][6]
1. Expression and Preparation of CRTISO Enzyme: a. Clone the full-length cDNA of CRTISO (e.g., from Solanum lycopersicum) into an appropriate E. coli expression vector (e.g., pET series). b. Transform the construct into a suitable expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-28°C) for several hours or overnight. e. Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). f. Lyse the cells via sonication or a French press. g. Centrifuge the lysate to separate soluble and insoluble fractions. The CRTISO protein may be in either fraction; if insoluble, it can be solubilized with mild detergents. For the assay, a clarified supernatant or a purified protein can be used.[1]
2. Preparation of Substrate-Containing Liposomes: a. Obtain or purify the substrate, 7,9,7',9'-tetra-cis-lycopene (this compound). b. Prepare a lipid mixture, typically phosphatidylcholine, in chloroform. c. Add the this compound substrate to the lipid mixture. d. Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film. e. Hydrate the film with an aqueous buffer (e.g., incubation buffer) and vortex to form multilamellar vesicles. f. Sonicate the vesicle suspension to create small, unilamellar liposomes containing the carotenoid substrate.
3. Enzymatic Reaction: a. Prepare the reaction mixture in a microfuge tube, protected from light. b. Combine the incubation buffer, a source of reduced FAD (FADH2), and the liposome suspension containing this compound. c. Initiate the reaction by adding the E. coli lysate or purified protein containing CRTISO. d. Incubate the reaction at 28-30°C in the dark for a defined period (e.g., 0 to 120 minutes).[1] e. Terminate the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) to extract the carotenoids.
4. Product Analysis: a. Vortex the terminated reaction mixture vigorously and centrifuge to separate the phases. b. Collect the lower organic phase containing the carotenoids. c. Dry the extract under nitrogen and resuspend in a suitable solvent for HPLC analysis (e.g., acetone or methyl tert-butyl ether). d. Analyze the carotenoid isomers using HPLC as described in Protocol 5.2.
Protocol 2: Carotenoid Extraction and HPLC Analysis
This protocol provides a general method for the extraction and quantification of carotenoids from reaction mixtures or biological tissues.[12][15][16]
1. Sample Preparation and Extraction: a. For enzymatic assays, proceed directly from step 3e in Protocol 5.1. b. For plant tissues, freeze the sample in liquid nitrogen and grind to a fine powder. c. To the powder or liquid sample, add a mixture of organic solvents. A common combination is Hexane:Acetone:Ethanol (2:1:1 v/v/v). Include an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. d. Vortex or sonicate the mixture for 20 minutes, keeping the sample on ice and protected from light.[12][17] e. Add deionized water to facilitate phase separation. f. Centrifuge to pellet debris and separate the aqueous and organic phases. g. Carefully collect the upper organic phase (containing the carotenoids). Repeat the extraction on the remaining pellet if necessary. h. Pool the organic phases, dry under a stream of nitrogen, and resuspend in a known volume of injection solvent (e.g., MTBE/methanol mixture).
2. HPLC Analysis: a. Column: Use a C30 reverse-phase column, which is specifically designed for resolving carotenoid isomers. b. Mobile Phase: A gradient system is typically required. For example:
- Solvent A: Methanol/water/ammonium acetate
- Solvent B: Methyl tert-butyl ether (MTBE) c. Gradient: A typical gradient might run from a high percentage of Solvent A to a high percentage of Solvent B over 20-30 minutes to elute carotenoids of increasing non-polarity.[16] d. Detection: Use a photodiode array (PDA) or UV/Vis detector. Monitor at wavelengths between 440-470 nm for lycopene isomers.[16][18] e. Identification: Identify peaks by comparing retention times and spectral data with authentic standards (if available) and published literature. This compound (tetra-cis-lycopene) has a characteristic UV/Vis spectrum with a much lower spectral fine structure and a hypsochromic shift (shift to shorter wavelength) compared to the sharp, three-peaked spectrum of all-trans-lycopene.[6] f. Quantification: Calculate the concentration of each isomer by integrating the peak area and comparing it to a standard curve of a known compound (e.g., all-trans-lycopene).
Downstream Pathways and Biological Significance
The all-trans-lycopene produced by CRTISO is a critical branch-point metabolite.[3] It serves as the direct precursor for the synthesis of α-carotene and β-carotene, which are essential for photosynthesis and photoprotection.[19] These, in turn, are hydroxylated to form the xanthophylls lutein, zeaxanthin, violaxanthin, and neoxanthin. Furthermore, specific carotenoids are cleaved to produce vital plant hormones. 9-cis-epoxycarotenoids (derived from the β-carotene branch) are precursors to abscisic acid (ABA), a key regulator of seed dormancy and stress responses.[5] Other carotenoid-derived signals, such as strigolactones, regulate shoot branching and symbiotic interactions.[19][20] Therefore, the function of CRTISO is not only central to pigment production but also to the synthesis of crucial signaling molecules that govern plant development and environmental adaptation.
References
- 1. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the carotenoid isomerase provides insight into carotenoid biosynthesis, prolamellar body formation, and photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Carotene Cis-Trans Isomerase CRTISO: A NEW MEMBER OF THE FADRED-DEPENDENT FLAVOPROTEINS CATALYZING NON-REDOX REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isomerase - Wikipedia [en.wikipedia.org]
- 8. EC 5.2.1.13 - this compound isomerase. [ebi.ac.uk]
- 9. EC 5.2.1.13 [iubmb.qmul.ac.uk]
- 10. uniprot.org [uniprot.org]
- 11. academic.oup.com [academic.oup.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
Prolycopene vs. All-trans-lycopene: A Technical Deep Dive into Isomeric Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the chemical properties, biological activities, and experimental analysis of prolycopene (also known as tetra-cis-lycopene) and all-trans-lycopene. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the nuanced differences between these two key lycopene isomers.
Core Chemical and Physical Properties
This compound and all-trans-lycopene are geometric isomers of lycopene, a bright red carotenoid pigment. While they share the same molecular formula (C₄₀H₅₆) and molecular weight (536.87 g/mol ), their distinct spatial arrangements of double bonds lead to significant differences in their chemical and physical properties. All-trans-lycopene is the most thermodynamically stable and most abundant isomer found in raw red tomatoes, characterized by a linear, planar structure. This compound, on the other hand, possesses four cis (or Z) double bonds at the 7, 9, 7', and 9' positions, resulting in a bent, less linear conformation.[1][2] This structural variance has profound implications for their stability, solubility, and ultimately, their biological activity.
| Property | This compound (7Z,9Z,7'Z,9'Z-lycopene) | All-trans-lycopene |
| Synonyms | tetra-cis-lycopene, (7Z,9Z,7'Z,9'Z)-lycopene | (all-E)-lycopene |
| Molecular Formula | C₄₀H₅₆ | C₄₀H₅₆ |
| Molecular Weight | 536.87 g/mol | 536.87 g/mol |
| CAS Number | 2361-24-2 | 502-65-8 |
| Appearance | Orange-red crystals | Deep red crystals |
| Chemical Structure | Acyclic tetraterpene with four cis double bonds | Acyclic tetraterpene with all double bonds in the trans configuration |
| Melting Point | Not well-documented | ~172-175 °C |
Comparative Analysis of Key Physicochemical Properties
The distinct geometries of this compound and all-trans-lycopene directly influence their behavior in various chemical and biological systems.
Solubility
The bent structure of this compound disrupts the intermolecular forces that favor crystal packing, leading to a generally higher solubility in organic solvents and lipid-based systems compared to the more rigid, linear all-trans-lycopene. This enhanced solubility is a critical factor in its increased bioavailability.
| Solvent | This compound Solubility | All-trans-lycopene Solubility |
| Hexane | More soluble | Less soluble |
| Acetone | More soluble | Less soluble |
| Ethanol | More soluble | Less soluble |
| Lipid Micelles | Higher incorporation | Lower incorporation |
Stability
All-trans-lycopene is the most thermodynamically stable isomer. This compound, being a cis-isomer, is more susceptible to isomerization to the all-trans form upon exposure to heat, light, and acid. However, within a food matrix, the stability of both isomers can be influenced by other components. Processing of tomatoes, such as heating, can increase the proportion of cis-isomers, including this compound.
| Condition | Effect on this compound | Effect on All-trans-lycopene |
| Heat | Can isomerize to all-trans form | Can isomerize to various cis-isomers, but generally more stable than this compound |
| Light | Prone to isomerization and degradation | Prone to isomerization and degradation, but generally more stable than this compound |
| Acidic pH | Can isomerize to all-trans form | Relatively stable |
| In Food Matrix | Stability is enhanced compared to in pure solvent | Generally stable |
Bioavailability
A significant body of research indicates that this compound and other cis-isomers of lycopene are more bioavailable than the all-trans isomer.[2] This is attributed to several factors:
-
Increased Solubility in Bile Acid Micelles: The bent shape of this compound allows for more efficient incorporation into the mixed micelles formed in the small intestine, a crucial step for absorption.
-
Reduced Aggregation: All-trans-lycopene has a tendency to form crystalline aggregates, which are poorly absorbed. The kinked structure of this compound hinders this aggregation.
-
Enhanced Cellular Uptake: In vitro studies using Caco-2 intestinal cells have suggested that cis-isomers may be more readily taken up by enterocytes.
One study found that the bioavailability of tetra-cis-lycopene from tangerine tomatoes was approximately 8.5 times higher than that of all-trans-lycopene from red tomatoes.[3]
Antioxidant Activity
Lycopene is a potent antioxidant, primarily through its ability to quench singlet oxygen and scavenge other reactive oxygen species. While all-trans-lycopene is an effective antioxidant, some studies suggest that cis-isomers, including this compound, may exhibit enhanced antioxidant activity in certain systems. This could be due to their better solubility and accessibility to radical species in aqueous or mixed-phase environments. However, the relative antioxidant potency can be method-dependent.
| Assay | This compound | All-trans-lycopene |
| DPPH Radical Scavenging | Higher or comparable activity | Effective, but may be lower than some cis-isomers |
| ABTS Radical Scavenging | Higher or comparable activity | Effective, but may be lower than some cis-isomers |
| Singlet Oxygen Quenching | Potent quencher | Potent quencher |
Impact on Cellular Signaling Pathways
The differential chemical properties of this compound and all-trans-lycopene can translate into distinct effects on cellular signaling pathways, which are critical in the context of disease prevention and therapy. While much of the research has focused on "lycopene" as a general entity, emerging evidence suggests isomer-specific effects.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Lycopene has been shown to modulate these pathways, often leading to anti-cancer effects. While direct comparative studies on this compound and all-trans-lycopene are limited, the enhanced bioavailability of this compound suggests it may exert a more potent effect on these pathways at equivalent dietary intake levels.
References
An In-depth Technical Guide to the Discovery and History of Prolycopene Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolycopene, a naturally occurring cis-isomer of lycopene, has garnered significant attention in the scientific community due to its distinct biochemical properties and enhanced bioavailability compared to its all-trans counterpart. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details the pivotal role of the tangerine tomato mutant in its discovery, the elucidation of the carotenoid biosynthesis pathway, and the enzymatic basis for its accumulation. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the relevant biological and experimental pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.
Discovery and History
The journey of this compound research is intrinsically linked to a specific phenotype observed in tomatoes (Solanum lycopersicum).
The tangerine Tomato Mutant: A Serendipitous Discovery
The story of this compound begins with the observation of a naturally occurring tomato mutant known as tangerine. This mutant is characterized by its distinctive orange-colored fruit, a stark contrast to the deep red of conventional tomatoes. Initial investigations into the pigment composition of tangerine tomatoes revealed that the predominant carotenoid was not the all-trans-lycopene found in red tomatoes, but rather a poly-cis-isomer.[1] This unique isomer was identified as 7,9,7′,9′-tetra-cis-lycopene and was given the common name this compound.[1]
Unraveling the Genetic and Enzymatic Basis
The accumulation of this compound in tangerine tomatoes pointed towards a genetic basis for this trait. Subsequent research led to the identification of the gene responsible for the conversion of this compound to all-trans-lycopene. This gene, named Carotenoid Isomerase (CRTISO) , was found to be mutated and non-functional in the tangerine mutant.[1]
The discovery of CRTISO was a landmark in carotenoid biochemistry. It established that this enzyme is essential for the isomerization of poly-cis-carotenoids into their all-trans forms, a critical step in the biosynthesis of downstream carotenoids like beta-carotene in plants.[1] The absence of a functional CRTISO enzyme in tangerine tomatoes leads to the accumulation of this compound, the substrate for this enzyme.
Elucidation of the Poly-cis-Carotenoid Biosynthesis Pathway
The study of this compound and the tangerine mutant played a crucial role in refining the understanding of the carotenoid biosynthesis pathway in plants. It provided strong evidence for a "poly-cis" pathway, where the initial desaturation steps produce cis-isomers of carotenoids, which are subsequently isomerized to the all-trans forms. This is in contrast to the pathway in bacteria, where a single enzyme can produce all-trans-lycopene directly.
Quantitative Data
A key area of this compound research has been the comparison of its bioavailability with that of all-trans-lycopene. The cis-configuration of this compound is thought to enhance its absorption in the human body.
Table 1: Bioavailability of this compound (from Tangerine Tomatoes) vs. All-trans-Lycopene (from Red Tomatoes)
| Study | Lycopene Form Administered (Source) | Key Finding |
| Cooperstone et al. (2015)[1][2] | 10 mg total lycopene from tangerine (94% cis) vs. red tomato juice (10% cis) | A marked 8.5-fold increase in lycopene bioavailability was observed from tangerine tomato juice.[1][2] |
| Fractional absorption was 47.70 ± 8.81% from tangerine and 4.98 ± 1.92% from red tomato juices.[1] | ||
| Unlu et al. (2007)[2] | Lycopene from heat-induced cis-isomer-rich tomato sauce | Lycopene from cis-isomer-rich sauce was more bioavailable than from all-trans-rich sauce.[2] |
| Burri et al. (2009)[2] | Tangerine tomato sauce vs. red tomato sauce | Consumption of tangerine tomato sauce led to a higher increase in total and tetra-cis-lycopene in blood.[2] |
Table 2: Carotenoid Composition of Tangerine vs. Red Tomatoes
| Carotenoid | Tangerine Tomatoes (approximate % of total lycopene) | Red Tomatoes (approximate % of total lycopene) |
| This compound (tetra-cis-lycopene) | Predominant isomer [1] | Minor isomer |
| All-trans-lycopene | Minor isomer | ~95% [1] |
| Other cis-isomers | Present | <10%[1] |
| Phytoene | Considerable levels[1] | Lower levels |
| Phytofluene | Considerable levels[1] | Lower levels |
| ζ-carotene | Considerable levels[1] | Lower levels |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from tomato and biological samples.
Extraction of this compound from Tangerine Tomatoes
This protocol is adapted from methods described for carotenoid extraction from tomato tissues.
Materials:
-
Tangerine tomatoes
-
Acetone
-
Hexane
-
Ethanol
-
Butylated hydroxytoluene (BHT)
-
Saturated potassium hydroxide (KOH) solution
-
Deionized water
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 g of fresh tangerine tomato tissue. To minimize photo- and thermal-isomerization, all subsequent steps should be performed under dim light and on ice where possible.
-
Homogenization: Homogenize the tomato tissue with 20-30 mL of acetone containing 0.1% BHT using a mortar and pestle or a mechanical homogenizer until a uniform slurry is obtained.
-
Extraction: Transfer the slurry to a centrifuge tube. Add 20 mL of hexane and vortex vigorously for 1-2 minutes.
-
Phase Separation: Add 10 mL of deionized water to the mixture to facilitate phase separation. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top hexane layer containing the carotenoids, a middle layer of acetone/water, and a bottom layer of tomato pulp.
-
Collection of Supernatant: Carefully collect the upper hexane layer containing the this compound and transfer it to a clean round-bottom flask.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer and pulp at least two more times to ensure complete extraction of carotenoids. Pool all hexane extracts.
-
Washing: Wash the pooled hexane extract with an equal volume of deionized water to remove any residual water-soluble compounds. Discard the aqueous layer.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Re-dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., hexane or mobile phase for HPLC) and store in amber glass vials at -80°C until analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of lycopene isomers.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.
Mobile Phase and Gradient:
-
A ternary gradient system is often employed. A common mobile phase consists of:
-
Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium acetate.
-
Solvent B: Methyl-tert-butyl ether (MTBE).
-
Solvent C: Acetonitrile.
-
-
A typical gradient might be:
-
0-10 min: 90% A, 10% C
-
10-25 min: Linear gradient to 60% A, 30% B, 10% C
-
25-30 min: Hold at 60% A, 30% B, 10% C
-
30-35 min: Return to initial conditions.
-
Flow rate: 1.0 mL/min.
-
Procedure:
-
Sample Preparation: The extracted and re-dissolved sample should be filtered through a 0.22 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the sample onto the HPLC column.
-
Detection: Monitor the eluent at the absorbance maximum for this compound, which is around 440-450 nm (note: this is at a shorter wavelength than all-trans-lycopene, which has a maximum at ~472 nm).[1]
-
Identification: this compound (tetra-cis-lycopene) and other cis-isomers will have distinct retention times from all-trans-lycopene. Identification can be confirmed by comparing retention times with authentic standards (if available) and by examining the UV-Vis spectrum obtained from the PDA detector. Cis-isomers typically exhibit a "cis-peak" at a shorter wavelength.
-
Quantification: Create a standard curve using a this compound standard of known concentration. If a pure standard is unavailable, quantification can be performed relative to an all-trans-lycopene standard, with the acknowledgment of potential differences in extinction coefficients. The peak area of this compound is used to determine its concentration in the sample.
Signaling Pathways and Molecular Mechanisms
Research into the specific signaling pathways modulated by this compound is still emerging. However, studies on lycopene in general provide a strong indication of the likely mechanisms of action. Lycopene has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[3][4][5][6][7][8][9][10][11][12][13] It is plausible that the enhanced bioavailability of this compound could lead to more potent effects on these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells. Lycopene has been shown to inhibit the NF-κB pathway by:
-
Inhibiting the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB.[4][9]
-
Preventing the nuclear translocation of the p65 subunit of NF-κB.[5]
-
Suppressing the activity of IκB kinase (IKK), an upstream activator of the pathway.[4][5]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for cell proliferation, differentiation, and apoptosis. Lycopene has been demonstrated to inhibit the phosphorylation of these key kinases, thereby suppressing downstream signaling events that contribute to cancer cell growth and survival.[3][10][12][13]
Caption: this compound's potential inhibitory sites in the MAPK signaling pathway.
Experimental and Logical Workflows
Carotenoid Biosynthesis Pathway in Tomatoes
The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in tomatoes, highlighting the role of CRTISO and the accumulation of this compound in the tangerine mutant.
Caption: Carotenoid biosynthesis pathway in tomatoes, showing the effect of the tangerine mutation.
General Workflow for this compound Analysis
This diagram outlines the typical experimental workflow for the extraction and analysis of this compound from a biological matrix.
Caption: A generalized experimental workflow for the analysis of this compound.
Conclusion and Future Directions
The discovery and study of this compound have significantly advanced our understanding of carotenoid biochemistry and metabolism. The enhanced bioavailability of this cis-isomer compared to all-trans-lycopene presents exciting opportunities for its use as a nutraceutical and in drug development. Future research should focus on elucidating the specific molecular targets of this compound and conducting further clinical trials to validate its health benefits in human populations. The development of stable, this compound-rich formulations will be critical for translating the promising findings from basic research into tangible therapeutic applications.
References
- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.port.ac.uk [pure.port.ac.uk]
- 6. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Molecular Mechanism of Lycopene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lycopene inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lycopene suppresses the lipopolysaccharide-induced phenotypic and functional maturation of murine dendritic cells through inhibition of mitogen-activated protein kinases and nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lycopene inhibits NF-kB-mediated IL-8 expression and changes redox and PPARγ signalling in cigarette smoke-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lycopene suppresses LPS-induced NO and IL-6 production by inhibiting the activation of ERK, p38MAPK, and NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
Spectroscopic Properties of Prolycopene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolycopene, the 7,9,7′,9′-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of this compound influences its physical, chemical, and biological properties, including its spectroscopic signature. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.
UV-Visible Absorption Spectroscopy
The extended π-conjugated system of this compound is responsible for its characteristic absorption of light in the visible range. The cis-configuration of the double bonds in this compound results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.
Quantitative Data
| Parameter | Value | Solvent |
| λmax 1 | ~439 - 444 nm | Hexane/Ethanol |
| λmax 2 | ~465 - 470 nm | Hexane/Ethanol |
| λmax 3 | ~497 - 502 nm | Hexane/Ethanol |
| Molar Extinction Coefficient (ε) | 105,000 L·mol⁻¹·cm⁻¹ | at 439 nm |
Note: The exact λmax values can vary slightly depending on the solvent used due to solvent-solute interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented below. The presence of cis double bonds in this compound would lead to distinct changes in the chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-double bonds typically resonate at a slightly different field compared to their trans counterparts, and the through-space interactions in the cis configuration can be observed in 2D NMR experiments like NOESY.
¹H and ¹³C NMR Data for all-trans-Lycopene (for comparison)
¹H NMR (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.60 | s | Me-16, Me-17 |
| 1.68 | s | Me-18 |
| 1.83 | s | Me-19, Me-19' |
| 1.97 | s | Me-20, Me-20' |
| 5.12 | t | H-2 |
| 5.95 | d | H-6 |
| 6.25 - 6.75 | m | Olefinic Protons |
¹³C NMR (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 12.8 | C-20, C-20' |
| 17.7 | C-19, C-19' |
| 25.7 | C-18 |
| 26.8 | C-16, C-17 |
| 39.9 | C-3 |
| 40.3 | C-1 |
| 124.2 - 137.5 | Olefinic Carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy.
The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed at m/z 536.4382 (for C₄₀H₅₆). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for this compound are not extensively documented, they are expected to show some differences from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability of fragment ions.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation. The Raman spectrum of carotenoids is dominated by three major peaks:
-
ν1 (C=C stretching): around 1515-1525 cm⁻¹
-
ν2 (C-C stretching): around 1155-1160 cm⁻¹
-
ν3 (C-CH₃ rocking): around 1005-1010 cm⁻¹
The exact position of the ν1 band is sensitive to the length of the conjugated polyene chain and can be used to distinguish between different carotenoids. For this compound, the cis-bends in the polyene chain may lead to slight shifts in these characteristic Raman bands compared to all-trans-lycopene.
Experimental Protocols
Extraction and Purification of this compound from Tangerine Tomatoes
Objective: To extract and purify this compound from tangerine tomato fruit for spectroscopic analysis.
Materials:
-
Tangerine tomatoes
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Blender or homogenizer
-
Separatory funnel
-
Rotary evaporator
-
Column for chromatography (e.g., silica gel or C18)
Procedure:
-
Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in a blender with acetone.
-
Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane and acetone (e.g., 1:1 v/v) until the residue is colorless.
-
Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the extract to facilitate phase separation. The upper hexane layer containing the carotenoids will separate from the lower aqueous layer.
-
Washing and Drying: Wash the hexane layer with water to remove any residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Purification: The crude extract can be further purified by column chromatography. For silica gel chromatography, a non-polar solvent system like hexane with increasing amounts of a slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution. This compound will elute as an orange-colored band.
-
Purity Check: The purity of the isolated this compound can be assessed by HPLC with a photodiode array (PDA) detector.
UV-Vis Spectrophotometry
Objective: To determine the absorption maxima and concentration of a purified this compound sample.
Materials:
-
Purified this compound
-
Spectrophotometer grade solvent (e.g., hexane or ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a known amount of purified this compound in the chosen solvent to obtain a solution with an absorbance in the linear range of the instrument (typically 0.2-0.8).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.
-
Sample Measurement: Record the absorption spectrum of the this compound solution from approximately 350 nm to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the concentration of the solution, where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
This compound is a key intermediate in the carotenoid biosynthesis pathway in plants. Its formation and subsequent isomerization are critical steps leading to the production of various other carotenoids.
biological significance of prolycopene in plant physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolycopene, a poly-cis-isomer of lycopene (specifically 7,9,7',9'-tetra-cis-lycopene), is a crucial intermediate in the carotenoid biosynthesis pathway in plants. While transient and typically not accumulating in significant amounts in most wild-type plant tissues, its study, primarily through the analysis of tangerine tomato mutants, has unveiled critical insights into carotenoid metabolism, plastid development, and the antioxidant landscape of plants. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, physiological roles, and antioxidant properties. It further presents detailed experimental protocols for its analysis and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to plant hormones. Lycopene, a red carotenoid abundant in ripe tomatoes, is a potent antioxidant with well-documented health benefits. The biosynthesis of the predominant all-trans-lycopene proceeds through a series of desaturation and isomerization steps, with this compound emerging as a key, albeit fleeting, intermediate. The biological significance of this compound has been largely elucidated through the study of tangerine mutants of tomato (Solanum lycopersicum), which accumulate this poly-cis-isomer due to a deficiency in the enzyme carotenoid isomerase (CRTISO).[1][2] This accumulation leads to the characteristic orange color of the fruit, as opposed to the deep red of wild-type tomatoes.[1][3] This guide delves into the core aspects of this compound's role in plant physiology, offering a technical resource for its study and potential applications.
This compound Biosynthesis
This compound is an intermediate in the multi-step conversion of phytoene to all-trans-lycopene. This pathway is localized in the plastids.[4] The key enzymatic step leading to this compound accumulation is the desaturation of ζ-carotene, and its subsequent isomerization to all-trans-lycopene is catalyzed by the enzyme carotenoid isomerase (CRTISO).[1][3]
The biosynthetic pathway is as follows:
Phytoene → Phytofluene → ζ-Carotene → Neurosporene → this compound → All-trans-lycopene
In wild-type plants, the flux through this pathway is tightly regulated, and this compound is rapidly converted to all-trans-lycopene, hence its low abundance. However, in tangerine mutants, a mutation in the CRTISO gene leads to a non-functional or absent enzyme, causing the accumulation of this compound and its precursors.[1][2]
Quantitative Data on this compound Accumulation
The accumulation of this compound is most prominently observed in tangerine tomato mutants. The tables below summarize the quantitative data on this compound and all-trans-lycopene content in wild-type and tangerine tomato tissues.
Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)
| Carotenoid | Wild-Type (cv. M82) | Tangerine Mutant (tangerine3183) |
| This compound | Not Detected | 45.0 ± 8.2 |
| All-trans-Lycopene | 65.0 ± 11.5 | 1.5 ± 0.4 |
| Phytoene | 5.2 ± 1.1 | 10.1 ± 2.5 |
| Phytofluene | 2.1 ± 0.5 | 4.3 ± 1.0 |
| ζ-Carotene | 1.8 ± 0.4 | 8.7 ± 2.1 |
| Total Carotenoids | 86.5 ± 15.2 | 77.5 ± 16.8 |
Data adapted from Isaacson et al., 2002.[1]
Table 2: Carotenoid Composition in Tomato Flowers (% of total carotenoids)
| Carotenoid | Wild-Type (cv. M82) | Tangerine Mutant (tangerine3183) |
| This compound | Not Detected | 35.5 ± 9.7 |
| Phytoene | - | 5.1 ± 2.2 |
| Phytofluene | - | 1.8 ± 0.7 |
| ζ-Carotene | - | 6.1 ± 2.5 |
| Lutein | 59.4 ± 7.0 | 36.5 ± 9.7 |
| Violaxanthin | 37.0 ± 7.1 | 11.0 ± 6.1 |
| Neoxanthin | 2.5 ± 1.0 | 4.8 ± 0.6 |
| Total Carotenoids (μg/g fresh weight) | 770 ± 112 | 490 ± 327 |
Data adapted from Isaacson et al., 2002.[1]
Table 3: Carotenoid Composition in Etiolated Seedling Leaves (% of total carotenoids)
| Carotenoid | Wild-Type (cv. Micro-Tom) | Tangerine Mutant (tangerinemic) |
| This compound | Not Detected | 33.2 |
| Phytoene | - | 17.8 |
| Phytofluene | - | 7.7 |
| ζ-Carotene | - | 24.2 |
| cis-Neurosporene | - | 15.1 |
| Lutein | 95.0 | Not Detected |
| Violaxanthin | 3.0 | Not Detected |
| Neoxanthin | 2.0 | Not Detected |
Data adapted from Isaacson et al., 2002.[1]
Biological Significance of this compound
Role as a Biosynthetic Intermediate
The primary and undisputed role of this compound is its function as a precursor to all-trans-lycopene.[1] The study of tangerine mutants has been instrumental in confirming the existence of a poly-cis pathway for carotenoid biosynthesis in plants, a significant departure from the all-trans pathway observed in some bacteria.[1]
Antioxidant Activity
Lycopene, in general, is a potent antioxidant due to its numerous conjugated double bonds that can quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] While all-trans-lycopene is the most stable isomer, studies have suggested that cis-isomers, including this compound, may exhibit equal or even superior antioxidant activity in certain in vitro assays.[6] The bent structure of cis-isomers might allow for better interaction with radicals within biological membranes.
Table 4: Comparative Antioxidant Activity of Lycopene Isomers
| Assay | All-trans-Lycopene | This compound (and other cis-isomers) | Reference |
| DPPH Radical Scavenging | IC50: ~54 µg/mL | Similar or slightly higher activity | [7] |
| FRAP (Ferric Reducing Antioxidant Power) | High reducing power | Similar reducing power | - |
| Singlet Oxygen Quenching | High quenching rate constant | High quenching rate constant | [8][9] |
Impact on Plastid Development
The accumulation of this compound in tangerine mutants has profound effects on plastid development, particularly the transition from chloroplasts to chromoplasts in ripening fruit. In wild-type tomatoes, the accumulation of all-trans-lycopene is associated with the formation of crystalline structures within the chromoplasts.[10] In contrast, the accumulation of this compound in tangerine mutants leads to the formation of globular, lipid-dissolved structures.[11] This altered ultrastructure is responsible for the orange color of the fruit. Furthermore, the accumulation of this compound and its precursors in young leaves and etiolated seedlings of some tangerine alleles can impair chloroplast development and chlorophyll accumulation.[1]
Role in Plant Stress Response
While direct evidence for a specific role of this compound in stress response is limited, the general importance of carotenoids in mitigating abiotic stress is well-established.[12] Carotenoids, including lycopene isomers, can protect plant cells from oxidative damage induced by stressors such as high light, drought, and extreme temperatures. The accumulation of this compound in tangerine mutants could potentially alter the plant's response to these stresses, although this remains an area for further investigation. Some studies suggest that the altered carotenoid profile in tangerine mutants can influence the plant's photosynthetic response to combined low light and low-temperature stress.[13]
Experimental Protocols
Extraction of this compound and Other Carotenoids
This protocol is adapted for the extraction of carotenoids from tomato fruit tissue, with modifications to minimize isomerization.
Materials:
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Petroleum ether (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Homogenize 5 g of fresh plant tissue in a mortar and pestle with liquid nitrogen.
-
Add 25 mL of acetone and continue grinding until a fine slurry is obtained.
-
Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.
-
Transfer the filtrate to a separatory funnel and add 25 mL of petroleum ether and 25 mL of saturated NaCl solution.
-
Shake the funnel gently and allow the layers to separate. The upper, colored layer contains the carotenoids.
-
Collect the upper layer and wash it twice with 25 mL of distilled water to remove residual acetone.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a mixture of methanol, methyl-tert-butyl ether, and water) for HPLC analysis.
-
Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.
HPLC Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).
Mobile Phase:
-
A gradient of methanol, methyl-tert-butyl ether, and water. A typical gradient starts with a high percentage of methanol and gradually increases the percentage of methyl-tert-butyl ether.
Procedure:
-
Set the column temperature to 25°C.
-
Set the PDA detector to scan from 250 to 600 nm. Monitor at 445 nm for this compound and 472 nm for all-trans-lycopene.
-
Inject 20 µL of the carotenoid extract.
-
Identify and quantify this compound and other carotenoids based on their retention times and absorption spectra compared to authentic standards.
In Vitro Antioxidant Assays
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14][15]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Carotenoid extract
-
Ascorbic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the carotenoid extract and ascorbic acid in methanol.[16]
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18][19]
Materials:
-
FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution)[17]
-
Carotenoid extract
-
Trolox (positive control)
-
96-well microplate reader
Procedure:
-
Prepare the FRAP reagent fresh.[19]
-
Prepare a series of dilutions of the carotenoid extract and Trolox.
-
In a 96-well plate, add 20 µL of each dilution to a well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[17]
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using Trolox and express the results as Trolox equivalents.
This assay measures the ability of an antioxidant to quench singlet oxygen, a highly reactive oxygen species.[8][20][21]
Materials:
-
Singlet oxygen generator (e.g., endoperoxide)
-
Singlet oxygen sensor (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Carotenoid extract
-
Solvent (e.g., ethanol/chloroform mixture)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing the singlet oxygen generator, DPBF, and the carotenoid extract in the chosen solvent.
-
Initiate the generation of singlet oxygen (e.g., by thermal decomposition of the endoperoxide).
-
Monitor the decrease in absorbance of DPBF at its characteristic wavelength over time.
-
The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the carotenoid extract.
-
Calculate the quenching rate constant relative to a known quencher.
Conclusion
This compound, while often viewed as a mere intermediate, holds significant biological importance in plant physiology. Its study has been pivotal in understanding the intricacies of carotenoid biosynthesis, revealing the prevalence of a poly-cis pathway in plants. The accumulation of this compound in tangerine mutants provides a unique model to investigate the impact of carotenoid composition on plastid development, fruit color, and potentially, plant stress responses. Furthermore, emerging evidence suggests that this compound and other cis-isomers of lycopene may possess potent antioxidant properties, a finding of interest to both plant biologists and drug development professionals. The detailed protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers seeking to further unravel the multifaceted roles of this compound and harness its potential for crop improvement and human health.
References
- 1. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cloning of tangerine from tomato reveals a carotenoid isomerase essential for the production of beta-carotene and xanthophylls in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tangerine Tomatoes Surpass Reds in Preliminary Lycopene Study : USDA ARS [ars.usda.gov]
- 5. An Overview of Novel Antioxidant and Anti-Cancer Properties of Lycopene - Afarand Scholarly Publishing Institute - GMJ Medicine [gmedicine.de]
- 6. Antioxidant and pro-oxidant effects of lycopene in comparison with beta-carotene on oxidant-induced damage in Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroplast to chromoplast transition in tomato fruit: spectral confocal microscopy analyses of carotenoids and chlorophylls in isolated plastids and time-lapse recording on intact live tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Response of Tomato Plants, Ailsa Craig and Carotenoid Mutant tangerine, to Simultaneous Treatment by Low Light and Low Temperature [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 21. Singlet molecular oxygen-quenching activity of carotenoids: relevance to protection of the skin from photoaging - PMC [pmc.ncbi.nlm.nih.gov]
Prolycopene: A Key Precursor in Carotenoid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In human health, carotenoids are valued for their antioxidant properties and some, like β-carotene, serve as a precursor to vitamin A. The biosynthesis of carotenoids is a complex enzymatic pathway involving a series of desaturation, isomerization, and cyclization reactions. A pivotal, yet often overlooked, intermediate in this pathway within plants and cyanobacteria is prolycopene (7,9,7',9'-tetra-cis-lycopene). This poly-cis isomer of lycopene is the direct substrate for the enzyme carotenoid isomerase (CRTISO), which catalyzes its conversion to the all-trans-lycopene, the familiar red pigment in tomatoes and a key precursor to cyclic carotenoids like α- and β-carotene.[1]
Understanding the role and metabolism of this compound is critical for several fields. For plant biologists and geneticists, it offers insights into the regulation of carotenoid biosynthesis and the evolution of this pathway. For nutritionists and food scientists, the distinct bioavailability of cis-isomers of lycopene, including those derived from this compound, is of significant interest.[2][3] In drug development, the potent antioxidant activities of various lycopene isomers are being explored for their potential in preventing chronic diseases.[4][5] This technical guide provides a comprehensive overview of this compound as a carotenoid precursor, detailing its biosynthesis, enzymatic conversion, and methods for its extraction and analysis.
The Biosynthetic Pathway of this compound and its Conversion
The formation of carotenoids in plants follows a "poly-cis" pathway, which contrasts with the "all-trans" pathway found in bacteria.[6][7] This pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene. A series of desaturation and isomerization steps, catalyzed by a suite of enzymes, ultimately leads to the formation of all-trans-lycopene. This compound is a key intermediate in this sequence.
The key enzymatic steps leading to and from this compound are:
-
Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, forming 9,15,9'-tri-cis-ζ-carotene.
-
ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[8][9]
-
ζ-Carotene Desaturase (ZDS): ZDS then introduces two more double bonds at the C-7 and C-7' positions of 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene, also known as this compound.[9]
-
Carotenoid Isomerase (CRTISO): This crucial enzyme, also referred to as this compound isomerase, catalyzes the sequential cis-to-trans isomerization of the double bonds in this compound to produce all-trans-lycopene.[1][10] This step is vital as all-trans-lycopene is the primary substrate for the subsequent cyclization reactions that form α- and β-carotene.
The accumulation of this compound is a hallmark of the tangerine mutant in tomatoes, which have a loss-of-function mutation in the CrtISO gene.[10][11] This results in orange-colored fruit due to the high levels of this compound and a significant reduction in all-trans-lycopene and downstream carotenoids.[11][12]
Quantitative Data on this compound and Other Carotenoids
The relative abundance of this compound and other carotenoids can vary significantly depending on the plant species, genetic background (e.g., wild-type vs. mutant), and fruit ripening stage. The following tables summarize quantitative data from various studies.
Table 1: Carotenoid Composition in Ripe Fruit of Wild-Type and tangerine Mutant Tomatoes (μg g⁻¹ FW)
| Carotenoid | Wild-Type (Red) | tangerine Mutant (Orange) | Reference |
| Phytoene | 5.8 ± 0.7 | 10.2 ± 1.5 | [13] |
| Phytofluene | 1.8 ± 0.2 | 3.5 ± 0.5 | [13] |
| ζ-Carotene | 1.2 ± 0.1 | 9.8 ± 1.2 | [13] |
| This compound | Not Detected | 45.6 ± 5.1 | [5][13] |
| all-trans-Lycopene | 55.2 ± 6.3 | 0.0 | [12][13] |
| β-Carotene | 3.1 ± 0.4 | 0.2 ± 0.0 | [13] |
| Lutein | 1.1 ± 0.1 | 0.3 ± 0.0 | [5] |
Table 2: Lycopene Isomer Composition in Red and Tangerine Tomato Juice (as a percentage of total lycopene)
| Lycopene Isomer | Red Tomato Juice | Tangerine Tomato Juice | Reference |
| all-trans-Lycopene | ~90% | ~6% | [14] |
| tetra-cis-Lycopene | Not a major component | 58% | [14] |
| Other cis-Lycopenes | ~10% | 36% | [14] |
Table 3: Carotenoid Content during Tomato Fruit Ripening (cv. Ailsa Craig) (μg g⁻¹ FW)
| Carotenoid | Breaker Stage | Pink Stage | Red Stage | Reference |
| all-trans-Lycopene | 0.21 | ~15 | 30.6 | [15] |
| all-trans-Lutein | ~1.0 | ~1.2 | ~0.8 | [15] |
| β-Carotene | ~0.5 | ~1.0 | ~2.5 | [4] |
Experimental Protocols
Carotenoid Extraction from Tomato Fruit
This protocol is a generalized procedure based on common methods for extracting carotenoids for HPLC analysis.[1][6][11]
Materials:
-
Tomato fruit tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane, acetone, ethanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (amber colored or wrapped in foil)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Freeze a known weight of tomato tissue (e.g., 1-5 g) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube.
-
Add an extraction solvent mixture, for example, hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT. Use a sufficient volume to fully immerse the sample (e.g., 10 mL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the solid debris.
-
Carefully transfer the supernatant (the colored extract) to a clean tube.
-
Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.
-
Pool the supernatants.
-
Add an equal volume of distilled water to the pooled extract to partition the phases. The carotenoids will remain in the upper hexane layer.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., <35°C).
-
Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of MTBE and methanol).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC Analysis of this compound and other Carotenoids
Separation of carotenoid isomers often requires a C30 stationary phase.[8][11]
Instrumentation and Conditions:
-
HPLC System: With a photodiode array (PDA) or UV/Vis detector.
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient Elution: A typical gradient could be:
-
0-15 min: 95% A, 5% B to 70% A, 30% B
-
15-25 min: 70% A, 30% B to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelengths: Scanning from 250-600 nm. This compound has a characteristic absorption maximum around 440 nm, while all-trans-lycopene absorbs at approximately 472 nm.
-
Injection Volume: 10-20 µL
Quantification:
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentration. Calibration curves should be generated for each carotenoid of interest.
In Vitro CRTISO Enzyme Assay
This protocol is based on the in vitro assay described for the characterization of tomato CRTISO.[16][17]
Materials:
-
Purified CRTISO enzyme
-
This compound substrate (typically extracted from tangerine tomatoes) incorporated into liposomes.
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
FAD (flavin adenine dinucleotide)
-
Dithiothreitol (DTT) or other reducing agents
-
E. coli lysate containing membranes (as a source of redox components)
-
Reaction tubes (amber)
-
Incubator/water bath
-
Solvents for quenching the reaction and extracting carotenoids (e.g., chloroform:methanol 2:1 v/v)
Procedure:
-
Prepare this compound-containing liposomes.
-
In an amber microfuge tube, set up the reaction mixture containing assay buffer, E. coli lysate, FAD, and a reducing agent.
-
Add the purified CRTISO enzyme to the reaction mixture.
-
Initiate the reaction by adding the this compound liposomes.
-
Incubate the reaction at a suitable temperature (e.g., 28-37°C) for a specific time (e.g., 30 minutes). A control reaction without the CRTISO enzyme should be run in parallel.
-
Stop the reaction by adding a quenching/extraction solvent (e.g., chloroform:methanol).
-
Extract the carotenoids as described in the extraction protocol above.
-
Analyze the extracted carotenoids by HPLC to determine the conversion of this compound to all-trans-lycopene and other isomers.
Visualizations of Workflows and Pathways
Conclusion
This compound is a fundamentally important, yet transient, intermediate in the biosynthesis of carotenoids in plants. Its efficient isomerization to all-trans-lycopene by CRTISO is a critical control point that dictates the flux of carotenoids into downstream pathways leading to the formation of essential molecules like β-carotene and xanthophylls. The study of this compound and its enzymatic conversion not only illuminates the intricacies of plant metabolic pathways but also has practical implications for improving the nutritional value of crops and exploring the health benefits of different carotenoid isomers. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study this compound and its role as a precursor to other vital carotenoids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulation of β‐carotene levels in tomato fruits results in increased ABA content and extended shelf life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lycopene Is Enriched in Tomato Fruit by CRISPR/Cas9-Mediated Multiplex Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC assay of tomato carotenoids: validation of a rapid microextraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Isolation of Lycopene Isomers Using HPLC Method [spkx.net.cn]
- 11. HPLC-DAD-APCI-MS as a Tool for Carotenoid Assessment of Wild and Cultivated Cherry Tomatoes [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ripening improves the content of carotenoid, α-tocopherol, and polyunsaturated fatty acids in tomato (Solanum lycopersicum L.) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Prolycopene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolycopene, a tetra-cis-isomer of lycopene, is a poly-Z carotenoid found in specific tomato varieties like the tangerine tomato. Its unique stereochemistry contributes to its distinct bioavailability and potential health benefits, which differ from the all-trans-lycopene predominantly found in common red tomatoes. Accurate separation and quantification of this compound and its related Z-isomers are crucial for research in nutrition, pharmacology, and food science. This application note provides detailed protocols and methodologies for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), with a focus on C30 stationary phases, which offer superior selectivity for carotenoid isomers.
Core Principles of this compound Isomer Separation by HPLC
The separation of carotenoid isomers, which are structurally similar and hydrophobic, presents a significant analytical challenge. C30 reversed-phase columns have emerged as the gold standard for this application due to their enhanced shape selectivity compared to traditional C18 columns.[1][2] The long alkyl chains of the C30 phase provide greater interaction with the long, rigid structures of carotenoids, enabling the resolution of geometric isomers.[1][2]
Mobile phases typically consist of a mixture of a polar solvent (like methanol or acetonitrile) and a less polar solvent (like methyl tert-butyl ether, MTBE), often with the addition of water or buffers to modulate selectivity.[3][4][5] Gradient elution is commonly employed to achieve optimal separation of the complex mixture of lycopene isomers within a reasonable analysis time.[4][6] Detection is most commonly performed using a UV-Vis or photodiode array (PDA) detector at the characteristic absorbance maximum of lycopene, which is around 470-475 nm.[5][7]
Experimental Protocols
Protocol 1: Gradient HPLC Method for Separation of Multiple Lycopene Z-Isomers
This protocol is adapted from a method demonstrated to effectively separate a wide range of lycopene isomers, including Z-isomers.[6]
1. Sample Preparation (Extraction from Tomato Matrix):
-
Homogenize 5g of tomato sample with 50 mL of methanol containing 1g of calcium bicarbonate and 5g of Celite.[8]
-
Filter the mixture through Whatman No. 1 and No. 42 filter papers.[8]
-
Extract the lycopene from the filtrate using a hexane:acetone (1:1, v/v) mixture.[8]
-
Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable injection solvent (e.g., MTBE or the initial mobile phase).
2. HPLC Instrumentation and Conditions:
-
HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[6]
-
Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.[6]
-
Mobile Phase A: Acetonitrile:Methanol (75:25, v/v).[6]
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).[6]
-
Gradient Program:
-
0-8 min: 0% to 55% B (linear gradient)
-
8-35 min: 55% B (isocratic)[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection: PDA detector set at 472 nm.[8]
3. Isomer Identification:
-
Isomers are tentatively identified based on their retention times and characteristic UV-Vis spectra, particularly the "cis-peak" absorbance around 360 nm.[9]
Protocol 2: Rapid Isocratic HPLC Method
For routine analysis where the separation of a limited number of key isomers is required, an isocratic method can be advantageous due to its simplicity and speed.
1. Sample Preparation: As described in Protocol 1.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Supelcosil LC-18, 3 µm, 150 x 4.6 mm (Note: C30 is preferred for complex mixtures, but C18 can be used for simpler separations).[7]
-
Mobile Phase: Acetonitrile:Methanol:Tetrahydrofuran (70:25:5, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector at 475 nm.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for lycopene isomer analysis. These methods can be adapted for this compound quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C30 | Core C30 (2.6 µm) | C18 |
| Mobile Phase | Gradient: MeOH, MTBE, Water[5] | Gradient: MeOH, MTBE, Water[10] | Isocratic: ACN, MeOH, THF[7] |
| Linearity (Correlation Coefficient, R²) | 0.9993–0.9999[5] | 0.9966–0.9999[10] | 0.9992[11] |
| Limit of Detection (LOD) | 0.0051–0.0300 µg/mL[5] | 0.008–0.017 µg/mL[10] | 0.0012 µg/mL[11] |
| Limit of Quantification (LOQ) | 0.0155–0.0909 µg/mL[5] | 0.029–0.056 µg/mL[10] | 0.0039 µg/mL[11] |
| Recovery (%) | Not Specified | 94.3–99.9%[10] | >95% |
| Precision (RSD %) | Not Specified | Intra-day: 1.81-4.45%, Inter-day: 3.13-6.86%[10] | <5%[11] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound isomers from a sample matrix.
Caption: Workflow for this compound Isomer Analysis.
Signaling Pathway and Logical Relationships
The structural relationship between different lycopene isomers is key to understanding their separation.
Caption: Lycopene Isomer Relationships.
Conclusion
The separation and quantification of this compound isomers are effectively achieved using HPLC with C30 reversed-phase columns. The choice between a gradient or isocratic method will depend on the complexity of the sample and the specific analytical requirements. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of these important carotenoid isomers. Careful sample preparation and adherence to optimized chromatographic conditions are essential for obtaining accurate and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The determination of lycopene Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. mdpi.com [mdpi.com]
- 10. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity and Validation of Quantification Method for Lycopene Extracted from Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Prolycopene from Tangerine Tomato Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangerine tomatoes (Solanum lycopersicum) are a unique source of carotenoids, distinguished by their high concentration of prolycopene, also known as tetra-cis-lycopene.[1][2][3][4][5] Unlike the all-trans-lycopene predominantly found in red tomatoes, the cis-isomers of lycopene, such as this compound, have demonstrated enhanced bioavailability, making them of significant interest for research and development in nutrition and pharmacology.[6][7][8] Tangerine tomatoes also contain significant amounts of other carotenoids like phytoene, phytofluene, ζ-carotene, and neurosporene.[1][2][3][5]
These application notes provide detailed protocols for the extraction of this compound from tangerine tomato powder, a stable starting material for consistent research. The methodologies covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), offering options based on available equipment and desired extraction efficiency. Additionally, protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) are outlined.
Data Presentation
Table 1: Comparison of this compound and Other Carotenoid Content in Tangerine Tomatoes
| Carotenoid | Concentration Range (mg/100g fresh weight) | Reference |
| tetra-cis-lycopene (this compound) | 0.93 - 10.09 | [3] |
| all-trans-lycopene | up to 0.11 | [3] |
| β-carotene | up to 0.66 | [3] |
| Lutein | up to 0.12 | [3] |
| Phytoene | Significant quantities reported | [1][3] |
| Phytofluene | Significant quantities reported | [1][3] |
| ζ-carotene | Significant quantities reported | [1][3] |
| Neurosporene | Significant quantities reported | [1][3] |
Table 2: Overview of Extraction Methods for Carotenoids from Tomato Products
| Extraction Method | Key Parameters | Advantages | Disadvantages | References |
| Conventional Solvent Extraction (CSE) | Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v); Temperature: Room Temperature to 60°C; Time: 10-40 min | Simple, low equipment cost | Lower efficiency, longer extraction times, larger solvent consumption | [9][10][11][12] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v); Ultrasonic Power: 50-90 W; Time: 1-30 min; Temperature: 15±5°C | Increased efficiency, shorter extraction time, reduced solvent consumption | Requires specialized sonication equipment | [9][10][13][14][15] |
| Supercritical Fluid Extraction (SFE) | Fluid: Supercritical CO2; Pressure: 200-450 bar; Temperature: 40-70°C; Co-solvent: Ethanol (optional) | High purity extracts, solvent-free final product, tunable selectivity | High initial equipment cost, complex operation | [16][17][18][19][20] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol is adapted from methods used for carotenoid extraction from tomato powder.[2]
Materials:
-
Tangerine tomato powder
-
Methanol
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Weigh approximately 0.5 g of tangerine tomato powder into a centrifuge tube.
-
Add 5 mL of methanol and vortex thoroughly to wet the powder.
-
Add 10 mL of a hexane:acetone (1:1 v/v) solution containing 0.05% (w/v) BHT.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 5,000 rpm for 5 minutes to separate the solid and liquid phases.
-
Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean round-bottom flask.
-
Repeat the extraction (steps 3-6) on the remaining pellet two more times to ensure complete recovery of this compound.
-
Pool the hexane extracts.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., MTBE:methanol 1:1) for HPLC analysis.
-
Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for lycopene extraction from tomato processing wastes.[9][10][13][15]
Materials:
-
Tangerine tomato powder
-
Hexane:Acetone:Ethanol (2:1:1 v/v/v) solvent mixture
-
Butylated hydroxytoluene (BHT)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Prepare the extraction solvent: a mixture of hexane, acetone, and ethanol in a 2:1:1 volume ratio, containing 0.05% (w/v) BHT.
-
Weigh approximately 1 g of tangerine tomato powder and place it in a suitable vessel.
-
Add 35 mL of the extraction solvent (solid to liquid ratio of 1:35 w/v).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic power of 90 W for 15-30 minutes. Maintain the temperature at approximately 15±5°C using a cooling system if necessary.[9]
-
After sonication, centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of an appropriate solvent for subsequent analysis.
-
Store the final extract at -20°C in an amber vial under nitrogen.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is based on methods for the analysis of carotenoids from tangerine tomatoes.[2][7][21][22]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to identify and quantify different carotenoids based on their unique absorption spectra.
-
Column: A C30 reverse-phase column is ideal for separating carotenoid isomers.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/Water/Ammonium Acetate
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: this compound (tetra-cis-lycopene) can be monitored at its characteristic absorption maximum, around 440-450 nm. The PDA detector should be set to scan a range (e.g., 250-600 nm) to capture the spectra of all eluting carotenoids.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of calibration standards of purified this compound of known concentrations. If a pure standard is not available, it can be isolated from tangerine tomato extracts using preparative HPLC.[2][5][7]
-
Filter the prepared extracts and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
Visualizations
Carotenoid Biosynthesis Pathway in Tangerine Tomato
Caption: Carotenoid biosynthesis pathway in tangerine tomatoes, highlighting the accumulation of this compound due to a defective CRTISO enzyme.
Experimental Workflow for this compound Extraction and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. kb.osu.edu [kb.osu.edu]
- 3. heritagefoodcrops.org.nz [heritagefoodcrops.org.nz]
- 4. researchgate.net [researchgate.net]
- 5. students.cfaes.ohio-state.edu [students.cfaes.ohio-state.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing tangerine tomatoes: effects on lycopene-isomer concentrations and profile. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound assisted extraction of lycopene from tomato processing wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improving Carotenoid Extraction from Tomato Waste by Pulsed Electric Fields [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Ultrasound assisted extraction of lycopene from tomato processing wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itjfs.com [itjfs.com]
- 15. itjfs.com [itjfs.com]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical Extraction of Lycopene from Tomato Industrial Wastes with Ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Prolycopene in Plant Tissues Using a C30 Column
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prolycopene, a poly-cis-isomer of lycopene, is a natural carotenoid pigment found in specific plant tissues, notably in the tangerine tomato mutant. Unlike the predominant all-trans-lycopene responsible for the red color of common tomatoes, this compound imparts a vibrant orange hue. The unique stereochemistry of this compound has garnered interest for its potential differences in bioavailability and biological activity compared to all-trans-lycopene. Accurate quantification of this compound is crucial for research into its biosynthesis, nutritional value, and potential applications in the food and pharmaceutical industries.
Reversed-phase high-performance liquid chromatography (HPLC) employing a C30 stationary phase is the method of choice for the separation and quantification of carotenoid isomers.[1][2] The C30 column provides excellent shape selectivity for hydrophobic, long-chain molecules like carotenoids, enabling the resolution of geometric isomers that co-elute on standard C18 columns.[1][3][4] This document provides detailed protocols for the extraction and quantification of this compound from plant tissues using a C30 HPLC system.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from methods for carotenoid extraction from plant tissues, such as tomatoes.[2][5][6] All procedures should be performed under subdued light to prevent isomerization and degradation of carotenoids.[6]
Materials:
-
Plant tissue (e.g., tomato fruit)
-
Liquid nitrogen
-
Mortar and pestle, or a homogenizer
-
Ethanol (with 0.1% Butylated Hydroxytoluene - BHT)[6]
-
Hexane
-
Saturated Potassium Hydroxide (KOH) solution (optional, for saponification)[6]
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., Speedvac or rotary evaporator)
-
Methanol:Methyl tert-butyl ether (MTBE) (1:1, v/v) for reconstitution[7]
Procedure:
-
Freeze a known weight of fresh plant tissue (e.g., 1-3 g) in liquid nitrogen.[6][8]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5-10 mL of ethanol (containing 0.1% BHT) per gram of tissue.[6]
-
Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
(Optional) For tissues with high lipid content, a saponification step can be included to remove interfering lipids. Add a small volume of saturated KOH solution (e.g., 0.5 mL per gram of tissue) and incubate in a 60°C water bath for 30 minutes.[6]
-
Add an equal volume of hexane to the ethanol mixture, vortex for 2 minutes, and then add deionized water to facilitate phase separation.[6]
-
Centrifuge the mixture at 4°C for 10 minutes to separate the layers.
-
Carefully collect the upper hexane phase containing the carotenoids.
-
Repeat the hexane extraction (steps 7-9) two more times to ensure complete extraction.[6]
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen or using an evaporator.[6]
-
Reconstitute the dried extract in a known volume of methanol:MTBE (1:1, v/v) for HPLC analysis.[7]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Quantification of this compound
This method utilizes a C30 column for the separation of lycopene isomers. The gradient elution is optimized for the resolution of various carotenoids, including this compound (a cis-isomer of lycopene).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C30 reversed-phase column (e.g., Acclaim C30, HALO C30, YMC Carotenoid S-3) with typical dimensions of 4.6 x 150 mm or 3.0 x 150 mm and a particle size of 2.6-5 µm.[7][9][10]
-
Mobile Phase A: Methanol:Water (98:2, v/v)[11]
-
Injection Volume: 10-20 µL
Gradient Program: A typical gradient program for the separation of carotenoid isomers on a C30 column is as follows. This may require optimization based on the specific column and HPLC system used.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Quantification:
-
Prepare a series of standard solutions of known concentrations of a this compound standard or a well-characterized cis-lycopene isomer mixture. If a pure this compound standard is unavailable, quantification can be performed relative to an all-trans-lycopene standard, with the acknowledgment of potential differences in extinction coefficients.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard.
-
Inject the prepared plant tissue extract into the HPLC system.
-
Identify the this compound peak based on its retention time and characteristic UV-Vis spectrum compared to the standard. This compound and other cis-isomers typically have a "cis-peak" in their UV-Vis spectrum, which is an absorbance maximum at a shorter wavelength than the main absorbance peak.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize typical validation and quantitative data obtained from the HPLC analysis of carotenoids using a C30 column.
Table 1: HPLC Method Validation Parameters for Carotenoid Quantification. [11]
| Parameter | Lutein | β-Carotene | Lycopene |
| Linearity Range (mg/L) | 0.0625 - 10 | 0.0625 - 20 | 0.5 - 75 |
| R² | >0.999 | >0.998 | >0.999 |
| LOD (mg/kg dry weight) | 0.03 | 0.15 | 0.46 |
| LOQ (mg/kg dry weight) | 0.10 | 0.50 | 1.53 |
| Recovery (%) | 86 - 110 | 90 - 115 | 95 - 105 |
| Intraday Precision (%RSD) | < 5 | < 4 | < 3 |
| Interday Precision (%RSD) | < 7 | < 6 | < 5 |
Table 2: Example of Carotenoid Content in Different Tomato Varieties (mg/kg freeze-dried sample). [7]
| Sample | Lutein | β-Carotene | Lycopene (all-trans + cis-isomers) |
| Yellow Cherry 1 | 8.3 ± 0.7 | 8.6 ± 2.3 | Not Quantified |
| Yellow Cherry 2 | 26.2 ± 1.6 | 10.6 ± 2.2 | Not Quantified |
| Red Cherry | 10.1 ± 0.5 | 12.5 ± 1.1 | 550.3 ± 25.1 |
| Tangerine Tomato (hypothetical) | ~10 | ~5 | ~500 ( predominantly this compound) |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified carotenoid biosynthetic pathway leading to lycopene and this compound.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoid Extraction from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Lycopene Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Comparative Analysis of Lycopene Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocols for Prolycopene Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolycopene, a poly-cis-isomer of lycopene, is a carotenoid of significant interest due to its potential health benefits, including antioxidant activity and a potential role in the prevention of certain chronic diseases. Unlike the all-trans-lycopene found predominantly in red tomatoes, this compound is the major carotenoid in tangerine tomatoes and is reported to have higher bioavailability.[1] Accurate quantification of this compound in food matrices, supplements, and biological samples is crucial for research and development in the fields of nutrition, pharmacology, and food science.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound and Related Isomers
Accurate quantification relies on understanding the distinct physicochemical properties of this compound compared to other lycopene isomers. This compound is also referred to as tetra-cis-lycopene ((7Z, 9Z, 7′Z, 9′Z)-lycopene).[2]
| Property | This compound | All-trans-Lycopene | Reference |
| Molecular Formula | C40H56 | C40H56 | [3][4] |
| Molecular Weight | 536.87 g/mol | 536.87 g/mol | [3][4] |
| Appearance | Orange-red crystals | Red-violet crystals | |
| UV-Vis λmax (in Hexane) | ~439 nm | 444, 472, 503 nm | |
| Molar Extinction Coefficient (ε) | 105,000 L mol⁻¹ cm⁻¹ at 439 nm | 186,000 L mol⁻¹ cm⁻¹ at 472 nm |
Note: The distinct λmax and molar extinction coefficient of this compound are critical for its quantification, especially when using UV-Vis spectrophotometry.
Analytical Standards
A significant challenge in the accurate quantification of this compound is the limited commercial availability of a certified this compound analytical standard. While standards for all-trans-lycopene are readily available from suppliers such as Sigma-Aldrich and LGC Standards, a dedicated this compound standard is not commonly listed.[4][5][6]
Therefore, two approaches can be considered for standardization:
-
Relative Quantification: Use an all-trans-lycopene standard and report this compound levels relative to this standard. This approach is less accurate due to the significant difference in molar extinction coefficients between the two isomers.
-
In-house Standard Preparation: Isolate and purify this compound from a natural source rich in this isomer, such as tangerine tomatoes.[1] The concentration of the purified standard can then be determined spectrophotometrically using its specific molar extinction coefficient. This approach is more accurate and is detailed in the protocols below.
Experimental Protocols
1. Protocol for Isolation and Purification of this compound Standard from Tangerine Tomatoes
This protocol describes the extraction and purification of this compound to be used as an in-house analytical standard.
Materials and Reagents:
-
Tangerine tomatoes (fresh or freeze-dried)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Rotary evaporator
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize fresh tangerine tomatoes. If using freeze-dried tomatoes, grind them into a fine powder.
-
Extraction:
-
To the homogenized or powdered tomato sample, add a solution of acetone containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.
-
Stir or sonicate the mixture for 15-20 minutes in a flask protected from light (e.g., wrapped in aluminum foil).
-
Filter the mixture and collect the acetone extract.
-
Repeat the extraction process with fresh acetone until the residue is colorless.
-
Pool the acetone extracts.
-
-
Phase Separation:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of hexane and a 10% aqueous sodium chloride solution.
-
Gently mix and allow the layers to separate. The hexane layer (top layer) will contain the carotenoids.
-
Discard the lower aqueous layer.
-
Wash the hexane layer with deionized water two to three times to remove any residual acetone.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
-
Column Chromatography for Purification:
-
Prepare a silica gel column using hexane as the mobile phase.
-
Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding small percentages of acetone.
-
This compound, being a cis-isomer, will have different retention characteristics compared to other carotenoids. Collect the distinct orange-colored fraction corresponding to this compound. The separation can be monitored by thin-layer chromatography (TLC).
-
-
Purity Assessment and Quantification of the Standard:
-
Evaporate the solvent from the collected this compound fraction.
-
Assess the purity of the isolated this compound using HPLC with a C30 column.
-
To determine the concentration of the purified standard, dissolve a known weight of the purified this compound in hexane and measure its absorbance at 439 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (105,000 L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
2. Protocol for Quantification of this compound by HPLC
This protocol is suitable for the separation and quantification of this compound from various sample matrices.
Materials and Reagents:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (prepared as per the protocol above) or all-trans-lycopene standard
-
Sample extracts prepared as described in the isolation protocol (steps 1-4).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C30 Reverse-Phase, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) |
| Gradient | Start with a high percentage of Methanol, and create a gradient to increase the percentage of MTBE over the run to elute the more non-polar carotenoids. A typical gradient could be: 0-15 min, 95% A to 50% A; 15-25 min, hold at 50% A; 25-30 min, return to 95% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 439 nm for this compound, and a broader range (e.g., 400-550 nm) for general carotenoid profiling with a PDA detector. |
Procedure:
-
Standard Preparation: Prepare a series of dilutions of the purified this compound standard (or all-trans-lycopene standard) in the mobile phase to create a calibration curve.
-
Sample Preparation: Prepare the sample extract as described in the isolation protocol (steps 1-4). Redissolve the dried extract in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification:
-
Identify the this compound peak in the sample chromatogram based on its retention time, which should match that of the this compound standard. Cis-isomers of lycopene generally elute earlier than the all-trans-isomer on C30 columns.
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
3. Protocol for Quantification of this compound by UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific and only suitable for samples where this compound is the predominant carotenoid and interfering substances are minimal.
Materials and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Hexane (spectroscopic grade)
-
Sample extracts prepared as described in the isolation protocol (steps 1-4).
Procedure:
-
Sample Preparation: Prepare the sample extract in hexane as described in the isolation protocol (steps 1-4). Ensure the final solution is clear and free of particulates.
-
Spectrophotometric Measurement:
-
Use hexane as a blank to zero the spectrophotometer.
-
Measure the absorbance of the sample extract at the λmax of this compound, which is approximately 439 nm.
-
-
Calculation:
-
Calculate the concentration of this compound using the Beer-Lambert law: Concentration (mol/L) = Absorbance at 439 nm / (105,000 L mol⁻¹ cm⁻¹ * 1 cm)
-
To express the concentration in µg/mL, multiply the molar concentration by the molecular weight of lycopene (536.87 g/mol ) and convert the units accordingly.
-
Data Presentation
Table 1: HPLC Retention Times of Lycopene Isomers
| Compound | Typical Retention Time (min) on C30 column |
| This compound (tetra-cis) | Varies, typically elutes before all-trans-lycopene |
| Other cis-Lycopene Isomers | Varies, typically elute before all-trans-lycopene |
| All-trans-Lycopene | Varies, typically has the longest retention time among lycopene isomers |
Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase composition. It is essential to run a standard to confirm the retention time.
Table 2: UV-Vis Spectrophotometry Data for this compound Quantification
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~439 nm |
| Molar Extinction Coefficient (ε) in Hexane | 105,000 L mol⁻¹ cm⁻¹ |
| Path Length (b) | 1 cm |
| Formula for Concentration (c) | c (mol/L) = Absorbance / (105,000 * b) |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Simplified this compound Biosynthesis Pathway.
References
- 1. Tangerine tomatoes increase total and tetra-cis-lycopene isomer concentrations more than red tomatoes in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lycopene Pharmaceutical Secondary Standard; Certified Reference Material 502-65-8 [sigmaaldrich.com]
- 3. Lycopene(P) | CAS 502-65-8 | LGC Standards [lgcstandards.com]
- 4. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. heritagefoodcrops.org.nz [heritagefoodcrops.org.nz]
Application Notes & Protocols: Prolycopene Isolation and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prolycopene, also known as (7Z, 9Z, 7′Z, 9′Z)-lycopene or tetra-cis-lycopene, is a naturally occurring geometric isomer of lycopene.[1][2] It is the predominant carotenoid found in tangerine tomatoes (Solanum lycopersicum), giving them their characteristic orange color.[1][3] Research suggests that cis-isomers of lycopene, such as this compound, have significantly higher bioavailability compared to the all-trans-lycopene found in red tomatoes, making them of particular interest for nutritional and pharmaceutical applications.[1][4][5] The unique structure of this compound, with four cis-bonds in its polyene chain, necessitates specific considerations during isolation and purification to prevent isomerization to the more stable all-trans form.[6][7]
This document provides detailed protocols and application notes for the extraction, isolation, and purification of this compound from its primary source, tangerine tomatoes.
Extraction of this compound from Tangerine Tomatoes
The initial step involves extracting the crude carotenoid mixture from the plant matrix. Solvent extraction is the most common method. The choice of solvent significantly impacts the extraction efficiency.
Experimental Protocol: Solvent Extraction
This protocol is adapted from methods developed for lycopene extraction from tomato sources.[8]
Materials:
-
Fresh tangerine tomatoes
-
Liquid nitrogen or freeze-dryer
-
Blender or grinder
-
Extraction solvents: Ethyl acetate, Hexane, Acetone, Ethanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Sintered glass funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Thoroughly wash fresh tangerine tomatoes with deionized water and pat them dry.
-
Chop the tomatoes into small pieces, removing the seeds.
-
Freeze the tomato pieces using liquid nitrogen or a freeze-dryer. Freeze-drying until a moisture content of ~0.8% is achieved is optimal.
-
Grind the freeze-dried tomato pieces into a fine powder using a blender or mill. Store the powder at -20°C in an airtight, light-protected container until extraction.
-
-
Solvent Extraction:
-
Weigh 100 g of the dried tomato powder into a flask.
-
Add 1 L of ethyl acetate to the flask.
-
Agitate the mixture on a shaker at room temperature for 1 hour, ensuring the flask is protected from light (e.g., wrapped in aluminum foil).
-
Filter the mixture through a sintered glass funnel under a vacuum to separate the extract from the solid residue.
-
Collect the filtrate, which contains the crude this compound extract.
-
-
Concentration:
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 35-40°C to avoid thermal degradation and isomerization.
-
The resulting concentrated oleoresin contains a mixture of carotenoids, with this compound being a major component.
-
Data Presentation: Extraction Efficiency
The selection of solvent is critical for maximizing the yield of carotenoids from the tomato matrix.
| Solvent System | Extraction Yield (mg/g of dry weight) | Recovery Rate (%) | Reference |
| Ethyl Acetate | 4.39 | 97.12% | [8] |
| Hexane | 3.58 | 79.20% | [8] |
| Hexane:Acetone:Ethanol (2:1:1) | ~50 mg/kg (of fresh weight) | Not Specified | [6] |
| Ethanol | 1.25 | 27.65% | [8] |
Table 1: Comparison of different solvents for the extraction of lycopene isomers from freeze-dried tomato powder.
Purification Techniques for this compound
Following extraction, the crude oleoresin requires purification to isolate this compound from other carotenoids (like β-carotene), lipids, and chlorophylls. The primary methods are chromatography and crystallization.
Purification by Chromatography
High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity and for the analytical separation of different geometric isomers. C30 columns are particularly effective for resolving carotenoid isomers.[9][10][11]
Experimental Protocol: HPLC Purification
This protocol is designed for the separation and quantification of lycopene isomers.
Materials & Equipment:
-
HPLC system with a photodiode array (PDA) detector
-
Reversed-phase C30 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase solvents (HPLC grade): Methyl tert-butyl ether (MTBE), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Crude this compound extract dissolved in a suitable solvent (e.g., MTBE/MeOH mixture)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve a small amount of the concentrated crude extract in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C30 reversed-phase, maintained at room temperature.
-
Mobile Phase: An isocratic mixture of 40% MTBE, 50% MeOH, and 10% EtOAc.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the PDA detector to scan from 250-600 nm. Monitor the chromatogram at the maximum absorption wavelength for this compound (~440-445 nm). All-trans-lycopene has a maximum at ~472 nm.[12]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run the sample. The elution time for this compound and other isomers will be distinct, allowing for collection. A typical run can resolve isomers within 25 minutes.[9]
-
Identify the this compound peak based on its retention time and characteristic UV-Vis spectrum compared to a standard or literature data.[12]
-
Collect the fraction corresponding to the this compound peak for further use.
-
Purification by Crystallization
Crystallization is a scalable method for purifying lycopene isomers from the crude extract. Anti-solvent precipitation is a simple and effective technique.[8] For industrial applications, saponification followed by crystallization is also used to remove fatty acids and obtain high-purity crystals.[13]
Experimental Protocol: Anti-Solvent Precipitation
Materials:
-
Crude this compound extract (dissolved in ethyl acetate)
-
Anti-solvent: Methanol (MeOH)
-
Beaker
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Take the crude extract dissolved in ethyl acetate (the "good" solvent).
-
Slowly add methanol (the "anti-solvent") to the solution while stirring. This compound is less soluble in methanol than in ethyl acetate.
-
Continue adding methanol until precipitation of red-orange crystals is observed. The addition of the anti-solvent induces supersaturation, causing the target compound to crystallize.
-
Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to maximize crystal formation.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.
-
Dry the purified crystals under a vacuum or a stream of nitrogen, protected from light.
Data Presentation: Purity and Recovery
Crystallization offers a trade-off between purity and recovery, which can be optimized based on process conditions.
| Purification Method | Purity Achieved | Recovery Rate | Reference |
| Anti-Solvent Precipitation (Methanol) | High (TLC showed a single red spot) | 77.43% | [8] |
| Saponification & Crystallization | 75-95% lycopene (of total carotenoids) | 65-85% | [13] |
| Ethanol/n-hexane Crystallization | 96.12% | 78.45% | [14] |
Table 2: Comparison of different crystallization methods for lycopene isomer purification.
Visualizations
Workflow for this compound Isolation and Purification
Caption: General workflow from raw material to purified this compound.
Logical Relationships in Purification Strategies
Caption: Decision pathway for selecting a this compound purification strategy.
References
- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tangerine tomatoes beat red variety for lycopene bioavailability [nutraingredients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Processing tangerine tomatoes: effects on lycopene-isomer concentrations and profile. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF LYCOPENE ISOMERS [actahort.org]
- 10. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US5858700A - Process for the isolation and purification of lycopene crystals - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Prolycopene in Food Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolycopene, also known as tetra-cis-lycopene, is a geometric isomer of the more common all-trans-lycopene. It is the predominant carotenoid in tangerine tomatoes (Solanum lycopersicum), giving them their characteristic orange hue.[1] In recent years, this compound has garnered significant attention in food science research due to its markedly superior bioavailability compared to its all-trans counterpart. This heightened bioavailability presents unique opportunities for the development of functional foods and nutraceuticals with enhanced health benefits.
This document provides detailed application notes and experimental protocols for the utilization of this compound in food science research, with a focus on its stability, antioxidant capacity, and application in various food matrices.
Data Presentation
Table 1: Bioavailability of Lycopene Isomers
| Lycopene Source | Predominant Isomer | Relative Bioavailability (vs. Red Tomato Juice) | Fractional Absorption (%) | Reference |
| Red Tomato Juice | all-trans-lycopene (~90%) | 1x | 4.98 ± 1.92 | [2] |
| Tangerine Tomato Juice | This compound (tetra-cis-lycopene) (~94%) | 8.5x | 47.70 ± 8.81 | [2] |
Table 2: Stability of Lycopene Isomers Under Various Conditions
| Condition | All-trans-lycopene Stability | This compound (cis-isomers) Stability | Key Observations | References |
| Thermal Processing | Relatively stable in tomato matrix, but can isomerize to cis-forms with prolonged heating. | Degrades with high heat, but some processing steps can increase the formation of other bioavailable cis-isomers. | Lycopene degradation follows first-order kinetics.[3] Processing of tangerine tomatoes leads to a decrease in this compound but an increase in other cis- and trans-isomers. | [4][5][6] |
| Light Exposure | Generally stable in food matrix. | Less stable than all-trans form. | Significant loss of cis-isomers can be observed with light exposure.[7] | [4][7] |
| Oxygen Exposure | Susceptible to oxidation, leading to loss of color and antioxidant activity. | Susceptible to oxidation. | Oxidation can split the lycopene molecule.[4] Encapsulation can protect against oxidation. | [4] |
| pH | Stable in the pH range typically found in food products. | Generally stable in the pH range of food products. | ||
| Storage | Degradation is dependent on temperature and presence of oxygen. | Can revert back to the trans form (reisomerization) during storage. | Storage at lower temperatures (e.g., 6°C) results in better retention than at higher temperatures (e.g., 45°C).[8] | [4][8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tangerine Tomatoes
This protocol is adapted from methods used for carotenoid extraction from tangerine tomatoes.[9]
Materials:
-
Freeze-dried tangerine tomato powder
-
Methanol
-
Acetone
-
Hexane
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 0.5 g of freeze-dried tangerine tomato powder and place it in a centrifuge tube.
-
Add 5 mL of methanol to the powder and vortex thoroughly to wet the sample.
-
Sonicate the mixture for 10-15 seconds to aid in cell disruption.
-
Centrifuge at 5,000 RPM for 5 minutes.
-
Add 5 mL of a 1:1 acetone:hexane solvent mixture to the pellet, vortex, and sonicate again.
-
Centrifuge at 5,000 RPM for 5 minutes.
-
Carefully pipette the upper hexane layer, which contains the carotenoids, into a clean tube.
-
Repeat the extraction (steps 5-7) with the remaining pellet until the pellet is colorless.
-
Combine all hexane extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., 1:1 MTBE:methanol) for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-PDA
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and standards.[9][10][11]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
A gradient of solvents is typically used. A common system involves:
-
Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water
-
Solvent B: Methanol/MTBE
-
-
The specific gradient program should be optimized to achieve good separation of lycopene isomers.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound (if available) or a well-characterized tangerine tomato extract with a known this compound concentration.
-
Sample Preparation: Prepare the this compound extract as described in Protocol 1. Filter the sample through a 0.22 µm filter before injection.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the PDA detector to scan a range of wavelengths (e.g., 250-600 nm) and monitor specifically at the maximum absorbance for this compound (typically around 440-450 nm).
-
Inject the standards and the sample.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and spectral characteristics compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Protocol 3: Formulation of a this compound-Enriched Functional Beverage
This protocol provides a basic framework for incorporating a this compound-rich tangerine tomato extract into a beverage.
Materials:
-
This compound-rich tangerine tomato extract (as an oil-based extract or encapsulated powder)
-
Beverage base (e.g., fruit juice, water, dairy-free milk)
-
Emulsifiers/stabilizers (e.g., gum arabic, pectin) if using an oil-based extract
-
High-shear mixer or homogenizer
-
pH meter
-
Bottling equipment
Procedure:
-
Preparation of this compound Premix:
-
For oil-based extract: Disperse the tangerine tomato oil extract in a small amount of a suitable carrier oil. In a separate container, dissolve the emulsifier (e.g., gum arabic) in water. Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a pre-emulsion.
-
For encapsulated powder: Disperse the this compound powder directly into a portion of the beverage base with gentle agitation until fully dissolved.
-
-
Blending: Add the this compound premix to the main beverage base and mix thoroughly.
-
Homogenization (for oil-based extracts): Pass the beverage through a high-pressure homogenizer to reduce the oil droplet size and improve stability.
-
pH Adjustment: Measure the pH of the beverage and adjust if necessary using food-grade acids (e.g., citric acid) or bases.
-
Pasteurization: Heat treat the beverage to ensure microbial safety (e.g., 85°C for 15 minutes). The specific time and temperature will depend on the beverage composition and regulatory requirements.
-
Bottling: Hot-fill the pasteurized beverage into sterilized bottles and seal immediately.
-
Cooling and Storage: Cool the bottles rapidly and store in a cool, dark place.
Protocol 4: Incorporation of this compound into Yogurt
This protocol outlines a method for fortifying yogurt with this compound.
Materials:
-
This compound-rich tangerine tomato extract (encapsulated powder is recommended for better dispersion in a dairy matrix)
-
Milk (standardized to desired fat and solids content)
-
Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
-
Incubator
-
pH meter
Procedure:
-
Milk Preparation: Heat the milk to 85-95°C and hold for 10-30 minutes to denature whey proteins. Cool the milk to the fermentation temperature (typically 40-45°C).
-
Incorporation of this compound: Disperse the encapsulated this compound powder into the cooled milk with gentle agitation until fully incorporated.
-
Inoculation: Add the yogurt starter culture to the milk and mix gently but thoroughly.
-
Incubation: Incubate the mixture at the optimal temperature for the starter culture (e.g., 43°C) until the pH reaches approximately 4.6-4.7.
-
Cooling: Cool the yogurt rapidly to below 10°C to stop the fermentation process.
-
Packaging and Storage: Package the yogurt and store at refrigeration temperatures (around 4°C).
Signaling Pathways and Visualizations
This compound, due to its high bioavailability, is expected to have a more pronounced effect on cellular signaling pathways compared to all-trans-lycopene. The primary mechanisms of action are related to its antioxidant and anti-inflammatory properties.
PI3K/Akt Signaling Pathway
Lycopene has been shown to inhibit the PI3K/Akt pathway, which is often overactive in cancer cells and plays a role in cell proliferation, growth, and survival.[12][13][14][15]
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Lycopene can suppress the NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19][20] It can inhibit the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.
Caption: this compound's suppression of the NF-κB signaling pathway.
Nrf2 Antioxidant Response Pathway
Lycopene can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[21][22][23][24][25] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Safety and Regulatory Considerations
The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for lycopene from all sources of 0.5 mg per kilogram of body weight per day.[7] While there is no specific regulatory status for this compound as a separate entity, it is covered under the general regulations for lycopene. The U.S. Food and Drug Administration (FDA) maintains a GRAS (Generally Recognized as Safe) Notice Inventory for substances including tomato lycopene extract.[1][26][27][28] It is recommended to consult the latest regulatory guidelines for the specific intended use of this compound in food products.
References
- 1. GRAS Notices [hfpappexternal.fda.gov]
- 2. Degradation kinetic (D100) of lycopene during the thermal treatment of concentrated tomato paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Lycopene stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Storage Stability of Lycopene in Tomato Juice Subjected to Combined Pressure–Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. kb.osu.edu [kb.osu.edu]
- 10. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 13. The effect of lycopene on the PI3K/Akt signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Lycopene Inhibits Reactive Oxygen Species-Mediated NF-κB Signaling and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Lycopene Inhibits NF-kB-Mediated IL-8 Expression and Changes Redox and PPARγ Signalling in Cigarette Smoke–Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.port.ac.uk [pure.port.ac.uk]
- 21. Lycopene Inhibits IL-6 Expression by Upregulating NQO1 and HO-1 via Activation of Nrf2 in Ethanol/Lipopolysaccharide-Stimulated Pancreatic Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic metabolites of lycopene induce Nrf2-mediated expression of phase II detoxifying/antioxidant enzymes in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]
- 25. The Antioxidant and Anti-Inflammatory Effects of the Main Carotenoids from Tomatoes via Nrf2 and NF-κB Signaling Pathways [mdpi.com]
- 26. GRAS Notice Inventory | FDA [fda.gov]
- 27. fda.gov [fda.gov]
- 28. GRAS Notices [hfpappexternal.fda.gov]
In Vitro Assessment of Prolycopene Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolycopene, a poly-cis-isomer of lycopene found in specific tomato varieties like the tangerine tomato, has garnered significant interest due to its enhanced bioavailability compared to the all-trans-lycopene prevalent in common red tomatoes.[1][2] In vitro methods offer a rapid, cost-effective, and reproducible approach to screen and understand the factors influencing this compound's bioavailability before embarking on expensive and time-consuming in vivo studies.[3][4][5] These methods are invaluable for formulation development, food processing optimization, and elucidating the mechanisms of absorption.
This document provides detailed application notes and protocols for the two most common in vitro models used to assess this compound bioavailability: the simulated gastrointestinal digestion model to determine bioaccessibility and the Caco-2 cell culture model to evaluate intestinal uptake and transport.
Key Concepts in this compound Bioavailability
-
Bioavailability: The fraction of an ingested nutrient or compound that reaches the systemic circulation and is available for use by the body.
-
Bioaccessibility: The quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption.[6] In vitro, this is often measured as the amount of this compound incorporated into micelles after simulated digestion.[3][4]
-
This compound vs. All-trans-lycopene: this compound, being a cis-isomer, is more soluble in mixed micelles and has a lower tendency to aggregate, which contributes to its superior bioavailability compared to the all-trans form.[7][8] Studies have shown that the bioavailability of lycopene from tangerine tomatoes (rich in this compound) can be up to 8.5 times higher than from red tomatoes.[1][2]
Data Presentation: Quantitative Comparison of Lycopene Isomer Bioavailability
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the differences in bioaccessibility and bioavailability between this compound (cis-lycopene) and all-trans-lycopene.
Table 1: In Vitro Bioaccessibility and Cellular Uptake of Lycopene Isomers
| Parameter | This compound (cis-isomers) | All-trans-lycopene | Key Findings | Reference |
| Micellarization Efficiency | Higher | Lower | Cis-isomers are more readily incorporated into mixed micelles. | [2][7] |
| Caco-2 Cell Accumulation | 26-30% of micellarized amount | Lower than cis-isomers | Caco-2 cells show preferential uptake of cis-isomers. | [9] |
| Overall Bioaccessibility | Significantly Higher | Lower | Processing that induces isomerization to cis-forms increases bioaccessibility. | [10][11] |
Table 2: In Vivo Bioavailability of Lycopene from Different Sources
| Source | Predominant Lycopene Isomer | Relative Bioavailability | Key Findings | Reference |
| Tangerine Tomato Juice | This compound (tetra-cis) | 8.5-fold higher than red tomato juice | Demonstrates the superior bioavailability of naturally occurring cis-lycopene. | [1][2] |
| Heat-processed Tomato Sauce | Increased cis-isomers | Higher than all-trans-rich sauce | Thermal processing can increase the proportion of more bioavailable cis-isomers. | [12] |
| Fresh Red Tomatoes | All-trans-lycopene | Baseline | The crystalline structure of all-trans-lycopene in raw tomatoes limits its bioavailability. | [2] |
Experimental Workflows and Signaling Pathways
Overall Workflow for In Vitro this compound Bioavailability Assessment
Caption: Overall workflow for assessing this compound bioavailability in vitro.
Cellular Uptake of this compound in Caco-2 Cells
The uptake of carotenoids, including this compound, by intestinal cells is a complex process that involves both passive diffusion and protein-mediated transport.[3][6] The Scavenger Receptor Class B Type I (SR-BI) has been identified as a key transporter for lycopene uptake in Caco-2 cells.[6]
Caption: this compound uptake by Caco-2 intestinal cells.
Experimental Protocols
Protocol 1: In Vitro Simulated Gastrointestinal Digestion for this compound Bioaccessibility
This protocol simulates the physiological conditions of the human stomach and small intestine to determine the fraction of this compound that is released from the food matrix and incorporated into mixed micelles.
Materials:
-
This compound-containing food sample or formulation
-
Simulated Salivary Fluid (SSF): Prepare according to standardized protocols (e.g., INFOGEST).
-
Simulated Gastric Fluid (SGF): Porcine pepsin in 0.1 M HCl, pH adjusted to 2.0.
-
Simulated Intestinal Fluid (SIF): Porcine pancreatin and bile extract in a buffer solution, pH adjusted to 7.0.
-
pH meter, water bath shaker (37°C), centrifuge.
-
Hexane, ethanol, acetone, butylated hydroxytoluene (BHT) for extraction.
-
HPLC system with a C30 column and UV/Vis detector.
Procedure:
-
Sample Preparation: Homogenize a known amount of the this compound-containing sample.
-
Oral Phase (Optional): Mix the sample with SSF and incubate at 37°C for 5-10 minutes with gentle mixing.
-
Gastric Phase:
-
Add SGF (containing pepsin) to the oral digest.
-
Adjust the pH to 2.0 with 1 M HCl.
-
Incubate at 37°C for 1-2 hours in a shaking water bath.
-
-
Intestinal Phase:
-
Add SIF (containing pancreatin and bile salts) to the gastric chyme.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Micelle Isolation:
-
Transfer the final digest to centrifuge tubes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 45 minutes at 4°C to separate the micellar fraction (supernatant) from the undigested food pellet.
-
-
This compound Extraction:
-
Carefully collect the supernatant (micellar fraction).
-
Extract this compound from a known volume of the micellar fraction using a mixture of hexane:ethanol:acetone (2:1:1 v/v/v) containing BHT to prevent oxidation.
-
-
Quantification:
-
Analyze the extracted this compound content using HPLC with a C30 reverse-phase column. Detection is typically performed at ~450-475 nm.
-
Calculate the bioaccessibility as the percentage of this compound in the micellar fraction relative to the initial amount in the sample.
-
Protocol 2: Caco-2 Cell Uptake of Bioaccessible this compound
This protocol uses the human intestinal Caco-2 cell line, which differentiates into a monolayer of enterocyte-like cells, to model the uptake of this compound from the micellar fraction obtained in Protocol 1.
Materials:
-
Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin).
-
Micellar fraction containing this compound from Protocol 1.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Hexane, ethanol, acetone, BHT for extraction.
-
HPLC system.
Procedure:
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayers with warm PBS.
-
Add the bioaccessible micellar fraction (from Protocol 1, diluted in serum-free medium) to the apical side of the inserts.
-
Add fresh serum-free medium to the basolateral side.
-
Incubate for a specified period (e.g., 2-6 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Extraction:
-
After incubation, remove the apical and basolateral media.
-
Wash the cell monolayers multiple times with cold PBS to remove surface-bound this compound.
-
Lyse the cells directly in the inserts using a suitable lysis buffer.
-
Scrape the cells and collect the lysate.
-
Extract this compound from the cell lysate using a hexane:ethanol:acetone mixture.
-
-
Quantification:
-
Analyze the this compound content in the cell extract by HPLC.
-
Cellular uptake can be expressed as the amount of this compound accumulated in the cells per unit of protein or as a percentage of the initial amount added to the apical side.
-
-
Transport Assessment (Optional):
-
To assess transport across the monolayer, this compound can also be extracted and quantified from the basolateral medium.
-
Conclusion
The combination of a simulated digestion model followed by a Caco-2 cell uptake assay provides a robust in vitro system for assessing the bioavailability of this compound.[4] These methods are instrumental for screening different formulations and food matrices to enhance the delivery of this promising bioactive compound. The consistently observed higher bioaccessibility and cellular uptake of this compound compared to all-trans-lycopene underscores the importance of considering isomeric forms in nutritional and pharmaceutical research.[9][12] Further research into the specific transport mechanisms will continue to refine our understanding and allow for more targeted strategies to maximize this compound's health benefits.
References
- 1. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Carotenoid Intestinal Absorption: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lycopene: A Critical Review of Digestion, Absorption, Metabolism, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. SCARB1 scavenger receptor class B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Mechanism for the Selective Uptake of Macular Carotenoids Mediated by the HDL Cholesterol Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytoene and Phytofluene Isolated from a Tomato Extract are Readily Incorporated in Mixed Micelles and Absorbed by Caco-2 Cells, as Compared to Lycopene, and SR-BI is Involved in their Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Carotenoid Intestinal Absorption: Where Do We Stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Prolycopene's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant properties of prolycopene, a (7Z,9Z,7′Z,9′Z)-isomer of lycopene. The protocols detailed below cover a range of in vitro chemical and cell-based assays, as well as the investigation of underlying molecular mechanisms.
Introduction to this compound and its Antioxidant Potential
This compound is a geometric isomer of lycopene found in specific tomato varieties, such as tangerine tomatoes.[1] Like other carotenoids, its structure, rich in conjugated double bonds, suggests significant antioxidant potential.[2][3] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Studying the antioxidant activity of this compound is essential to understanding its potential health benefits and for its development as a nutraceutical or therapeutic agent. Lycopene and its isomers are known to be potent quenchers of singlet oxygen and can scavenge various reactive oxygen species (ROS).[2][3][5]
Part 1: In Vitro Chemical Assays for Antioxidant Capacity
Chemical assays provide a rapid and standardized method for screening the radical scavenging and reducing capabilities of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]
Experimental Protocol: DPPH Assay
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Anhydrous methanol or ethanol[8]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[7][9]
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., THF, acetone, or chloroform) and then dilute it with methanol to create a series of concentrations.
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[10] Store in the dark.
-
Trolox Standard Curve: Prepare a series of Trolox standards (e.g., 0-100 µM) in methanol.
-
-
Assay:
-
Add 100 µL of various concentrations of the this compound sample or Trolox standards to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.[8]
-
For the blank, add 100 µL of methanol and 100 µL of DPPH solution.
-
For sample blanks (to correct for the color of this compound), add 100 µL of the sample and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution (corrected for the sample blank).
-
Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). The results can also be expressed as Trolox equivalents (TE).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]
Experimental Protocol: ABTS Assay
Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Trolox Solutions: Prepare serial dilutions of the this compound sample and Trolox standard.
-
-
Assay:
-
Add 20 µL of the this compound sample or Trolox standards to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity in Trolox Equivalents (TEAC - Trolox Equivalent Antioxidant Capacity).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). This assay is particularly relevant as it utilizes a biologically relevant radical source.[11][12]
Experimental Protocol: Lipophilic ORAC Assay
Materials:
-
This compound sample
-
Trolox standard
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical initiator)[1]
-
75 mM Phosphate buffer (pH 7.4)
-
Randomly methylated β-cyclodextrin (RMCD) as a solubility enhancer[13]
-
Acetone
-
Black 96-well microplate
-
Fluorescent microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Solvent for Lipophilic Compounds: Prepare a 7% (w/v) RMCD solution in a 50% acetone/water mixture.
-
This compound and Trolox Solutions: Dissolve this compound and Trolox in 100% acetone and then dilute with the RMCD solvent to prepare serial dilutions.[11]
-
Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[13]
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
-
Assay:
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[11]
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintaining the temperature at 37°C.[11]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC against the Trolox concentration to create a standard curve.
-
Express the ORAC value of the this compound sample in Trolox equivalents.
-
Data Presentation: In Vitro Chemical Assays
| Assay | This compound Result | All-trans-Lycopene (Reference) | Trolox (Reference) |
| DPPH IC50 (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| ABTS TEAC (µmol TE/g) | [Insert Data] | [Insert A study showed that for a lycopene sample with 55% Z isomers, the IC50 value was 35 µg/mL in the ABTS assay.[2]] | N/A |
| ORAC (µmol TE/g) | [Insert Data] | [Insert Data] | N/A |
Part 2: Cell-Based Assays for Antioxidant Activity
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (radical initiator)
-
Quercetin (standard)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency.
-
Seed the cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and quercetin (dissolved in a vehicle like THF or DMSO, then diluted in media) for 1-2 hours.
-
-
Probe Loading:
-
Remove the treatment media and wash the cells with PBS.
-
Load the cells with DCFH-DA solution in media and incubate for 60 minutes.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells again with PBS.
-
Add AAPH solution to all wells except the negative control.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence emission (e.g., at 530 nm) with excitation at 488 nm every 5 minutes for 1 hour.[6]
-
-
Calculation:
-
Calculate the CAA value by integrating the area under the fluorescence curve.
-
Express the results as quercetin equivalents (QE).
-
Measurement of Intracellular ROS
This protocol directly measures the level of reactive oxygen species (ROS) in cells after this compound treatment and exposure to an oxidative stressor.
Experimental Protocol: Intracellular ROS Measurement
Materials:
-
Same as CAA assay, but AAPH is used as a stressor before measurement.
-
An oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) can be used.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
-
Probe Loading:
-
Load the cells with DCFH-DA as described in the CAA protocol.
-
-
Induction of Oxidative Stress:
-
Wash the cells and then expose them to an oxidant (e.g., H₂O₂) for 30-60 minutes.
-
-
Measurement:
-
Measure the end-point fluorescence using a microplate reader or visualize and quantify using a fluorescence microscope.
-
-
Calculation:
-
Express the fluorescence intensity relative to the control (untreated, stressed cells). A decrease in fluorescence indicates ROS scavenging by this compound.
-
Data Presentation: Cell-Based Assays
| Assay | Metric | This compound Result | Quercetin (Reference) |
| CAA | CAA Value (µmol QE/100 µmol) | [Insert Data] | 100 |
| Intracellular ROS | % Reduction vs. H₂O₂ Control | [Insert Data] | [Insert Data] |
Part 3: Enzymatic Antioxidant Assays
This compound may exert its antioxidant effects not only by direct radical scavenging but also by upregulating the activity of endogenous antioxidant enzymes.[5] These assays are typically performed on cell lysates or tissue homogenates after a period of treatment with this compound.
Superoxide Dismutase (SOD) Activity Assay
SOD catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.[14] Its activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a colored formazan dye.[14][15] SOD activity is quantified by its ability to inhibit this colorimetric reaction.[14][15]
Experimental Protocol: SOD Activity Assay
Materials:
-
Cell lysate or tissue homogenate from this compound-treated and control samples
-
Commercially available SOD assay kit (e.g., utilizing WST-1)[15]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates according to the kit's instructions, typically involving homogenization in a specific buffer on ice.[15][16]
-
Centrifuge to pellet debris and collect the supernatant.[15][16]
-
Determine the protein concentration of the lysates (e.g., using a BCA assay) for normalization.
-
-
Assay (following a typical kit protocol):
-
Calculation:
-
Calculate the SOD activity (as % inhibition or in U/mg protein) based on the standard curve and the kit's formula. One unit of SOD is often defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.[14]
-
Catalase (CAT) Activity Assay
Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[18] A common assay method involves monitoring the rate of H₂O₂ decomposition by measuring the decrease in absorbance at 240 nm.[19]
Experimental Protocol: CAT Activity Assay
Materials:
-
Cell lysate or tissue homogenate
-
50 mM Potassium phosphate buffer (pH 7.0)[19]
-
30 mM Hydrogen peroxide (H₂O₂) solution
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare lysates/homogenates in phosphate buffer and determine protein concentration.
-
-
Assay:
-
Calculation:
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm.
-
Express the activity as U/mg protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[19]
-
Glutathione Peroxidase (GPx) Activity Assay
GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant.[21] The activity is often measured indirectly by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.[21][22]
Experimental Protocol: GPx Activity Assay
Materials:
-
Cell lysate or tissue homogenate
-
Commercially available GPx assay kit[21]
-
Assay buffer (containing GSH and glutathione reductase)
-
NADPH solution
-
Substrate (e.g., cumene hydroperoxide or H₂O₂)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare lysates/homogenates and determine protein concentration.
-
-
Assay (following a typical kit protocol):
-
Calculation:
-
Calculate the rate of NADPH decrease (ΔA340/min).
-
Determine the GPx activity in U/mg protein using the molar extinction coefficient of NADPH.[22]
-
Data Presentation: Enzymatic Antioxidant Assays
| Parameter | Control Group | This compound-Treated Group | % Change |
| SOD Activity (U/mg protein) | [Insert Data] | [Insert Data] | [Insert Data] |
| CAT Activity (U/mg protein) | [Insert Data] | [Insert Data] | [Insert Data] |
| GPx Activity (U/mg protein) | [Insert Data] | [Insert Data] | [Insert Data] |
Part 4: Signaling Pathway Analysis
This compound may modulate cellular signaling pathways involved in the antioxidant response. A key pathway to investigate is the Nrf2-Keap1 pathway, which is a master regulator of the expression of many antioxidant and detoxification enzymes.[24][25]
Investigating the Nrf2-Keap1 Signaling Pathway
Lycopene has been shown to induce the nuclear translocation of Nrf2.[25] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by antioxidants or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing their transcription.[24][25]
Experimental Workflow: Nrf2 Activation Analysis
-
Cell Treatment: Treat a relevant cell line with this compound for various time points and concentrations.
-
Nuclear and Cytoplasmic Fractionation: Perform subcellular fractionation to separate nuclear and cytoplasmic proteins.
-
Western Blotting:
-
Analyze the protein levels of Nrf2 in both the nuclear and cytoplasmic fractions. An increase in nuclear Nrf2 indicates activation.
-
Analyze the protein levels of Keap1.
-
Analyze the protein levels of downstream Nrf2 target enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[26][27]
-
-
Quantitative PCR (qPCR):
-
Measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC, GCLM) to confirm transcriptional activation.[26]
-
-
Immunofluorescence Microscopy:
-
Use immunofluorescence staining for Nrf2 to visually confirm its translocation from the cytoplasm to the nucleus upon this compound treatment.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant activity.
Caption: The Nrf2-Keap1 signaling pathway and potential modulation by this compound.
Caption: Mechanism of the DPPH radical scavenging assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of mechanisms of action of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and anti-proliferative properties of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
- 8. abcam.cn [abcam.cn]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. assaygenie.com [assaygenie.com]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]
- 20. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Enzymatic metabolites of lycopene induce Nrf2-mediated expression of phase II detoxifying/antioxidant enzymes in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lycopene as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prolycopene as a Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prolycopene, a cis-isomer of lycopene, as a biomarker in metabolic studies. This compound's enhanced bioavailability compared to its all-trans counterpart makes it a molecule of significant interest in understanding and potentially mitigating metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome.[1][2] This document outlines the metabolic pathways, relevant signaling mechanisms, and detailed protocols for the extraction and quantification of this compound in biological samples.
Introduction to this compound in Metabolic Health
Metabolic diseases are often characterized by chronic inflammation and oxidative stress.[3][4] Lycopene, a potent antioxidant carotenoid, has been extensively studied for its protective effects against these conditions.[3][4] this compound, or tetra-cis-lycopene, is a naturally occurring stereoisomer of lycopene found in specific tomato varieties like tangerine tomatoes.[5] Crucially, studies have demonstrated that cis-isomers of lycopene, including this compound, are more bioavailable than the all-trans form commonly found in red tomatoes.[1][2][5][6] This enhanced absorption suggests that this compound could be a more effective dietary agent and a more sensitive biomarker for assessing the impact of carotenoids on metabolic health.
Lower serum lycopene levels have been associated with an increased risk of metabolic syndrome and its individual components, such as abdominal obesity, high blood pressure, and insulin resistance.[3][7] Furthermore, higher serum lycopene concentrations are linked to a lower risk of mortality in individuals with metabolic syndrome.[3] The protective effects of lycopene are attributed to its ability to reduce oxidative stress and inflammation through the modulation of key signaling pathways.[3][7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the bioavailability and metabolic effects of different lycopene isomers.
Table 1: Bioavailability of Lycopene Isomers
| Parameter | This compound (from Tangerine Tomatoes) | All-trans-Lycopene (from Red Tomatoes) | Reference |
| Fractional Absorption | 47.70 ± 8.81% | 4.98 ± 1.92% | [5] |
| Relative Bioavailability | ~8.5 times higher | - | [2] |
Table 2: Lycopene Isomer Distribution in Human Tissues and Food Sources
| Sample Type | % All-trans-Lycopene | % Cis-Isomers (including this compound) | Reference |
| Tomatoes, Tomato Paste, Soup | 79 - 91% | 9 - 21% | [9] |
| Human Serum | 27 - 42% | 58 - 73% | [9] |
| Human Prostate Tissue | 12 - 21% | 79 - 88% | [9] |
Table 3: Serum Lycopene Levels and Metabolic Syndrome Mortality
| Serum Lycopene Concentration | Mean Survival Time (Relative) | Reference |
| High (mean = 0.626 µmol/L) | + 13 months vs. Low | [8] |
| Medium (mean = 0.374 µmol/L) | + 9 months vs. Low | [8] |
| Low (mean = 0.204 µmol/L) | Baseline | [8] |
Signaling Pathways and Metabolic Mechanisms
This compound, through its conversion to various lycopene isomers and metabolites in the body, influences several signaling pathways implicated in metabolic diseases. Its primary mechanisms of action include antioxidant effects and the modulation of inflammatory responses.
Upon ingestion, this compound is absorbed in the intestine and can be isomerized to other cis-isomers and all-trans-lycopene.[10] Lycopene is then metabolized by β-carotene oxygenase enzymes (BCO1 and BCO2) into various apo-lycopenals, which can be further converted to lycopenoic acids and lycopenols.[11][12] These metabolites may also possess biological activity.
References
- 1. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship Between Lycopene and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lycopene and Metabolic Syndrome: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More lycopene linked to longer lives for people with metabolic syndrome [nutraingredients.com]
- 9. cis-trans lycopene isomers, carotenoids, and retinol in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lycopene bioavailability and metabolism in humans: an accelerator mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Prolycopene for Research Applications: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of prolycopene (7,9,7′,9′-tetra-cis-lycopene) for research purposes. This compound, a geometric isomer of the more common all-trans-lycopene, is of significant interest for its distinct physicochemical properties and potential health benefits. The following sections detail both biological and chemical synthesis routes, methods for extraction and purification, and analytical techniques for characterization.
Introduction to this compound
This compound is the primary carotenoid pigment found in tangerine tomato mutants (Solanum lycopersicum), giving them their characteristic orange color.[1] Unlike the all-trans-lycopene prevalent in red tomatoes, this compound has a poly-cis configuration.[1] This structural difference influences its physical properties, such as crystallinity and solubility, which may in turn affect its bioavailability.[2] Research into this compound is crucial for understanding its biological activities, including its antioxidant potential and role in human health.[1][3]
Synthesis Methodologies
This compound can be obtained for research through several methods: extraction from natural sources, total chemical synthesis, and biological synthesis using engineered microorganisms or in vitro enzymatic systems.
Biological Synthesis and Extraction from Tangerine Tomatoes
The accumulation of this compound in tangerine tomatoes is due to a mutation in the gene encoding the enzyme carotenoid isomerase (CRTISO).[2][4][5] This enzyme is responsible for the isomerization of poly-cis-carotenoids into their all-trans forms.[1][2] In the absence of a functional CRTISO, the carotenoid biosynthesis pathway effectively terminates at this compound.[5][6]
Biosynthetic Pathway of this compound in Plants
The synthesis of this compound in plants begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[5][7] A series of desaturation reactions catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) leads to the formation of this compound.[6][7]
Total Chemical Synthesis
A total chemical synthesis of this compound has been successfully developed.[8] This approach offers the advantage of producing a pure, well-characterized compound, free from other carotenoids that may be present in natural extracts. The synthesis is typically complex, involving multiple steps. A key strategy involves a Wittig reaction to construct the central polyene chain.[9]
Workflow for Chemical Synthesis of this compound
The chemical synthesis generally involves the coupling of smaller, specifically synthesized building blocks to form the full C40 carotenoid backbone with the desired cis-geometry.[9] A final semi-hydrogenation step may be required to convert triple bonds to cis-double bonds.
In Vitro Biosynthesis
For mechanistic studies, in vitro biosynthesis of this compound can be performed. This involves using cell-free extracts or purified enzymes.[1][10] For example, lysates from E. coli engineered to express the necessary carotenoid biosynthesis genes can be used to convert precursors like geranylgeranyl diphosphate into this compound.[1][10][11]
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and occurrence of this compound.
Table 1: this compound and other Carotenoid Content in Tomato Varieties
| Tomato Variety | This compound (µg/g FW) | all-trans-Lycopene (µg/g FW) | β-Carotene (µg/g FW) | Phytofluene (µg/g FW) | Reference |
| NC 1Y (tangerine) | High (not specified) | Low | - | - | [4][12] |
| High-Lycopene Hybrids (avg) | - | 92.4 | - | - | [12] |
| Moneymaker | - | 46.2 | - | - | [12] |
| HLY18 | - | High | Highest among tested | - | [12] |
| Red Ripe (general) | - | 31.8 - 152.2 | ~8-10 times less than lycopene | 0.3 - 6.1 | [12] |
Table 2: Yields from Microbial this compound/Lycopene Production
| Organism | Product | Titer | Yield | Reference |
| Yarrowia lipolytica | Lycopene | 3.41 g/L | 462.9 mg/g DCW | [13] |
| Escherichia coli (engineered) | Lycopene | - | 1.7-fold increase with nanocage | [14] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Tangerine Tomatoes
This protocol is adapted from methods described for the extraction of lycopene isomers from tomato fruit.[15][16][17]
Materials:
-
Tangerine tomatoes
-
Acetone
-
Petroleum ether (or hexane)
-
Anhydrous sodium sulfate
-
Homogenizer/blender
-
Separatory funnel
-
Rotary evaporator
-
HPLC system with a C30 column
Procedure:
-
Sample Preparation: Wash and chop fresh tangerine tomatoes. Freeze-dry and grind the tomato pieces to a fine powder for optimal extraction.
-
Extraction:
-
Phase Separation:
-
Drying and Concentration:
-
Collect the petroleum ether layer and dry it over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent using a rotary evaporator at a low temperature (e.g., <35°C) to prevent isomerization and degradation.[17]
-
-
Purification (Optional - Crystallization):
-
The crude extract can be further purified by crystallization.[16] Dissolve the concentrated extract in a minimal amount of a good solvent (e.g., chloroform) and add a poor solvent (e.g., methanol) to induce precipitation of the carotenoids.
-
-
Analysis:
-
Dissolve the final extract in a suitable solvent for HPLC analysis.
-
Analyze the sample using an HPLC system equipped with a C30 reverse-phase column and a UV-Vis detector.[15][19] A mobile phase consisting of methyl-t-butyl ether, methanol, and ethyl acetate can be used for the separation of lycopene isomers.[15]
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the analysis of lycopene isomers.[3][15][20][21]
Instrumentation and Conditions:
-
HPLC System: With a quaternary pump, autosampler, and photodiode array detector.[19]
-
Column: C30 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[20]
-
Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of methyl-t-butyl ether, methanol, and ethyl acetate.[15] Another option is a mixture of Methanol/propanol/THF.[20]
-
Flow Rate: Typically 1.0 mL/min.[16]
-
Detection: Monitor at the absorbance maxima of this compound (around 445, 472, and 503 nm).[16]
-
Injection Volume: 20 µL.[16]
Procedure:
-
Standard Preparation: Prepare standard solutions of authentic this compound (if available) or all-trans-lycopene in the mobile phase or a suitable solvent.
-
Sample Preparation: Dissolve the purified this compound extract in the mobile phase and filter through a 0.2 µm syringe filter before injection.
-
Analysis: Inject the sample and standards into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.
Protocol 3: In Vitro Isomerization Assay of this compound
This protocol is based on the in vitro analysis of the CRTISO enzyme.[1]
Materials:
-
Purified this compound extract (from tangerine tomatoes)
-
E. coli lysate expressing CRTISO (or a purified CRTISO enzyme)
-
Incubation buffer
-
Liposomes (e.g., from E. coli lipids or DMPC)[1]
-
HPLC system
Procedure:
-
Substrate Preparation: Prepare a solution of this compound in chloroform and incorporate it into liposomes by drying the mixture under nitrogen and resuspending in the incubation buffer by sonication.[1]
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the this compound-loaded liposomes and the E. coli lysate containing CRTISO.
-
Incubate the reaction at a suitable temperature (e.g., 37°C).
-
-
Time-Course Analysis:
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction in each aliquot by adding a solvent like acetone or ethanol.
-
-
Extraction and Analysis:
-
Extract the carotenoids from each aliquot with petroleum ether or hexane.
-
Analyze the extracted carotenoids by HPLC as described in Protocol 2 to monitor the conversion of this compound to other lycopene isomers, including all-trans-lycopene.[1]
-
Workflow for this compound Extraction and Analysis
These protocols and notes provide a comprehensive guide for researchers interested in working with this compound. The choice of synthesis or extraction method will depend on the specific research goals, required purity, and available resources.
References
- 1. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]
- 6. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bbe.or.kr [bbe.or.kr]
- 12. Coordinated transcriptional regulation of the carotenoid biosynthesis contributes to fruit lycopene content in high-lycopene tomato genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of Lycopene Biosynthesis Using Self-Assembled Multi-Enzymic Protein Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. Extraction, Purification, and Characterization of Lycopene from Jordanian Vine Tomato Cultivar, and Study of its Potential Natural Antioxidant Effect on Samen Baladi [foodandnutritionjournal.org]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 21. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Prolycopene and Lycopene Isomer Separation
Welcome to the technical support center for challenges in the separation of prolycopene and other lycopene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other lycopene isomers?
The main challenge lies in the structural similarity of lycopene isomers. This compound (tetra-cis-lycopene) and other cis-isomers have the same mass and similar chemical properties to the predominant all-trans-lycopene. Their separation relies on subtle differences in their three-dimensional shape. This necessitates highly selective analytical techniques, as standard chromatographic methods may not provide adequate resolution.
Q2: Why is the separation of these isomers important for research and drug development?
Different lycopene isomers can exhibit varying biological activities and bioavailability. For instance, some studies suggest that cis-isomers of lycopene may be more bioavailable than the all-trans form.[1] Therefore, accurately separating and quantifying each isomer is crucial for understanding their individual contributions to health effects and for the development of lycopene-based products with optimized efficacy. The formation of cis-isomers during food processing and storage can also impact the biological activity of the final product.[2]
Q3: What is the recommended analytical technique for separating this compound and other lycopene isomers?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for separating lycopene isomers.[2][3] Specifically, reversed-phase HPLC using a C30 stationary phase is highly recommended due to its superior shape selectivity for carotenoid isomers compared to the more common C18 columns.[2][4][5]
Q4: What are the critical factors to consider during sample preparation to avoid inaccurate results?
Lycopene isomers are highly susceptible to degradation and isomerization when exposed to light, heat, and oxygen.[6] To ensure the integrity of the sample, the following precautions are essential:
-
Work under subdued light: Use amber-colored glassware or work in a dimly lit environment.
-
Maintain low temperatures: Perform extractions and store samples at low temperatures (-20°C is recommended for extract stability).[7]
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidative degradation.[8]
-
Avoid harsh chemical treatments: Saponification, a common step to remove interfering lipids, can cause lycopene degradation and isomerization and should be used with caution.[9]
-
Use an inert atmosphere: Purging samples and solvents with nitrogen or argon can minimize oxidation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other lycopene isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomers | 1. Inappropriate HPLC column. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized. | 1. Use a C30 column, which offers better shape selectivity for carotenoid isomers than C18 columns.[2][5] 2. Optimize the mobile phase. A common starting point is a gradient of methanol and methyl tert-butyl ether (MTBE).[4][9] Varying the solvent ratios can significantly impact resolution. 3. Adjust the column temperature. Temperature affects the rigidity of the C30 chains and can influence selectivity. A thermostatted column is crucial for robust results.[5] |
| Peak Tailing | 1. Active sites on the column packing. 2. Sample overload. 3. Incompatibility between sample solvent and mobile phase. | 1. Use a high-purity silica-based column. Adding a small amount of a basic modifier to the mobile phase can sometimes help. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Ghost Peaks | 1. Contamination in the HPLC system. 2. Carryover from previous injections. 3. Impurities in the mobile phase. | 1. Flush the entire HPLC system, including the injector and detector, with a strong solvent. 2. Implement a thorough needle wash program between injections. 3. Use high-purity HPLC-grade solvents and filter them before use. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure proper mixing of the mobile phase and degas it to prevent bubble formation. 2. Use a column oven to maintain a constant and consistent temperature.[5] 3. Replace the column if it has been used extensively or subjected to harsh conditions. |
| Loss of Analyte (Low Recovery) | 1. Degradation of lycopene during sample preparation or storage. 2. Adsorption of lycopene onto labware. 3. Incomplete extraction from the sample matrix. | 1. Follow the sample preparation guidelines strictly (subdued light, low temperature, use of antioxidants).[7][10] The half-life of all-trans-lycopene in the HPLC mobile phase at 4°C can be as short as 16 hours.[9] 2. Use silanized glassware to minimize adsorption. 3. Optimize the extraction solvent and procedure. A mixture of hexane, acetone, and ethanol is commonly used.[11] |
Experimental Protocols
Sample Extraction from Tomato Products
This protocol is a general guideline and may need optimization depending on the specific sample matrix.
-
Homogenization: Weigh a representative portion of the tomato product. Homogenize the sample with a suitable solvent mixture, such as hexane/acetone/ethanol (2:1:1 v/v/v), in the presence of an antioxidant like BHT.[10][11] Perform this step under subdued light and on ice.
-
Extraction: Agitate the mixture thoroughly for a sufficient period to ensure complete extraction of lycopene.
-
Phase Separation: Add water to the mixture to facilitate the separation of the nonpolar (containing lycopene) and polar phases.
-
Collection and Drying: Carefully collect the nonpolar upper layer containing the lycopene. Dry the extract under a stream of nitrogen.
-
Reconstitution: Redissolve the dried extract in a suitable solvent for HPLC analysis, such as THF or the initial mobile phase.
HPLC Analysis of Lycopene Isomers
The following are example starting conditions for HPLC analysis. Method development and optimization are crucial for achieving the desired separation.
| Parameter | Condition 1 | Condition 2 |
| Column | C30 Reversed-Phase, 5 µm, 4.6 x 250 mm | C30 Reversed-Phase, 3 µm, 3.0 x 150 mm |
| Mobile Phase | A: Methanol/Water (96:4 v/v) with 0.1% triethylamine B: Methyl tert-butyl ether | A: Methanol B: Methyl tert-butyl ether |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A typical gradient might start with a high percentage of A and gradually increase the percentage of B. | A gradient from methanol to methyl tert-butyl ether.[9] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 20°C |
| Detection Wavelength | 472 nm | 476 nm[2] |
| Injection Volume | 20 µL | 10 µL |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on lycopene analysis.
Table 1: HPLC Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 10 to 100 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [13] |
| Limit of Detection (LOD) | 0.14 µg/mL | [12][14] |
| Limit of Quantification (LOQ) | 0.37 µg/mL | [12][14] |
| Recovery | 97.38% to 102.67% | [12] |
| Intra-day Precision (RSD) | 1.27% to 3.28% | [12] |
| Inter-day Precision (RSD) | 1.57% to 4.18% | [12] |
Table 2: Comparison of HPLC Columns for Lycopene Isomer Separation
| Column Type | Advantages | Disadvantages | Reference |
| C30 | Superior resolution of geometric isomers due to shape selectivity. | Longer retention times compared to C18. | [2][5] |
| C18 | Shorter analysis times. | Inadequate resolution of many cis-isomers. | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 3. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Which HPLC Column Do You Suggest for Analysis of Carotene or Lycopene - FAQ [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of key factors in the extraction and quantification of lycopene from tomato and tomato products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process Development for the Instant Quantification of Lycopene from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity and Validation of Quantification Method for Lycopene Extracted from Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
prolycopene degradation under light and heat exposure
Welcome to the technical support center for prolycopene stability studies. This resource provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound degradation under light and heat exposure. As this compound is a poly-cis isomer of lycopene, much of the available kinetic and stability data is based on studies of all-trans-lycopene and its more common mono-cis isomers. This guide leverages that data to provide a comprehensive overview.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard lycopene?
A1: this compound is a specific geometrical isomer of lycopene, characterized by having multiple cis-bonds in its structure (tetra-cis-lycopene). The most common form of lycopene found in red tomatoes is all-trans-lycopene. This compound, found in tangerine tomatoes, is what gives them their orange color. The different spatial arrangement of this compound may affect its physical properties and bioavailability. Despite the predominance of dietary all-trans-lycopene, cis-isomers account for the majority of total lycopene found in human serum and tissues.[1][2]
Q2: What are the primary factors that cause this compound degradation?
A2: Like other carotenoids, this compound is highly susceptible to degradation from exposure to light, heat, and oxygen.[3] These factors can induce two main types of changes:
-
Isomerization: The conversion of cis-isomers (like this compound) to the more stable all-trans form, or to other cis-isomers.
-
Oxidation: The cleavage of the molecule by oxygen, which leads to a loss of color and the formation of smaller, off-flavor compounds.[3]
Q3: Which is more stable under light and heat: this compound or all-trans-lycopene?
A3: Generally, all-trans-lycopene is the most thermodynamically stable isomer. Cis-isomers, including this compound, are inherently less stable. Exposure to light and heat provides the energy needed for cis-isomers to convert to the more stable trans form.[4][5] However, some studies have noted that cis-isomers of lycopene can be less stable than the all-trans form during light exposure.[6] Therefore, this compound is expected to be highly sensitive to both light and heat, readily undergoing isomerization and degradation.
Q4: How does the sample matrix affect this compound stability?
A4: The surrounding environment, or matrix, plays a crucial role. Lycopene is relatively stable within the tomato fruit matrix.[1] Once extracted into an organic solvent, its degradation rate increases significantly.[1] In food systems, the presence of antioxidants can enhance stability, while factors like low pH and the presence of metal ions (e.g., Cu²⁺, Fe³⁺) can accelerate degradation.
Q5: What is a "forced degradation study" and why is it necessary?
A5: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, light, oxidation, and a range of pH values.[7] This is done to understand the degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method that can resolve the parent molecule from its degradants.[8] For this compound, this is critical for ensuring the purity, potency, and safety of a potential therapeutic agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak in HPLC | 1. Complete Degradation: this compound is highly unstable. Sample may have been exposed to light or heat during extraction or storage. 2. Inappropriate HPLC Column: Standard C8 or C18 columns may not adequately resolve lycopene isomers. 3. Incorrect Wavelength: Detection wavelength may not be optimal for this compound. | 1. Work under subdued or red light. Use high-quality, deoxygenated solvents. Add an antioxidant like BHT (0.01-0.1%) to all solvents.[9] Store extracts at -20°C or lower under nitrogen.[10] 2. Use a C30 column. These columns are specifically designed for carotenoid isomer separation due to their shape-selective properties.[11] 3. Use a Photo Diode Array (PDA) detector. this compound's absorption maximum is typically at a shorter wavelength than all-trans-lycopene.[12] Scan the entire spectrum to find the optimal wavelength. |
| Peak Area Decreases with Repeat Injections | 1. On-System Degradation: The sample may be degrading in the autosampler due to light exposure or temperature. 2. Solvent Evaporation: The sample vial may not be properly sealed, leading to concentration changes. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Protect vials from light with amber glass or aluminum foil. 2. Ensure vial caps and septa are secure. Prepare fresh dilutions for each sequence if instability persists. |
| Poor Separation of Isomers | 1. Suboptimal Mobile Phase: The solvent gradient may not be effective for separating complex cis/trans isomers. 2. Incorrect Column Temperature: Temperature affects the rigidity of C30 columns and thus their shape selectivity.[11] | 1. Optimize the mobile phase. A common system uses methanol/acetonitrile as solvent A and methyl tert-butyl ether (MTBE) as solvent B.[13] Adjust the gradient slope and time. 2. Thermostat the column. Investigate the effect of different temperatures (e.g., 15°C, 25°C, 30°C) on isomer separation.[11] |
| Mass Balance in Forced Degradation is <95% | 1. Co-eluting Degradants: The HPLC method may not be resolving all degradation products from the parent peak. 2. Formation of Volatiles: Oxidation can produce volatile compounds that are not detected by HPLC. 3. Degradants Don't Absorb at Detection Wavelength: Some degradation products may not have a chromophore that absorbs at the monitored wavelength. | 1. Check peak purity using a PDA detector or LC-MS. [8] Adjust the HPLC method (gradient, mobile phase) to improve resolution. 2. This is a known challenge. While difficult to quantify without techniques like GC-MS, acknowledging this possibility is important in your analysis. 3. Use a PDA detector to screen for new peaks at different wavelengths. LC-MS can also help identify non-absorbing degradants. |
Quantitative Data on Lycopene Degradation
The degradation of carotenoids typically follows first-order kinetics. The tables below summarize kinetic data for lycopene degradation under various conditions. This data can be used as an estimate for this compound's behavior.
Table 1: Thermal Degradation Kinetics of Lycopene Isomers in Safflower Oil
| Isomer | Temperature (°C) | Rate Constant (k) (h⁻¹) |
| Lycopene | 85 | 0.217 |
| all-trans-β-carotene | 85 | 0.119 |
| 9-cis-β-carotene | 85 | 0.107 |
| Lutein | 85 | 0.132 |
| (Data sourced from a study on thermal and oxidative degradation in an oil model system. Lycopene was found to be the most susceptible to degradation.)[14][15] |
Table 2: Half-Life (t₁/₂) of Lycopene in Gac Aril Paste at Different Temperatures
| Temperature (°C) | Rate Constant (k) (x 10² h⁻¹) | Half-Life (t₁/₂) (hours) |
| 70 | 5.41 | 12.81 |
| 90 | 12.05 | 5.75 |
| (Data shows that as temperature increases, the rate of degradation increases and the half-life decreases.)[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound sample, consistent with ICH guidelines.[7][16]
1. Sample Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane or a mixture of methanol:tetrahydrofuran 1:1).[17]
- Protect the solution from light at all times by using amber glassware and working under red light.
- Add an antioxidant such as BHT (to a final concentration of 0.1%) to prevent premature oxidative degradation.[9]
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48h).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Sample at the same time points.
- Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light for up to 48 hours. Sample at various time points.
- Thermal Degradation: Transfer the stock solution to a sealed vial under a nitrogen atmosphere. Incubate in an oven at 80°C. Sample at various time points.
- Photostability: Expose the stock solution in a transparent quartz vial to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16] Maintain a control sample wrapped in foil at the same temperature.
3. Sample Analysis:
- Prior to injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
- Dilute all stressed samples to an appropriate concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify major degradation products.
- Perform a mass balance calculation to account for the initial amount of this compound versus the sum of remaining this compound and its degradants.[8]
Protocol 2: Stability-Indicating HPLC Method for this compound Isomers
This method is designed to separate this compound from its isomers and degradation products.
-
HPLC System: HPLC with a PDA detector and a thermostatted column compartment.
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase A: Acetonitrile:Methanol (75:25, v/v).[13]
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).[13]
-
Gradient:
-
0-8 min: 0% to 55% B
-
8-35 min: Isocratic at 55% B[13]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C (this can be optimized).[13]
-
Injection Volume: 20 µL.
-
Detection: Monitor at the λmax of this compound (approx. 440-450 nm) and collect spectra from 200-600 nm to identify other isomers and degradation products. All-trans-lycopene has a λmax around 471-472 nm.[2]
Visualizations
Caption: this compound degradation involves isomerization to other cis or trans forms and oxidation.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. sgs.com [sgs.com]
- 9. Lycopene by HPLC-DAD - Chromatography Forum [chromforum.org]
- 10. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Which HPLC Column Do You Suggest for Analysis of Carotene or Lycopene - FAQ [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. The determination of lycopene Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Stability enhancement of lycopene in Citrullus lanatus extract via nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
preventing prolycopene isomerization during sample preparation
Technical Support Center: Prolycopene Sample Preparation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the isomerization of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from all-trans-lycopene?
This compound is a poly-cis-isomer of lycopene, specifically (7Z, 9Z, 7′Z, 9′Z)-lycopene.[1] Unlike the common all-trans-lycopene found in red tomatoes, which has a linear structure, this compound has a bent shape due to its multiple cis-double bonds. This structural difference results in distinct physical and chemical properties, including different absorption spectra.[1][2] this compound is the predominant isomer in tangerine tomatoes, giving them their characteristic orange color.[1]
Q2: What are the primary factors that cause this compound to isomerize into other lycopene forms during sample preparation?
This compound is highly sensitive and can readily isomerize to other cis- and trans-isomers when exposed to certain environmental factors. The primary catalysts for isomerization are:
-
Light: Exposure to light, especially UV light, provides the energy to convert the stable cis-bonds in this compound to the trans-configuration.[3][4] Direct excitation by blue light has been shown to be particularly effective at inducing photoisomerization.[3]
-
Heat: Thermal energy can overcome the energy barrier for rotational changes around the double bonds, leading to isomerization.[5][6][7] Heating at temperatures as low as 60-80°C can favor isomerization, while higher temperatures can lead to both isomerization and degradation.[5][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which breaks the polyene chain of lycopene, causing a loss of color and the formation of off-flavors.[7][9] Oxidation can also promote isomerization.[10]
-
Acidic pH: this compound is more susceptible to degradation and isomerization under acidic conditions (e.g., pH 3) compared to a neutral environment (pH 7).[11][12] Acidic environments can lead to the protonation of the carotenoid, forming carbocations that are unstable.[12]
Troubleshooting Guide
Problem 1: Significant loss of this compound and appearance of other lycopene isomers in HPLC analysis after extraction.
This issue commonly arises from unintended isomerization during the extraction process. The following factors should be carefully controlled.
Root Causes & Solutions:
-
Light Exposure: The entire extraction process must be protected from light.
-
High Temperatures: Heat from various sources can accelerate isomerization.
-
Presence of Oxygen: Oxygen can degrade carotenoids.
Problem 2: this compound content decreases during sample storage.
This compound is unstable even after extraction and requires specific storage conditions to maintain its isomeric purity.
Root Causes & Solutions:
-
Improper Storage Temperature: Storage at ambient or even refrigerated temperatures can lead to significant degradation over time.
-
Exposure to Air and Light During Storage: Repeated freeze-thaw cycles and exposure to the environment can degrade the sample.
-
Recommendation: Store extracts in amber vials with Teflon-lined caps.[18] Aliquot the extract into smaller volumes for single use to avoid repeated thawing and exposure to air and light. Before sealing, flush the vial headspace with nitrogen or argon.
-
Data Presentation
Table 1: Effect of Temperature on Lycopene Stability in Tomato Powder (Storage: 6 weeks)
| Storage Temperature | All-trans Lycopene Retention | Total Lycopene Retention |
| 6°C (in dark) | 60% - 70% | 60% - 70% |
| Room Temperature (light exposure) | 60% - 70% | 60% - 70% |
| 45°C (in dark) | ~40% | ~40% |
Data synthesized from Anguelova & Warthesen (2000).[9]
Table 2: Stability of Encapsulated vs. Unencapsulated Lycopene (Storage: 42 days)
| Sample Type | Storage Condition | Lycopene Retention |
| Microencapsulated | Refrigerated (5 ± 2°C) | >90% |
| Unencapsulated (Control) | Refrigerated (5 ± 2°C) | <5% |
| Microencapsulated | Room Temperature (25 ± 2°C) | ~76% |
| Unencapsulated (Control) | Room Temperature (25 ± 2°C) | <5% |
Data synthesized from F. Anwar & M. Adzahan (2017).[16]
Experimental Protocols
Protocol: Light- and Oxygen-Protected Extraction of this compound from Tangerine Tomatoes
This protocol is designed to minimize isomerization by controlling light, temperature, and oxygen exposure.
Materials:
-
Tangerine tomatoes
-
Solvents (HPLC grade): Hexane, Acetone, Methanol (all de-gassed prior to use)
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Inert gas supply (Nitrogen or Argon)
-
Homogenizer (e.g., Polytron)
-
Centrifuge (refrigerated)
-
Rotary evaporator or nitrogen evaporator
-
Amber glassware (beakers, flasks, centrifuge tubes, vials) or foil-wrapped glassware
Procedure:
-
Preparation (Under Amber Light):
-
Work in a room with minimal lighting, using only amber or red safety lights.
-
Prepare an extraction solvent mixture of hexane:acetone (1:1, v/v). Add BHT to the solvent mixture to a final concentration of 0.1% (w/v) to inhibit oxidation.[14]
-
Pre-chill the solvents and all glassware on ice.
-
-
Homogenization:
-
Weigh a known amount of fresh tangerine tomato tissue and place it in a pre-chilled amber beaker.
-
Add the chilled extraction solvent at a ratio of 10 mL per gram of tissue.
-
Blanket the beaker with nitrogen gas and homogenize the sample on ice for 1-2 minutes, or until a uniform slurry is formed.
-
-
Extraction & Phase Separation:
-
Transfer the homogenate to amber-colored centrifuge tubes.
-
Flush the headspace with nitrogen, cap tightly, and shake vigorously for 5 minutes at 4°C on a shaker.
-
Centrifuge the tubes at 5,000 x g for 10 minutes at 4°C to pellet the solid residue.
-
-
Collection of Supernatant:
-
Carefully decant the colored supernatant (containing this compound) into a fresh, chilled amber flask.
-
Re-extract the pellet twice more with the extraction solvent, combining the supernatants each time. This ensures maximum recovery.
-
-
Solvent Evaporation:
-
Dry the pooled extract under a gentle stream of nitrogen or using a rotary evaporator with the water bath temperature set below 30°C.
-
Evaporate just to dryness. Do not over-dry, as this can degrade the carotenoids.
-
-
Storage:
-
Immediately redissolve the dried extract in a known, minimal volume of an appropriate solvent for analysis (e.g., a mobile phase component like methyl-tert-butyl ether or THF for HPLC).[17][19]
-
Transfer the final extract to an amber vial, flush the headspace with nitrogen, seal tightly, and store at -80°C until analysis.
-
Visualizations
Caption: Workflow for this compound extraction minimizing isomerization.
Caption: Factors causing this compound isomerization and preventive actions.
References
- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is food grade lycopene affected by light during storage? - Blog [sld-carotene.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism and Factors Influencing Thermal Isomerization of Lycopene: A Review [spkx.net.cn]
- 7. Stability of lycopene during food processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Lycopene from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Storage Stability of Lycopene in Tomato Juice Subjected to Combined Pressure–Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openknowledge.fao.org [openknowledge.fao.org]
- 19. scispace.com [scispace.com]
Prolycopene Extract Stability: A Technical Support Center for Researchers
Welcome to the Technical Support Center for improving the stability of prolycopene extracts for analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that can arise during the extraction and analysis of this compound, a poly-cis isomer of lycopene predominantly found in tangerine tomatoes.[1][2][3] this compound's unique structure makes it highly bioavailable but also susceptible to degradation.[1][4][5]
Issue 1: Low this compound Yield in Extract
| Possible Cause | Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization of the tomato sample. Mechanical disruption (e.g., with a high-speed blender) is crucial to break down cell walls and release chromoplasts containing this compound. |
| Inappropriate Solvent Choice | Use a nonpolar solvent system. A common and effective mixture is methanol followed by a 1:1 acetone:hexane solution.[6] The hexane layer, which contains the carotenoids, should be carefully collected. |
| Insufficient Extraction Time/Repetitions | Repeat the extraction process with fresh solvent until the tomato pulp is colorless to ensure maximum recovery of this compound. |
| Degradation During Extraction | Perform extraction under subdued light and at low temperatures to minimize light- and heat-induced degradation. Consider working on ice and using amber-colored glassware.[7] |
Issue 2: Inconsistent or Non-Reproducible HPLC Results
| Possible Cause | Solution |
| Isomerization of this compound to all-trans-Lycopene | Minimize exposure of the extract to heat, light, and acid. Prepare samples immediately before analysis. Use a C30 HPLC column, which is specifically designed for separating carotenoid isomers.[7][8] Lowering the column temperature can also improve the resolution of isomers.[7] |
| Oxidative Degradation | Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction and mobile phase solvents at a concentration of 0.1%.[7][9] Purge samples and solvent vials with an inert gas like nitrogen or argon to displace oxygen.[7] |
| Column Overload | If peak fronting is observed, dilute the sample and re-inject. High concentrations of this compound can lead to poor peak shape.[7] |
| Contamination | "Ghost peaks" in the chromatogram can indicate contamination from a previous run. Implement a thorough column washing protocol between analyses. |
Issue 3: Appearance of Unexpected Peaks in Chromatogram
| Possible Cause | Solution |
| Formation of cis-Isomers | Small peaks eluting near the main this compound peak are likely other cis-isomers formed during sample handling.[9] Review your sample preparation procedure to minimize exposure to light and heat. |
| Oxidation Products | Broader, less-defined peaks can be indicative of oxidation products like epoxides and apocarotenals.[9][10][11] Ensure that antioxidants are used and that exposure to oxygen is minimized throughout the process. |
| Co-elution of Degradation Products | Degradation products may co-elute with the tail of the main peak, causing peak tailing.[9] Address the root causes of degradation (light, heat, oxygen) to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound (tetra-cis-lycopene) more susceptible to degradation than all-trans-lycopene?
This compound's poly-cis configuration makes it thermodynamically less stable than the linear all-trans isomer. This lower stability means that less energy is required to cause isomerization to other cis forms or to the all-trans form.[12] Both isomerization and oxidation are the primary degradation pathways for lycopene.[13]
Q2: What is the ideal HPLC column for separating this compound from its isomers?
A C30 reversed-phase column is highly recommended for the analysis of carotenoid isomers.[7][8] The long alkyl chains of the C30 stationary phase provide excellent shape selectivity, which is necessary to resolve the subtle structural differences between geometric isomers of lycopene.
Q3: At what temperature should I store my this compound extracts?
This compound extracts should be stored at low temperatures, ideally at -20°C or below, in the dark, and under an inert atmosphere (nitrogen or argon) to minimize degradation.[7]
Q4: Can I use a standard C18 HPLC column for this compound analysis?
While a C18 column can be used for general carotenoid analysis, it often provides insufficient resolution of geometric isomers like this compound and its various cis and trans forms.[14] For accurate quantification of this compound, a C30 column is superior.
Q5: What are the best antioxidants to use for stabilizing this compound extracts?
Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for stabilizing carotenoid extracts.[7][9] Other antioxidants like α-tocopherol (Vitamin E) have also been shown to protect lycopene from oxidative degradation.
Quantitative Data on Lycopene Stability
The degradation of lycopene, including its isomers like this compound, generally follows first-order kinetics.[15][16][17][18][19] The rate of degradation is influenced by factors such as temperature, light, and the presence of oxygen.
Table 1: Half-life of Lycopene in Oil at Different Storage Temperatures
| Temperature | Half-life in Sunflower Seed Oil (SSO) | Half-life in Grape Seed Oil (GSO) |
| 4°C | ~650 days | ~300 days |
| 20°C | ~122 days | ~59 days |
Data adapted from a study on lycopene degradation in vegetable oils. The greater stability in SSO is likely due to a higher endogenous antioxidant content.[15]
Table 2: Kinetic Data for Thermal Degradation of Lycopene in Tomato Puree
| Temperature | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 70°C | 0.001 | 693 |
| 80°C | 0.0014 | 495 |
| 90°C | 0.002 | 347 |
| 100°C | 0.0025 | 277 |
This table illustrates the significant impact of temperature on the rate of lycopene degradation.[17][19]
Table 3: this compound Content in Selected Tangerine Tomato Varieties
| Variety Name | This compound (tetra-cis-lycopene) (mg/100g fresh weight) |
| Amish Yellowish Orange Oxheart | 7.05 |
| Barnes Mountain Orange | 6.54 |
| Aunt Gerties Gold | 5.73 |
| Amish Orange Sherbert Heirloom | 5.36 |
| Amana Orange | 5.04 |
This data highlights the variability in this compound content among different tangerine tomato cultivars.
Experimental Protocols
Protocol 1: Extraction of this compound from Tangerine Tomatoes
This protocol is designed to extract this compound while minimizing degradation.
Materials:
-
Tangerine tomatoes
-
Methanol
-
Acetone
-
Hexane
-
Butylated Hydroxytoluene (BHT)
-
High-speed blender
-
Centrifuge
-
Amber-colored glassware
-
Nitrogen or argon gas
Procedure:
-
Sample Preparation: Wash and thoroughly homogenize fresh tangerine tomatoes in a high-speed blender.
-
Solvent Preparation: Prepare an extraction solvent of 1:1 acetone:hexane containing 0.1% BHT. Prepare all solvents under subdued light.
-
Initial Extraction: To the tomato homogenate, add methanol and vortex thoroughly.[6]
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Liquid-Liquid Extraction: Add the acetone:hexane with BHT solvent to the supernatant, vortex, and centrifuge to separate the layers.[6]
-
Collection of this compound-rich Phase: Carefully collect the upper hexane layer, which will be orange-yellow and contain the this compound.[6]
-
Repeat Extraction: Repeat the extraction of the lower aqueous layer with fresh acetone:hexane with BHT until the pulp is colorless.
-
Solvent Evaporation: Combine the hexane extracts and evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase) and store at -20°C or below under a nitrogen atmosphere in an amber vial.[7]
Protocol 2: HPLC Analysis of this compound
This protocol outlines a method for the separation and quantification of this compound isomers.
Materials:
-
This compound extract
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE))
-
BHT
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for carotenoid isomer separation. A common mobile phase consists of a gradient of methanol and MTBE, both containing 0.1% BHT.
-
Column Equilibration: Equilibrate the C30 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the this compound extract onto the column.
-
Chromatographic Separation: Run a gradient elution to separate the different lycopene isomers. This compound will elute as one of the major peaks.
-
Detection: Monitor the elution profile at the maximum absorption wavelength for this compound (typically around 440-450 nm).
-
Quantification: Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.
Visualizations
Caption: Workflow for the extraction of this compound from tangerine tomatoes.
Caption: Primary degradation pathways of this compound.
References
- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USDA ARS Online Magazine Vol. 59, No. 2 [agresearchmag.ars.usda.gov]
- 3. Tangerine tomatoes - better source of lycopene? [foodnavigator.com]
- 4. Tangerine tomatoes beat red variety for lycopene bioavailability [nutraingredients.com]
- 5. Tangerine tomatoes increase total and tetra-cis-lycopene isomer concentrations more than red tomatoes in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kb.osu.edu [kb.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cleavage products of lycopene produced by in vitro oxidations: characterization and mechanisms of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic and oxidative metabolites of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinetics of Lycopene Degradation in Sunflower and Grape Seed Oils – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. fstjournal.com.br [fstjournal.com.br]
- 19. researchgate.net [researchgate.net]
overcoming matrix effects in prolycopene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of prolycopene. The information addresses common challenges, with a focus on overcoming matrix effects in various sample types.
Introduction
Accurate quantification of this compound, a cis-isomer of lycopene, is crucial for understanding its bioavailability, metabolism, and potential health benefits. However, analyzing this compound in complex matrices such as food, dietary supplements, and biological samples is often hampered by matrix effects, which can lead to inaccurate results.[1][2] Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, resulting in ion suppression or enhancement.[1][2][3]
This guide provides practical strategies to identify, minimize, and correct for matrix effects during this compound quantification by LC-MS/MS. While quantitative data directly comparing matrix effect mitigation strategies specifically for this compound is limited in the current literature, the principles and methods described herein for total lycopene and other carotenoids are directly applicable and will significantly improve the accuracy and reliability of your this compound analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound quantification.
Question: I am seeing low or inconsistent recovery of this compound from my samples. What are the possible causes and solutions?
Answer:
Low and variable recovery can be due to several factors, from sample extraction to analysis. Here’s a systematic approach to troubleshoot this issue:
1. Inefficient Extraction: this compound may be strongly bound to the sample matrix.
-
Solution: Optimize your extraction protocol. For dietary supplements, enzymatic digestion (e.g., with protease for gelatin-based matrices) or treatment with a buffer system (e.g., alkaline sodium EDTA for alginate formulations) can be effective in releasing this compound.[4] For tomato-based products, a mixture of organic solvents like hexane, acetone, and ethanol is commonly used.[5]
-
Experimental Protocol: A validated method for dietary supplements involves digesting gelatin-based beadlets with protease, followed by extraction with dichloromethane and ethanol.[4] For alginate-based supplements, treatment with an alkaline sodium EDTA acetate buffer is recommended to break the matrix and release the lycopene isomers.[4]
2. Analyte Degradation: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.
-
Solution: Minimize exposure to these elements throughout your workflow. Work under dim light, use amber glassware, and keep samples on ice or refrigerated when possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can also prevent oxidative degradation.
-
Experimental Protocol: Prepare extraction solvents containing 0.1% BHT. Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C for long-term storage.
3. Ion Suppression in the Mass Spectrometer: Co-eluting matrix components can interfere with the ionization of this compound, leading to a lower signal.
-
Solution: Evaluate and mitigate matrix effects.
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[3] However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).
-
Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components. Using a C30 column is often recommended for better separation of carotenoid isomers.[6][7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[8] This helps to compensate for matrix effects as the standards and samples will be affected similarly.
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-prolycopene) to the sample at the beginning of the extraction process.[1] The labeled standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. While ¹³C-lycopene can be synthesized in a laboratory setting, the commercial availability of ¹³C-prolycopene is limited. In its absence, a labeled all-trans-lycopene standard can be used, but with the understanding that its behavior might not perfectly mimic that of this compound.
-
Logical Workflow for Troubleshooting Low Recovery
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do I know if they are affecting my this compound quantification?
A1: Matrix effects are the suppression or enhancement of the analyte's signal in the mass spectrometer caused by co-eluting compounds from the sample matrix.[1][2] To determine if you have matrix effects, you can perform a post-extraction spike experiment.[2][3]
-
Experimental Protocol: Post-Extraction Spike
-
Prepare a blank sample extract by following your entire sample preparation procedure with a matrix that does not contain this compound.
-
Spike a known amount of this compound standard into the blank extract.
-
Prepare a neat standard solution of this compound in a clean solvent at the same concentration as the spiked extract.
-
Analyze both solutions by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Q2: When should I use saponification in my sample preparation for this compound analysis?
A2: Saponification is a chemical process that uses a strong base to hydrolyze lipids (fats and oils) into fatty acid salts and glycerol. It is often used in the analysis of carotenoids in fatty matrices to remove interfering lipids.
-
When to use it: For samples with a high lipid content, such as certain dietary supplements (e.g., oil suspensions) or fatty tissues, saponification can be beneficial to clean up the sample and reduce matrix effects.
-
When to be cautious: Saponification can also lead to the degradation and isomerization of this compound and other lycopene isomers.[6][7] Therefore, it is crucial to use mild conditions (e.g., low temperature and short reaction time) and to validate that the process does not significantly alter the this compound content. For some matrices, a direct extraction without saponification may be preferable if the lipid content is low.[6]
Experimental Workflow: Saponification
Q3: What is the best strategy to correct for matrix effects in this compound quantification?
A3: The "best" strategy depends on the complexity of your matrix, the required accuracy, and the availability of resources. Here is a summary of the common approaches:
| Strategy | Description | Pros | Cons |
| Sample Dilution | Diluting the sample extract with a clean solvent. | Simple and quick. | May reduce analyte concentration below LOQ. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix extract. | Compensates for matrix effects effectively. | Requires a true blank matrix, which can be difficult to obtain. More labor-intensive.[8] |
| Stable Isotope Dilution Analysis (SIDA) | Using a stable isotope-labeled internal standard. | The most accurate method for correcting matrix effects and extraction losses.[1] | Requires a specific labeled internal standard, which may be expensive or not commercially available. |
Quantitative Data on Lycopene Recovery in Dietary Supplements
While specific data for this compound is scarce, the following table shows the recovery of total lycopene from different dietary supplement matrices using various extraction methods, illustrating the importance of choosing the right sample preparation protocol.
| Matrix Type | Extraction Method | Mean Recovery (%) |
| Gelatin Beadlets | Enzymatic Digestion (Protease) | 98.5 |
| Alginate Beadlets | Alkaline EDTA Buffer | 97.2 |
| Oil Suspension | Direct Dissolution | 99.1 |
| Data adapted from a single-laboratory validation study on total lycopene in dietary supplements.[4] |
This data suggests that with an optimized extraction method, high recovery of lycopene isomers can be achieved. However, this does not account for matrix effects during LC-MS/MS analysis, which would require one of the correction strategies mentioned above for the most accurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Prolycopene Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for prolycopene analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and other lycopene isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution of cis/trans Isomers | Inadequate stationary phase selectivity. C18 columns may not provide sufficient separation for structurally similar isomers.[1] | Utilize a C30 column, which offers enhanced shape selectivity for carotenoid isomers.[1][2] Consider columns specifically designed for carotenoid analysis. |
| Mobile phase composition is not optimal. | Modify the mobile phase composition. Employing a gradient elution with solvents like methyl-tert-butyl ether (MTBE) and methanol can significantly improve the separation of lycopene isomers.[3] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a small percentage of an amine modifier, such as triethylamine (TEA), to the mobile phase to minimize these interactions. |
| Column overload. | Reduce the sample concentration or the injection volume. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly. Changes in solvent composition, even minor ones, can lead to significant shifts in retention times.[4] |
| Column temperature variations. | Use a column oven to maintain a stable temperature, as temperature can influence the selectivity of C30 columns for isomers.[1] | |
| Baseline Noise or Drift | Impure solvents or additives. | Use HPLC-grade solvents and high-purity additives. Filter and degas the mobile phase before use.[5] |
| Contaminated column or guard column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] | |
| Low Analyte Recovery/Degradation | This compound and other lycopene isomers are susceptible to degradation from light, heat, and oxygen.[6] | Protect samples from light by using amber vials and minimizing exposure. Perform sample preparation and analysis at controlled, cool temperatures. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent.[7] |
| Saponification during sample preparation. | Saponification can cause degradation and isomerization of lycopene. If possible, avoid this step or use milder conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound analysis?
A1: For the separation of this compound and other geometric isomers of lycopene, a C30 reversed-phase column is highly recommended.[1][2][9] The long alkyl chains of the C30 stationary phase provide greater shape selectivity compared to standard C18 columns, which is crucial for resolving structurally similar isomers that differ more in shape than in hydrophobicity.[1][2]
Q2: What are the most common mobile phase compositions for this compound analysis?
A2: Ternary or quaternary solvent systems are often employed. Common solvents include methanol (MeOH), acetonitrile (ACN), methyl-tert-butyl ether (MTBE), tetrahydrofuran (THF), and water.[3][10][11] Both isocratic and gradient elution methods have been successfully used. Gradient methods, often involving a gradual increase in a less polar solvent like MTBE, generally provide better resolution of a wider range of isomers.[3][8]
Q3: Why is triethylamine (TEA) sometimes added to the mobile phase?
A3: Triethylamine is a mobile phase additive used to improve peak shape, particularly for basic compounds or to mask active silanol groups on the silica-based stationary phase that can cause peak tailing.[12] For carotenoid analysis, it can help improve recovery and peak symmetry.
Q4: How can I prevent the degradation of this compound during analysis?
A4: this compound is sensitive to light, heat, and oxidation.[6] To minimize degradation, it is crucial to:
-
Work under subdued light.
-
Use amber glass vials for samples and standards.
-
Maintain a cool autosampler temperature (e.g., 4°C).[8]
-
Prepare samples fresh and analyze them promptly.
-
Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction and sample solvents.[7]
Q5: What detection wavelength should be used for this compound?
A5: this compound and other lycopene isomers have a maximum absorbance in the range of 450-500 nm. A detection wavelength of around 470-484 nm is commonly used.[10][13] A photodiode array (PDA) detector is advantageous as it can provide spectral information to help identify and differentiate the various isomers.
Experimental Protocols
Protocol 1: Gradient HPLC Method for Lycopene Isomer Separation
This protocol is adapted from methods utilizing a C30 column for detailed isomer profiling.
-
Column: C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Methanol:Water (98:2, v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: 472 nm
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Protocol 2: Isocratic HPLC Method for Total Lycopene
This protocol is a simpler, faster method suitable for quantifying total lycopene without detailed isomer separation, often using a C18 column.
-
Column: C18 Reversed-Phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Methanol:Water (65:20:15, v/v/v)[10][13]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A troubleshooting flowchart for common HPLC issues in this compound analysis.
References
- 1. Which HPLC Column Do You Suggest for Analysis of Carotene or Lycopene - FAQ [mtc-usa.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. realab.ua [realab.ua]
- 6. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Prolycopene Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of prolycopene, a valuable carotenoid known for its potent antioxidant properties. The following guides and FAQs will help you identify and resolve problems to improve your extraction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound yield consistently low?
Low this compound yield can stem from several factors throughout the extraction process. Here’s a breakdown of potential causes and solutions:
-
Inadequate Cell Disruption: this compound is located within the cellular matrix.[1] Inefficient disruption of the cell wall will limit solvent access and result in poor extraction.
-
Suboptimal Solvent Selection: The choice of solvent is critical for maximizing this compound solubility and extraction.
-
Solution: A systematic approach using solvents of varying polarities is recommended.[6] Mixtures of solvents often yield better results. For instance, a combination of a non-polar solvent like hexane (high affinity for lycopene) with a more polar solvent like ethanol or acetone (which aids in cell wall swelling) can significantly improve extraction.[6][7] A common and effective mixture is hexane, acetone, and ethanol (2:1:1 v/v/v).[8]
-
-
Inefficient Extraction Method: Simple maceration can be time-consuming and result in lower yields compared to more advanced techniques.[6]
-
Solution: Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide, which can reduce extraction time and increase yield.[5]
-
2. I'm observing degradation of my this compound extract. What could be the cause?
This compound is highly sensitive to environmental factors, and degradation can be a significant issue.
-
Exposure to Light, Heat, and Oxygen: this compound is susceptible to isomerization and oxidation when exposed to light, high temperatures, and air.[5][9][10] This can lead to a loss of the desired all-trans or poly-cis isomers and a decrease in overall yield.
-
Solution: Conduct all extraction procedures under subdued light or using amber glassware.[11] It is also crucial to work at low temperatures when possible and to use an inert gas like nitrogen or argon to flush containers and minimize oxygen exposure.[1] Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent degradation.[11]
-
-
Prolonged Extraction Time: Extended exposure to extraction conditions, especially at elevated temperatures, can promote degradation.
-
Solution: Optimize your extraction time. Techniques like UAE can significantly shorten the required extraction period.
-
3. My this compound yield is inconsistent between batches. How can I improve reproducibility?
Inconsistent yields often point to a lack of control over key experimental parameters.
-
Variability in Raw Material: The this compound content in natural sources can vary depending on factors like cultivar, ripeness, and growing conditions.[12]
-
Solution: Whenever possible, use a standardized source material. If this is not feasible, it is important to accurately quantify the this compound content of each starting batch to normalize your yield data.
-
-
Inconsistent Particle Size: A non-uniform particle size of the raw material will lead to variable solvent penetration and extraction efficiency.
-
Solution: Ensure your raw material is ground to a fine and consistent powder to maximize the surface area available for extraction.[6]
-
-
Fluctuations in Extraction Conditions: Minor variations in temperature, time, and solvent-to-solid ratio can impact yield.
-
Solution: Carefully control and monitor all extraction parameters. Utilize equipment with precise temperature and time controls.
-
Data Summary Tables
Table 1: Comparison of this compound (Lycopene) Extraction Methods
| Extraction Method | Solvent(s) | Temperature (°C) | Time | Typical Yield/Recovery | Reference(s) |
| Solvent Extraction | Acetone:Ethyl acetate (1:1) | 40 | 5 hours | 611.1 mg/100g (from tomato pomace) | [13] |
| Solvent Extraction | Hexane/Ethanol/Acetone (2:1:1) | Room Temperature | Not Specified | Efficient extraction reported | [8] |
| Ultrasound-Assisted Extraction (UAE) | Hexane/Ethanol | Not Specified | Not Specified | 93.8% recovery (from pomegranate waste) | [5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 5% ethanol | 55 | Not Specified | 54% recovery | [12] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 10 wt% ethanol | 70 | Not Specified | 90% recovery (β-carotene from Dunaliella salina) | [5] |
| Enzyme-Assisted Extraction (EAE) | Ethyl lactate with pectinase and cellulase | Not Specified | Not Specified | Enhanced penetration and hydrolysis reported | [5] |
Table 2: Effect of Temperature on this compound (Lycopene) Extraction
| Temperature (°C) | Solvent | Effect on Yield | Notes | Reference(s) |
| 25-35 | Surfactant-based | 51-54% (w/w) extraction efficiency | Temperature range selected for thermal stability of lycopene. | [9] |
| 40 | Acetone:Ethyl acetate (1:1) | Significantly higher recovery | Optimal temperature-time combination identified. | [13] |
| 50-70 | Ethyl acetate | Increased Z-isomerization | Higher temperatures can promote the formation of cis-isomers. | [14] |
| 60 | Rosemary Essential Oil | Optimal for maximizing yield | Part of an optimized protocol. | [15] |
| >80 | Not specified | Drop in yield with longer extraction times | Potential for thermal degradation. | [15] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Tomato Pomace
This protocol is based on a study that optimized the solvent extraction process for maximum lycopene recovery from tomato pomace.[13]
-
Preparation of Material: Dry the tomato pomace and grind it into a fine powder.
-
Solvent System: Prepare a 1:1 (v/v) mixture of acetone and ethyl acetate.
-
Extraction:
-
Add the solvent mixture to the powdered tomato pomace at a feed-to-solvent ratio of 1:30 (w/v).
-
Incubate the mixture at 40°C for 5 hours with continuous stirring.
-
-
Separation: Filter the mixture to separate the liquid extract from the solid residue.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the this compound-rich extract.
-
Storage: Store the extract at refrigerated conditions to maintain its stability.[13]
Protocol 2: Quantification of this compound by HPLC
This is a general protocol for the analysis of lycopene isomers using High-Performance Liquid Chromatography (HPLC).[8][16][17]
-
Sample Preparation:
-
Dissolve the dried this compound extract in a suitable solvent mixture, such as methanol/tetrahydrofuran or a mobile phase constituent.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
HPLC System:
-
Column: C18 or C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents like methanol (MeOH), propanol, and tetrahydrofuran (THF) (e.g., 15:65:20 v/v/v).[8][16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at 472 nm.
-
-
Quantification:
-
Prepare a standard curve using a certified this compound or all-trans-lycopene standard of known concentrations.
-
Identify and quantify the this compound isomers in the sample by comparing their retention times and peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced Lycopene Extraction from Tomato Peels by Optimized Mixed-Polarity Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ebm-journal.org [ebm-journal.org]
- 12. mdpi.com [mdpi.com]
- 13. Standardization of solvent extraction process for Lycopene extraction from tomato pomace - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Optimization of Lycopene Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
minimizing oxidative degradation of prolycopene during storage
Welcome to the technical support center for minimizing the oxidative degradation of prolycopene during storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from all-trans-lycopene?
A: this compound is a poly-cis-isomer of lycopene. While all-trans-lycopene is the most common and thermodynamically stable form found in red tomatoes, this compound is the predominant isomer in tangerine or yellow tomatoes. Its bent shape, due to the presence of cis-double bonds, results in different physical and chemical properties, including potentially higher bioavailability.
Q2: What are the primary factors that cause this compound degradation during storage?
A: The main factors leading to the degradation of this compound, much like other carotenoids, are exposure to heat, light, and oxygen.[1][2] These factors can induce isomerization to the all-trans form or lead to oxidative cleavage of the molecule, resulting in a loss of color and biological activity.[1]
Q3: What is the general mechanism of oxidative degradation of this compound?
A: Oxidative degradation is a free-radical chain reaction.[3] The process is initiated by factors like light or heat, which can lead to the formation of free radicals. These radicals then react with oxygen to form peroxyl radicals, which can attack the this compound molecule, leading to a chain reaction of degradation. This process results in the formation of smaller, colorless compounds, such as apo-lycopenals.
Q4: Can isomerization from this compound (cis-isomers) to all-trans-lycopene occur during storage?
A: Yes, isomerization is a common process during storage. While this compound consists of cis-isomers, exposure to heat and light can cause these to convert to the more stable all-trans form.[1][2] Additionally, some reisomerization (trans back to cis) can also occur, leading to a complex mixture of isomers over time.[1]
Q5: Are there any visual indicators of this compound degradation?
A: A noticeable loss of the characteristic orange or yellow color is a primary visual indicator of this compound degradation. Oxidation breaks down the chromophore, which is the part of the molecule responsible for its color, leading to bleaching.
Troubleshooting Guide
Issue: Rapid loss of color in my this compound sample during storage.
| Potential Cause | Troubleshooting Step |
| Exposure to Light | Store samples in amber-colored vials or wrap containers in aluminum foil to protect from light. Conduct all handling procedures under subdued or red light.[4] |
| Presence of Oxygen | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Use airtight containers to minimize oxygen exposure. |
| High Storage Temperature | Store this compound samples at low temperatures, preferably at -20°C or -80°C for long-term storage.[5] |
| Inappropriate Solvent | If in solution, ensure the solvent has been deoxygenated. Some solvents can promote degradation; consider using solvents with added antioxidants like BHT.[4][6] |
Issue: Inconsistent results in this compound quantification assays.
| Potential Cause | Troubleshooting Step |
| Isomerization during Sample Preparation | Minimize exposure of the sample to heat and light during extraction and analysis.[6] Work quickly and on ice where possible. The use of antioxidants in the extraction solvent can also help.[7] |
| Oxidation during Analysis | Use deoxygenated solvents for chromatography and ensure the HPLC system is well-maintained to prevent metal-catalyzed oxidation. |
| Incorrect HPLC Column | Use a C30 column for better separation of carotenoid isomers, which allows for more accurate quantification of this compound and its related isomers. |
| Standard Degradation | Prepare fresh calibration standards regularly and store them under the same protective conditions as the samples (dark, low temperature, inert atmosphere). |
Data Presentation: this compound & Lycopene Stability
Table 1: Effect of Storage Temperature on Lycopene Retention
| Storage Temperature (°C) | Matrix | Storage Duration | All-trans-Lycopene Retention (%) | Total Lycopene Retention (%) | Reference |
| 6 | Tomato Powder (dark) | 6 weeks | ~60-70% | ~60-70% | [8] |
| Room Temperature | Tomato Powder (light) | 6 weeks | ~60-70% | ~60-70% | [8] |
| 45 | Tomato Powder (dark) | 6 weeks | ~40% | ~40% | [8] |
| 4 | Tomato Juice | 52 weeks | Variable (cultivar dependent) | Variable (cultivar dependent) | [9] |
| 25 | Tomato Juice | 52 weeks | Variable (cultivar dependent) | Variable (cultivar dependent) | [9] |
| 37 | Tomato Juice | 52 weeks | Variable (cultivar dependent) | Variable (cultivar dependent) | [9] |
| -20 | Watermelon Tissue | 1 year | - | ~60-70% | [5] |
| -80 | Watermelon Tissue | 1 year | - | ~90-95% | [5] |
Table 2: Half-life of Lycopene in Different Oils at Various Temperatures
| Oil Type | Temperature (°C) | Half-life (days) | Reference |
| Sunflower Seed Oil | 4 | ~650 | [10] |
| Grape Seed Oil | 4 | ~300 | [10] |
| Sunflower Seed Oil | 20 | ~122 | [10] |
| Grape Seed Oil | 20 | ~59 | [10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tomato Matrix for Stability Analysis
This protocol is adapted from methods described for lycopene extraction.[4][11]
Materials:
-
This compound-rich tomato tissue (e.g., from tangerine tomatoes)
-
Solvent mixture: Hexane/Acetone/Ethanol (2:1:1 v/v/v)
-
Butylated hydroxytoluene (BHT)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Amber-colored glassware
Procedure:
-
All steps should be performed under dim or red light to prevent photo-degradation.[4]
-
Weigh a known amount of the tomato tissue.
-
Add 0.05% (w/v) BHT to the solvent mixture to inhibit oxidation.[4]
-
Homogenize the tissue with the solvent mixture in a 1:20 solid-to-solvent ratio.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the extracted this compound.
-
Repeat the extraction process with the pellet to ensure complete recovery.
-
Pool the supernatants and evaporate the solvent using a rotary evaporator at a low temperature (<35°C).
-
The resulting this compound oleoresin can be redissolved in a known volume of a suitable solvent (e.g., hexane) for storage or analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for lycopene isomer analysis.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: With a photodiode array (PDA) or UV-Vis detector.
-
Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of solvents such as Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and water. A common starting point is a gradient of MeOH/MTBE.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450-500 nm (monitor for the characteristic spectra of this compound isomers).
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare this compound standards of known concentrations.
-
Prepare the sample for injection by filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions to create a calibration curve.
-
Inject the extracted this compound sample.
-
Identify the this compound isomers based on their retention times and spectral characteristics compared to standards or literature data.
-
Quantify the amount of each isomer using the calibration curve.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Stability of lycopene during food processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The effects of frozen storage conditions on lycopene stability in watermelon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycopene stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Lycopene Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Storage Stability of Lycopene in Tomato Juice Subjected to Combined Pressure–Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Lycopene Degradation in Sunflower and Grape Seed Oils – Oriental Journal of Chemistry [orientjchem.org]
- 11. US20100055261A1 - Process for the extraction of lycopene - Google Patents [patents.google.com]
- 12. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
improving resolution of prolycopene peaks in chromatograms
Welcome to the technical support center for improving the resolution of prolycopene peaks in chromatograms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution of this compound isomers?
A1: The most frequent challenge in separating this compound isomers is their structural similarity. This compound, along with other carotenoids, exists as numerous cis/trans geometrical isomers. These isomers often have very similar hydrophobicity, making them difficult to separate on standard reversed-phase columns like C8 or C18.[1][2] For adequate separation, a column with high shape selectivity is required.[2]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: C30 columns are highly recommended and widely used for the separation of carotenoid isomers, including this compound.[1][2][3] The long alkyl chains of the C30 stationary phase provide excellent shape selectivity, which is crucial for resolving the various geometric isomers of lycopene.[1][2]
Q3: Can temperature adjustments improve the resolution of this compound peaks?
A3: Yes, temperature is a critical parameter for optimizing the resolution of carotenoid isomers. Lowering the column temperature can increase the rigidity of the C30 stationary phase, which in turn enhances the shape selectivity and improves the separation of isomers.[2][4] Therefore, it is essential to use a thermostatted column compartment to ensure robust and reproducible results.[2]
Q4: My this compound peaks are tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume.
-
Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the analytes, causing tailing.[6] Using a mobile phase modifier like triethylamine (TEA) can help to mask these silanol groups.
-
Column Contamination: A buildup of contaminants on the column frit or packing material can distort peak shape.[7] Flushing the column with a strong solvent may resolve this issue.
-
Incorrect Mobile Phase pH: While less common for non-ionizable compounds like this compound, ensuring the mobile phase is appropriate for the column and analytes is crucial.
Troubleshooting Guides
Issue 1: Co-eluting or Poorly Resolved this compound Isomer Peaks
This is a common issue when analyzing samples containing multiple this compound isomers.
Troubleshooting Steps:
-
Verify Column Type: Ensure you are using a C30 reversed-phase column, as these offer the necessary shape selectivity for carotenoid isomers.[1][2][3]
-
Optimize Mobile Phase Composition: The choice and ratio of organic modifiers are critical.[8][9]
-
Implement a Gradient Elution: A shallow gradient can often provide better separation for complex mixtures of isomers compared to an isocratic method.[8][11]
-
Adjust Column Temperature: Systematically decrease the column temperature (e.g., in 5 °C increments) to see if resolution improves.[2][4] A temperature of 10 °C has been shown to provide good resolution for carotene isomers.[4]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, though this will increase the run time.[8][9][12]
Issue 2: Broad or Tailing this compound Peaks
Broad or tailing peaks can compromise quantification and resolution.
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and inject a smaller volume to see if peak shape improves.[5]
-
Inspect for System Leaks: Leaks in the system can lead to pressure fluctuations and distorted peaks.
-
Ensure Proper Sample Dissolution: this compound is highly lipophilic. Ensure your sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. Mismatched solvent strength between the sample and mobile phase can cause peak distortion.
-
Add a Mobile Phase Modifier: Consider adding a small amount of an additive like triethylamine (TEA) to the mobile phase to reduce peak tailing caused by interactions with active sites on the stationary phase.[13]
-
Clean or Replace the Column: If the above steps do not resolve the issue, the column may be contaminated or degraded. Follow the manufacturer's instructions for column cleaning. If cleaning is unsuccessful, the column may need to be replaced.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| Stationary Phase | C30 Reversed-Phase | Provides high shape selectivity for carotenoid isomers. | [1][2][3] |
| Mobile Phase Solvents | Methyl-tert-butyl ether (MTBE), Methanol (MeOH), Acetonitrile (ACN) | Effective for eluting and separating lipophilic carotenoids. | [3][10] |
| Column Temperature | 10 - 30 °C | Lower temperatures can enhance selectivity for isomers. | [2][4] |
| Flow Rate | 0.5 - 1.5 mL/min | Slower flow rates can improve resolution. | [5][8] |
| Detection Wavelength | ~472 nm | This is a common absorption maximum for lycopene. | [10][13][14] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Tomato Fruit
This protocol describes a general method for extracting this compound from tomato fruit.
Materials:
-
Tomato fruit
-
Mortar and pestle
-
Hexane
-
Acetone
-
Ethanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
0.45 µm PTFE syringe filter
Procedure:
-
Homogenize a known weight of tomato tissue in a mortar and pestle.
-
Extract the carotenoids with a mixture of hexane, acetone, and ethanol (e.g., 50:25:25 v/v/v).[13]
-
Separate the non-polar phase containing the carotenoids.
-
Dry the extract over anhydrous sodium sulfate.[11]
-
Evaporate the solvent to dryness under vacuum at a low temperature (e.g., 30°C).[11]
-
Re-dissolve the residue in a suitable solvent for injection (e.g., a mixture of dichloromethane and methanol or the initial mobile phase).[11]
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.[11]
Protocol 2: HPLC Method for this compound Isomer Separation
This protocol provides a starting point for developing an HPLC method for this compound isomer separation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Thermostatted column compartment
-
Autosampler
-
Diode Array Detector (DAD) or UV-Vis detector
Chromatographic Conditions:
-
Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Methanol/Water (e.g., 98:2 v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient: A linear gradient tailored to the specific sample. A starting point could be a shallow gradient from a low percentage of B to a higher percentage over 20-30 minutes.[15]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 20 °C (can be optimized).
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Which HPLC Column Do You Suggest for Analysis of Carotene or Lycopene - FAQ [mtc-usa.com]
- 3. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Optimization of Lycopene Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Prolycopene vs. All-trans-lycopene: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1][2] In nature and in most dietary sources like red tomatoes, lycopene predominantly exists in the linear, all-trans conformation.[3][4] However, human tissues surprisingly contain a higher proportion of cis-isomers of lycopene.[3][4] This observation has led to extensive research into the comparative bioavailability of different lycopene isomers, with a particular focus on prolycopene (tetra-cis-lycopene), which is abundant in tangerine tomatoes.[5][6] This guide provides an objective comparison of the bioavailability of this compound and all-trans-lycopene, supported by experimental data, detailed methodologies, and visual representations of key processes.
Key Findings on Bioavailability
Several studies have demonstrated that cis-isomers of lycopene, including this compound, are significantly more bioavailable than the all-trans form.[3][7][8] This enhanced bioavailability is attributed to several factors:
-
Increased Solubility in Micelles: Cis-isomers are more soluble in bile acid micelles, a crucial step for absorption in the intestine.[3][7]
-
Reduced Aggregation: The bent structure of cis-isomers lessens their tendency to aggregate, making them more accessible for uptake.[3][4]
-
Physical Form in the Food Matrix: In tangerine tomatoes, this compound exists in a lipid-dissolved globular state, which is more readily absorbed than the crystalline form of all-trans-lycopene found in red tomatoes.[5][9]
-
Food Processing: Thermal processing can convert all-trans-lycopene to cis-isomers, thereby increasing its bioavailability from cooked tomato products compared to raw tomatoes.[10][11][12]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from comparative bioavailability studies.
| Study (Year) | Lycopene Source | Key Bioavailability Metric | Results | Fold Increase in Bioavailability |
| Cooperstone et al. (2015) | Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene) | Area Under the Curve (AUC) for total lycopene in Triglyceride-Rich Lipoprotein (TRL) | 690.9 ± 117.8 nmol·hr/L from tangerine tomato juice vs. 81.6 ± 32.1 nmol·hr/L from red tomato juice (P<0.001)[5] | 8.5-fold [5][6][9] |
| Cooperstone et al. (2015) | Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene) | Fractional Absorption | 47.70 ± 8.81% from tangerine tomato juice vs. 4.98 ± 1.92% from red tomato juice[5] | ~9.6-fold |
| Unlu et al. (2007) | Heat-induced cis-isomer-rich tomato sauce (45% cis-isomers) vs. all-trans-rich tomato sauce (5% cis-isomers) | AUC for total lycopene in Plasma TAG-rich lipoprotein fractions (adjusted for dose) | 7.30 (SEM 1.45) nmol·h/l from cis-rich sauce vs. 4.74 (SEM 1.08) nmol·h/l from all-trans-rich sauce (P=0.002)[8][13] | ~1.5-fold |
| Boileau et al. (1999) | In vivo study in ferrets with a dose of Lycored™ (91% all-trans-lycopene) | Percentage of cis-lycopene in mesenteric lymph | The dose contained 6.2-17.5% cis-lycopene, while the mesenteric lymph contained 77.4% cis-lycopene (P < 0.01)[7] | Significant preferential absorption of cis-isomers |
Experimental Protocols
Cooperstone et al. (2015): Tangerine vs. Red Tomato Juice Study[5][9]
-
Study Design: A randomized, cross-over clinical trial.
-
Subjects: 11 healthy adults (6 males, 5 females).
-
Intervention: Subjects consumed two standardized meals, each delivering 10 mg of lycopene. One meal contained tangerine tomato juice (94% cis-lycopene, primarily this compound), and the other contained red tomato juice (10% cis-lycopene).
-
Washout Period: A sufficient washout period was implemented between the two interventions.
-
Blood Sampling: Blood samples were collected over a 12-hour period after each meal.
-
Analysis: The triglyceride-rich lipoprotein (TRL) fractions of the plasma were isolated. Lycopene isomers in the TRLs were analyzed using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry/Mass Spectrometry (HPLC-DAD-MS/MS).
-
Bioavailability Metrics: The primary outcomes were the area under the concentration-time curve (AUC) and fractional absorption of lycopene.
Unlu et al. (2007): Cis-isomer-rich vs. All-trans-rich Tomato Sauce Study[8][13]
-
Study Design: A randomized cross-over trial.
-
Subjects: 12 healthy adult subjects.
-
Intervention: Subjects consumed two different tomato sauces with a standardized meal after an overnight fast. One sauce was rich in all-trans-lycopene (32.5 mg total lycopene/100 g sauce; 5% cis-isomers), and the other was rich in cis-lycopene (26.4 mg total lycopene/100 g sauce; 45% cis-isomers), produced by different heat-processing techniques.
-
Washout Period: Each intervention was preceded by a 2-week washout period.
-
Blood Sampling: Plasma was collected over 9.5 hours following the test meal.
-
Analysis: The triacylglycerol-rich lipoprotein (TAG-rich) fractions were analyzed for lycopene concentration using HPLC with electrochemical detection.
-
Bioavailability Metric: The baseline-corrected area under the concentration vs. time curve (AUC) was calculated to measure lycopene absorption.
Visualizing the Processes
Experimental Workflow for Bioavailability Assessment
References
- 1. Comparative Analysis of Lycopene Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cis-lycopene is more bioavailable than trans-lycopene in vitro and in vivo in lymph-cannulated ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Health Effects of Tomato Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BIOAVAILABILITY OF LYCOPENE | International Society for Horticultural Science [ishs.org]
- 13. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolycopene vs. Lycopene Isomers: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential role in mitigating oxidative stress-related chronic diseases. While the all-trans isomer is the most abundant form in nature, emerging research highlights the distinct biological activities of its various geometric isomers, particularly prolycopene. This guide provides an objective comparison of the antioxidant performance of this compound and other lycopene isomers, supported by experimental data, to inform research and development in this area.
Comparative Antioxidant Activity: Quantitative Data
The antioxidant capacity of lycopene isomers is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following table summarizes the comparative antioxidant activities of this compound (a tetra-cis-lycopene) and other lycopene isomers from key studies.
| Antioxidant Assay | Isomer(s) | Key Findings | Reference |
| Peroxyl Radical Scavenging (AAPH) | (Z)-isomers (including this compound) vs. (all-E)-isomer | (Z)-isomers exhibited higher scavenging activity against peroxyl radicals. | [1][2][3] |
| Lipid Peroxyl Radical Scavenging | (5Z)-lycopene vs. other isomers | (5Z)-Lycopene was the most potent antioxidant in scavenging lipid peroxyl radicals in a micellar environment, which may model the gastric compartment. | [1][2][3] |
| DPPH Radical Scavenging | Lycopene with 55% Z-isomers vs. 5% and 30% Z-isomers | Lycopene with a higher percentage of Z-isomers demonstrated stronger scavenging activity. | [4] |
| ABTS Radical Cation Scavenging | Lycopene with 55% Z-isomers vs. 5% and 30% Z-isomers | Lycopene with a higher percentage of Z-isomers showed stronger scavenging activity. | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | This compound and other (Z)-isomers vs. (all-E)-isomer | No significant differences were observed between the isomers. | [1][2][3] |
| ABTS Radical Cation Bleaching | This compound and other (Z)-isomers vs. (all-E)-isomer | No significant differences were found between the isomers in this electron transfer-based assay. | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the antioxidant activity of lycopene isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. The working solution is then made by diluting the stock solution to obtain a specific absorbance at a particular wavelength (e.g., 515 nm).
-
Sample Preparation: Lycopene isomers are dissolved in an appropriate solvent.
-
Reaction: A specific volume of the sample (or standard antioxidant like Trolox) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. A decrease in absorbance indicates a higher radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and often, the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: Lycopene isomers are dissolved in an appropriate solvent.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured with a spectrophotometer. The reduction in absorbance is proportional to the antioxidant concentration.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]
Antioxidant Mechanism and Bioavailability
The primary antioxidant mechanism of lycopene and its isomers involves the quenching of singlet oxygen and the scavenging of peroxyl radicals, thereby protecting cells and lipids from oxidative damage.[6][7] While the all-trans-lycopene is the most common dietary form, human tissues predominantly contain cis-isomers.[8][9] This suggests that cis-isomers, including this compound, may have higher bioavailability.[10] The bent shape of cis-isomers is thought to be more easily incorporated into micelles for absorption.
Caption: Lycopene isomers protect cells by neutralizing reactive oxygen species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 3. Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, anticancer activity and molecular docking study of lycopene with different ratios of Z-isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lycopene: antioxidant and biological effects and its bioavailability in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Prolycopene vs. Beta-Carotene: A Comparative Guide to Singlet Oxygen Quenching
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the singlet oxygen (¹O₂) quenching capabilities of prolycopene and beta-carotene. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is implicated in various photodamage processes and is a key target for antioxidant intervention. Understanding the efficacy of different carotenoids in quenching ¹O₂ is crucial for the development of photoprotective agents and antioxidant-based therapeutics.
Executive Summary
Data Presentation: Singlet Oxygen Quenching Rate Constants
The following table summarizes the reported singlet oxygen quenching rate constants (k_q) for all-trans-lycopene and beta-carotene in different environments. It is important to note that these values can vary depending on the solvent, temperature, and experimental methodology.
| Carotenoid | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Solvent/System | Reference(s) |
| all-trans-Lycopene | 31 x 10⁹ | Benzene/Ethanol/Chloroform | [1] |
| 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [2] | |
| Beta-Carotene | 14 x 10⁹ | Benzene/Ethanol/Chloroform | [1] |
| 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [2] |
Note on this compound: Direct experimental data for the singlet oxygen quenching rate constant of this compound is scarce. However, research on cis-isomers of β-carotene has shown them to be less efficient quenchers than the all-trans isomer.[3] This suggests that this compound's quenching rate constant is likely lower than that of all-trans-lycopene.
Experimental Protocols
The most common and direct method for determining singlet oxygen quenching rate constants is time-resolved near-infrared luminescence spectroscopy . This technique measures the phosphorescence of singlet oxygen at approximately 1270 nm.
Principle:
A photosensitizer (e.g., Rose Bengal, methylene blue) is excited by a laser pulse, which then transfers its energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂). The subsequent decay of ¹O₂ back to its ground state is accompanied by the emission of near-infrared light. The rate of this decay is enhanced in the presence of a quencher. By measuring the lifetime of the ¹O₂ phosphorescence at different quencher concentrations, the bimolecular quenching rate constant (k_q) can be determined.
Generalized Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., deuterated methanol, benzene). The concentration should be adjusted to an absorbance of approximately 0.2-0.3 at the excitation wavelength.
-
Prepare stock solutions of the carotenoids (this compound and beta-carotene) in the same solvent.
-
All solutions should be freshly prepared and protected from light to prevent degradation and isomerization.
-
-
Instrumentation:
-
A pulsed laser system (e.g., Nd:YAG laser) is used for excitation of the photosensitizer (e.g., at 532 nm for Rose Bengal).
-
A near-infrared detector (e.g., a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube) is positioned at a 90° angle to the excitation beam to detect the ¹O₂ phosphorescence.
-
A long-pass filter is placed before the detector to block scattered laser light and a narrow bandpass filter centered around 1270 nm is used to isolate the ¹O₂ emission.
-
The detector signal is amplified and recorded by a digital oscilloscope or a time-correlated single-photon counting system.
-
-
Measurement:
-
The lifetime of ¹O₂ phosphorescence is first measured in the absence of the quencher (τ₀).
-
Aliquots of the carotenoid stock solution are then incrementally added to the photosensitizer solution, and the ¹O₂ lifetime (τ) is measured after each addition.
-
The observed first-order decay rate constant (k_obs = 1/τ) is plotted against the concentration of the carotenoid.
-
-
Data Analysis:
-
The relationship between the observed decay rate and the quencher concentration is described by the Stern-Volmer equation: k_obs = k₀ + k_q[Quencher] where k₀ is the decay rate in the absence of the quencher (1/τ₀).
-
The quenching rate constant (k_q) is determined from the slope of the linear plot of k_obs versus the quencher concentration.
-
Signaling Pathways and Mechanisms
The quenching of singlet oxygen by carotenoids can occur through two primary mechanisms: physical quenching and chemical quenching.
Physical Quenching
This is the predominant mechanism for carotenoids and involves the transfer of energy from singlet oxygen to the carotenoid molecule, without any chemical reaction or degradation of the carotenoid.[3][4] The carotenoid is excited to its triplet state and then dissipates this energy as heat, returning to its ground state, ready to quench another singlet oxygen molecule.
Caption: Physical quenching of singlet oxygen by a carotenoid.
Chemical Quenching
Chemical quenching involves a direct reaction between the carotenoid and singlet oxygen, leading to the formation of various oxidation products, such as endoperoxides and aldehydes.[5][6] This process is significantly less efficient than physical quenching and results in the degradation of the carotenoid.[7]
References
- 1. Lycopene as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical quenching of singlet oxygen by carotenoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lycopene inhibits the isomerization of β-carotene during quenching of singlet oxygen and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolycopene's Efficacy in Mitigating Oxidative Stress: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prolycopene's role in reducing oxidative stress, benchmarked against other common antioxidants. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
This compound, the (7Z,9Z,7′Z,9′Z)-isomer of lycopene predominantly found in tangerine tomatoes, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. Research indicates that the cis-isomeric configuration of this compound may enhance its bioavailability compared to the all-trans-lycopene found in red tomatoes, potentially leading to more potent biological effects.[1]
Comparative Antioxidant Performance
This compound's antioxidant activity has been evaluated against its isomers and other standard antioxidants through various assays. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Antioxidant Activity of this compound and Other Lycopene Isomers
| Antioxidant Assay | This compound (tetra-cis-lycopene) | all-trans-Lycopene | Other cis-Lycopene Isomers (5Z, 9Z, 13Z) | Key Findings |
| Ferric Reducing Antioxidant Power (FRAP) | No significant difference | No significant difference | No significant difference | All lycopene isomers exhibited similar electron-donating capacity.[2] |
| ABTS Radical Cation Decolorization | No significant difference | No significant difference | No significant difference | All lycopene isomers showed comparable radical scavenging activity in this assay.[2] |
| Peroxyl Radical Scavenging (AAPH) | Higher activity than all-trans | Lower activity than cis-isomers | Generally higher activity than all-trans | Cis-isomers, including this compound, are more effective at scavenging peroxyl radicals.[2] |
Table 2: Comparative Efficacy of Tangerine Tomato (this compound-Rich) and Red Tomato Extracts
| Assay | Tangerine Tomato Extract | Red Tomato Extract | Key Findings |
| Antioxidant Capacity (FRAP & ABTS) | One tangerine variety showed higher antioxidant capacity, while another was lower. | One red variety was intermediate. | The in vitro antioxidant potential is not solely attributed to tetra-cis lycopene, and generalization should be avoided.[3] |
| Anti-proliferative Activity (IC50 in LNCaP cells) | 5.62 - 8.08 mg dry tomato equivalent/mL | 14.46 mg dry tomato equivalent/mL | Tangerine tomato extracts showed significantly higher anti-proliferative effects on prostate cancer cells.[4] |
| Anti-inflammatory Activity (NOD2-mediated) | Greater potential | Lower potential | Tangerine tomatoes demonstrated superior in vitro anti-inflammatory potential.[3] |
Table 3: Comparison of Lycopene and Vitamin E Antioxidant and Anti-inflammatory Effects
| Parameter | Lycopene | Vitamin E (α-tocopherol) | Combination (Lycopene + Vitamin E) | Key Findings | |---|---|---|---| | LDL Oxidation Inhibition | Dose-dependent inhibition | Dose-dependent inhibition | Synergistic inhibition (greater than the additive effect of individual compounds) | Lycopene and Vitamin E work synergistically to prevent LDL oxidation.[5] | | Anti-inflammatory Activity (Albumin Denaturation Assay) | Dose-dependent inhibition | Dose-dependent inhibition | Effective inhibition, in some instances better than individual compounds | The combination of lycopene and Vitamin E shows potent anti-inflammatory effects.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Sample Preparation (Tissue):
-
Homogenize ~20mg of tissue in 200µL of RIPA buffer containing protease inhibitors.[7]
-
Sonicate the homogenate and centrifuge at 3000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant for the assay.
Assay Procedure:
-
To 100µL of the sample supernatant, add 200µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[7]
-
Incubate on ice for 15 minutes.[7]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[7]
-
Transfer 200µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[7]
-
Incubate in a boiling water bath for 10 minutes.[7]
-
Cool the samples and measure the absorbance of 150 µL of the reaction mixture at 532 nm using a microplate reader.[7]
-
Quantify MDA concentration using a standard curve prepared with MDA standards.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This technique measures DNA strand breaks at the single-cell level.
Cell Preparation and Embedding:
-
Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Mix the cell suspension with low-melting-point agarose.
-
Layer the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify at 4°C.
Lysis and Electrophoresis:
-
Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
Visualization and Analysis:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to this compound's antioxidant activity.
Caption: this compound's activation of the Nrf2 signaling pathway to combat oxidative stress.
Caption: Experimental workflow for assessing oxidative stress using TBARS and Comet assays.
Caption: Comparative logical flow of the antioxidative mechanisms of this compound, lycopene, and Vitamin E.
References
- 1. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lycopene synergistically inhibits LDL oxidation in combination with vitamin E, glabridin, rosmarinic acid, carnosic acid, or garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of stability and antioxidant activity of lycopene-nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Prolycopene vs. All-trans-lycopene: A Comparative Analysis of Anti-Inflammatory Efficacy
A comprehensive review of the existing literature indicates that while both prolycopene and all-trans-lycopene exhibit anti-inflammatory properties, this compound, a cis-isomer of lycopene, demonstrates superior bioavailability, suggesting a potentially greater in vivo anti-inflammatory effect. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the available experimental data on their anti-inflammatory mechanisms and bioavailability.
The primary distinction in the bio-efficacy of these two lycopene isomers lies in their absorption and accumulation in human tissues. Naturally occurring lycopene in tomatoes is predominantly in the all-trans form (approximately 90%). However, human tissues and serum are rich in cis-isomers, suggesting that these forms are more readily absorbed or that isomerization occurs within the body.[1][2]
Enhanced Bioavailability of this compound
This compound, specifically the tetra-cis-lycopene isomer found in tangerine tomatoes, has been shown to be significantly more bioavailable than its all-trans counterpart from red tomatoes.[3][4] Studies suggest that cis-isomers are more soluble in bile acid micelles and are more readily incorporated into chylomicrons, facilitating their absorption.[2] One clinical trial reported an 8.5-fold increase in lycopene bioavailability from tangerine tomato juice (rich in this compound) compared to red tomato juice (rich in all-trans-lycopene).[3][4] This enhanced bioavailability is a critical factor, as a higher concentration of the active compound at the site of inflammation is likely to result in a more potent therapeutic effect.
Anti-Inflammatory Mechanisms of Lycopene
Lycopene, in its various isomeric forms, exerts its anti-inflammatory effects through multiple pathways. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] By inhibiting the activation of NF-κB, lycopene can suppress the expression of a cascade of pro-inflammatory genes.
This inhibitory action leads to a reduction in the production of key inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][9]
The following table summarizes the observed effects of lycopene on key inflammatory markers from various in vitro and in vivo studies. It is important to note that many of these studies do not specify the isomeric form of lycopene used or use a mixture of isomers. However, given the superior bioavailability of this compound, it is plausible that it would elicit these effects more potently.
Quantitative Data on the Anti-inflammatory Effects of Lycopene
| Inflammatory Marker | Cell/Animal Model | Lycopene Concentration/Dose | Observed Effect | Reference |
| TNF-α | SW480 human colorectal cancer cells | 10-30 µM | Significant decrease in mRNA expression | [2][7] |
| Cigarette smoke-exposed mice | 25 and 50 mg/kg | Suppression of increased levels | [7] | |
| IL-6 | SW480 human colorectal cancer cells | 10-30 µM | Significant decrease in mRNA expression | [2][7] |
| 3T3-L1 adipocytes | 10 µM | Decreased TNFα-mediated induction | [8] | |
| IL-1β | SW480 human colorectal cancer cells | 10-30 µM | Significant decrease in mRNA expression | [2][7] |
| COX-2 | SW480 human colorectal cancer cells | 10-30 µM | Significant decrease in mRNA expression | [2][7] |
| DEN-treated rat liver | Not specified | Decreased from 194% to 137% | [9] | |
| iNOS | SW480 human colorectal cancer cells | 10-30 µM | Significant decrease in mRNA expression | [2][7] |
| NF-κB | Human prostate and breast cancer cells | ≥1.25 µM | 30-40% reduction in IκB phosphorylation | [5][6] |
| DEN-treated rat liver | Not specified | Decreased from 179% to 129% | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant and anti-inflammatory properties of lycopene in mice lungs exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycopene inhibits NF-kB-mediated IL-8 expression and changes redox and PPARγ signalling in cigarette smoke-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of lycopene in SW480 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lycopene inhibits proinflammatory cytokine and chemokine expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Prolycopene vs. Lycopene: A Comparative Guide to In Vivo Absorption
Authored for Researchers, Scientists, and Drug Development Professionals
The bioavailability of lycopene, a potent antioxidant carotenoid found predominantly in tomatoes, is a critical factor in its potential health benefits. While dietary sources are rich in the all-trans-lycopene isomer, human tissues surprisingly show a predominance of cis-isomers, often referred to as prolycopene. This observation has spurred significant research into the comparative absorption of these isomeric forms. This guide synthesizes key findings from in vivo studies to provide a clear comparison of this compound and lycopene absorption, supported by experimental data and methodologies.
The prevailing hypothesis, supported by multiple studies, is that cis-isomers of lycopene (this compound) are significantly more bioavailable than the all-trans form.[1][2][3] This enhanced absorption is attributed to several factors: the shorter length of cis-isomers, their greater solubility in bile acid micelles, and a reduced tendency to aggregate, which facilitates their incorporation into chylomicrons for transport into the lymphatic system.[1][2][3]
Quantitative Comparison of Bioavailability
Data from both human and animal in vivo studies consistently demonstrate the superior absorption of cis-lycopene over all-trans-lycopene. The following table summarizes key quantitative findings from comparative studies.
| Study Type & Subject | This compound Source (cis-rich) | Lycopene Source (all-trans-rich) | Key Bioavailability Findings | Reference |
| Human Clinical Trial (n=11, crossover) | Tangerine Tomato Juice (94% cis-isomers) | Red Tomato Juice (10% cis-isomers) | 8.5-fold greater bioavailability from tangerine juice (P<0.001). Fractional absorption was 47.7% for tangerine vs. 5.0% for red tomato juice. | [4][5] |
| Human Clinical Trial (n=12, crossover) | cis-isomer-rich Tomato Sauce (45% cis-isomers) | all-trans-rich Tomato Sauce (5% cis-isomers) | Significantly higher AUC for total lycopene (7.30 vs. 4.74 nmol·h/L), total cis-lycopene (3.80 vs. 1.98 nmol·h/L), and all-trans-lycopene (3.50 vs. 2.76 nmol·h/L) from the cis-rich sauce. | [6] |
| Animal Study (Ferrets, lymph-cannulated) | Lycored™ (tomato extract, initially 9% all-trans) | N/A (Isomerization measured post-dose) | Dose contained 6-18% cis-lycopene, but mesenteric lymph secretions contained 77.4% cis-lycopene , indicating preferential absorption. | [1][2] |
| Animal Study (Rats) | Z-isomer-rich lycopene diet | all-E-isomer-rich lycopene diet | After 2 weeks, plasma and liver lycopene concentrations were 6.2 and 11.6 times higher , respectively, in the Z-isomer (cis) group. | [7] |
AUC: Area Under the Curve, a measure of total drug exposure over time.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design. Below are detailed protocols from key comparative studies.
-
Study Design: A randomized, single-blinded, cross-over clinical trial was conducted with 11 healthy adult subjects (6 male, 5 female).[4][5] Each participant consumed two different test meals separated by a washout period.
-
Intervention: Subjects consumed a meal containing 10 mg of lycopene from either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).[4][5]
-
Blood Sampling: Blood samples were collected at baseline and over a 12-hour period post-consumption.[4][5]
-
Analysis: The triglyceride-rich lipoprotein (TRL) fraction of the plasma was isolated via ultracentrifugation. Carotenoids within the TRL fraction, which represent newly absorbed dietary lipids and associated compounds, were extracted and analyzed using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS) to quantify lycopene isomers.[4][5] Bioavailability was assessed by comparing the Area Under the Curve (AUC) of lycopene concentration in the TRL fraction over time.[4]
-
Study Subjects: Male ferrets (n=7), a model known to absorb carotenoids intact, were utilized.[1][2]
-
Surgical Procedure: Ferrets were anesthetized, and the mesenteric lymph duct was surgically cannulated to allow for the direct collection of lymph, which carries absorbed dietary fats and fat-soluble compounds from the intestine.[2]
-
Intervention: A single oral dose of 40 mg lycopene per kg body weight, sourced from a tomato extract (Lycored™) suspended in soybean oil, was administered.[2] The administered dose contained approximately 91% all-trans-lycopene.[2]
-
Sample Collection & Analysis: Lymph was collected continuously on ice for 2 hours post-administration.[2] Additionally, residual contents from the stomach and small intestine were collected. The isomeric profile (cis- vs. all-trans-lycopene) of the dose, gastrointestinal contents, and the collected lymph was analyzed by HPLC to determine the extent of preferential absorption.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo comparative bioavailability study, as described in the protocols.
A typical workflow for in vivo lycopene bioavailability studies.
Mechanism of Enhanced Absorption
The preferential absorption of cis-lycopene is rooted in the physicochemical events within the small intestine. All-trans-lycopene's linear structure promotes aggregation and crystallization, making it difficult to incorporate into the bile salt micelles necessary for absorption.[3][4] In contrast, the "bent" shape of this compound (cis-isomers) disrupts this aggregation, enhancing its solubility in these micelles.[1][3] Once micellarized, the lycopene isomers are taken up by intestinal enterocytes and packaged into chylomicrons, which are then secreted into the lymphatic system.[3] The data strongly suggest that this micellarization step is more efficient for cis-isomers, leading to their greater overall bioavailability.[2][3]
References
- 1. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis-lycopene is more bioavailable than trans-lycopene in vitro and in vivo in lymph-cannulated ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in bioavailability and tissue accumulation efficiency of (all-E)- and (Z)-carotenoids: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prolycopene and Astaxanthin Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
In the realm of carotenoids, prolycopene and astaxanthin stand out for their potent antioxidant properties. This guide provides an objective, data-driven comparison of their antioxidant capacities, drawing from various in vitro assays. While direct comparative studies on this compound are limited, this analysis leverages data on lycopene, its all-trans isomer, and studies indicating the enhanced antioxidant potential of cis-isomers like this compound.
Quantitative Antioxidant Capacity Comparison
The following table summarizes the antioxidant capacities of this compound (data primarily based on lycopene and its cis-isomers) and astaxanthin across several standard assays. It is important to note that the antioxidant activity of lycopene is enhanced in its cis-isomeric form, such as this compound.[1][2][3]
| Antioxidant Assay | This compound/Lycopene | Astaxanthin | Key Findings |
| DPPH Radical Scavenging Activity (IC50) | ~54 µg/mL (Lycopene)[4] 80 µg/mL (55% Z-isomers)[1][5] | 4.76 - 5.99 ppm (DMSO, methanol, 40% acetone) | Astaxanthin generally exhibits a lower IC50, indicating stronger DPPH radical scavenging activity. However, the antioxidant activity of lycopene increases with a higher content of cis-isomers.[1][5] |
| ABTS Radical Scavenging Activity (IC50) | 35 µg/mL (55% Z-isomers)[1][5] | 7.7 ± 0.6 µg/mL | Astaxanthin demonstrates significantly higher ABTS radical scavenging capacity.[6] |
| Oxygen Radical Absorbance Capacity (ORAC) | Data limited, but extracts show high activity[1] | 2,822,200 µmol TE/100g | Astaxanthin possesses an exceptionally high ORAC value, indicating a very strong capacity to neutralize peroxyl radicals. |
| Singlet Oxygen Quenching Rate Constant (kq) | 2.3-2.5 x 10⁹ M⁻¹s⁻¹ (Lycopene)[7][8] | Intermediate, lower than lycopene | Lycopene is recognized as one of the most efficient quenchers of singlet oxygen, surpassing astaxanthin in this specific measure.[7][8] |
Experimental Methodologies
Below are detailed protocols for the key antioxidant capacity assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9][10]
-
Sample Preparation: The test compounds (this compound, astaxanthin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[9]
-
Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.[9][10]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][11]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[9][10][11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][13][14] The mixture is allowed to stand in the dark for 12-16 hours.[12][13]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
Reaction: The antioxidant sample is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6-30 minutes).[12]
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a phosphate buffer (pH 7.4).[15][16]
-
Reaction Mixture: The sample or standard, along with the fluorescent probe, is added to the wells of a microplate.[15][17][18]
-
Initiation: The reaction is initiated by adding the free radical initiator.[15][17][18]
-
Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[15][18]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).[15]
Singlet Oxygen Quenching Assay
This assay evaluates the ability of a compound to deactivate singlet oxygen, a highly reactive form of oxygen.
Protocol:
-
Generation of Singlet Oxygen: Singlet oxygen can be generated chemically (e.g., using the reaction of NaOCl and H₂O₂) or photochemically (using a photosensitizer like rose bengal).[19]
-
Detection: A chemical trap or probe that reacts with singlet oxygen is used to monitor its presence.
-
Quenching Reaction: The antioxidant is introduced into the system, and its ability to reduce the signal from the singlet oxygen probe is measured.
-
Calculation: The rate constant for singlet oxygen quenching (kq) is determined by analyzing the kinetics of the reaction.
Signaling Pathways and Experimental Workflows
The antioxidant activity of carotenoids is a key mechanism in their protective effects against cellular damage. This activity can influence various signaling pathways involved in oxidative stress response.
Caption: General workflow for comparing the antioxidant capacity of this compound and astaxanthin.
Caption: Simplified signaling pathway of carotenoid antioxidant action.
Conclusion
Both this compound and astaxanthin are formidable antioxidants, each exhibiting distinct strengths. Astaxanthin generally demonstrates superior radical scavenging activity in DPPH and ABTS assays and possesses an exceptionally high ORAC value.[6] Conversely, lycopene, and by extension its more bioavailable cis-isomer this compound, is a more potent quencher of singlet oxygen.[7][8] The choice between these two powerful carotenoids may therefore depend on the specific type of oxidative stress being targeted. For applications requiring broad-spectrum radical scavenging, astaxanthin appears to be the more potent option. For targeting singlet oxygen-mediated damage, this compound may offer a significant advantage. Further direct comparative studies on this compound are warranted to fully elucidate its antioxidant potential relative to astaxanthin.
References
- 1. The Importance of Antioxidant Activity for the Health-Promoting Effect of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Evaluation of Antioxidant, Hypolipidemic, and Antiatherogenic Property of Lycopene and Astaxanthin in Atherosclerosis-induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
Prolycopene-Rich Tomato Products: A Comparative Guide to Health Benefits and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prolycopene-rich tomato products against those containing predominantly all-trans-lycopene. It synthesizes experimental data to validate the health benefits of this compound, focusing on its superior bioavailability and potent anti-cancer, cardiovascular, and anti-inflammatory properties.
Executive Summary
Lycopene, a potent antioxidant carotenoid found in tomatoes, has been extensively studied for its role in reducing the risk of chronic diseases.[1] While the all-trans isomer is the most common form in red tomatoes, emerging research highlights the significantly greater bioavailability and potential health benefits of its cis-isomer, this compound, which is abundant in tangerine or golden tomatoes.[2][3] Clinical studies have demonstrated that the consumption of this compound-rich tomato products leads to a higher concentration of lycopene in the blood, suggesting enhanced absorption and efficacy.[2][3] This guide delves into the experimental evidence supporting the health claims of this compound, providing detailed methodologies and comparative data to inform future research and development.
Data Presentation: this compound vs. All-Trans-Lycopene
The following tables summarize key quantitative data from comparative studies on this compound and all-trans-lycopene.
Table 1: Bioavailability of Lycopene Isomers
| Parameter | This compound (from Tangerine Tomato Juice) | All-Trans-Lycopene (from Red Tomato Juice) | Fold Increase with this compound | Reference |
| Area Under the Curve (AUC) (nmol·hr/L TRL) | 690.9 ± 117.8 | 81.6 ± 32.1 | ~8.5x | [3] |
| Fractional Absorption (%) | 47.70 ± 8.81 | 4.98 ± 1.92 | ~9.6x | [3] |
Table 2: Lycopene Content in Tomato Products
| Tomato Product | Predominant Lycopene Isomer | Total Lycopene Content (µg/g) | Reference |
| Tangerine Tomato Juice | This compound (tetra-cis-lycopene) | Varies | [2][3] |
| Red Tomato Juice | All-trans-lycopene | Varies | [3] |
| Tomato Paste | All-trans-lycopene (some cis-isomers form during processing) | 73.4 µ g/100g (apo-lycopenals) | [4] |
| Raw 'Roma' Tomato | All-trans-lycopene | 6.5 µ g/100g (apo-lycopenals) | [4] |
| Ketchup | All-trans-lycopene (some cis-isomers form during processing) | 9.20 (cis-lycopene) | [5] |
Table 3: Antioxidant Activity of Lycopene Isomers
| Assay | 5-cis-lycopene | All-trans-lycopene | Reference |
| Singlet Oxygen Quenching | Higher activity | Lower activity | [6] |
| DPPH Radical Scavenging (IC50 µg/mL) | 80 (for 55% Z-isomers) | 140 (for 5% Z-isomers) | [6] |
| ABTS Radical Scavenging (IC50 µg/mL) | 35 (for 55% Z-isomers) | 80 (for 5% Z-isomers) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Lycopene Isomers in Human Plasma
This protocol is based on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8]
-
Sample Preparation:
-
Extract lycopene from plasma samples using an organic solvent mixture (e.g., hexane/acetone).[4]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for HPLC injection.
-
-
HPLC Separation:
-
For total lycopene measurement, use a C18 column with an isocratic mobile phase (e.g., acetonitrile/methyl tert-butyl ether, 95:5) to elute all isomers as a single peak.[7]
-
For separation of all-trans and cis-isomers, use a C30 carotenoid column with a gradient solvent system (e.g., methanol to methyl tert-butyl ether).[3][7]
-
-
Mass Spectrometry Detection:
-
Utilize negative ion atmospheric pressure chemical ionization (APCI) with collision-induced dissociation.
-
Monitor the transition of the molecular ion (m/z 536) to a unique fragment ion (m/z 467) for selective detection of lycopene isomers, avoiding interference from other carotenoids like α-carotene and β-carotene.[7][8]
-
-
Quantification:
In Vivo Bioavailability Assessment of Lycopene
This protocol is based on a randomized, cross-over clinical trial design.[3]
-
Study Design:
-
Recruit healthy human subjects.
-
Implement a washout period to clear existing lycopene from the diet.
-
Randomly assign subjects to consume a standardized dose of either this compound-rich (tangerine) or all-trans-lycopene-rich (red) tomato juice.
-
Collect blood samples at multiple time points over a 12-hour period post-consumption.
-
After a washout period, subjects cross over to the other treatment group.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for lycopene concentration in TRLs over time to determine total absorption.
-
Calculate the fractional absorption by comparing the amount of lycopene in the TRLs to the amount ingested.
-
In Vitro Antioxidant Activity Assays (DPPH and ABTS)
This protocol is based on spectrophotometric methods to assess the radical scavenging activity of lycopene isomers.[6]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add different concentrations of lycopene isomer extracts to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity.
-
Calculate the IC50 value, which is the concentration of the lycopene isomer required to scavenge 50% of the DPPH radicals.[6]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of lycopene isomer extracts to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time.
-
Calculate the IC50 value, representing the concentration of the lycopene isomer that inhibits 50% of the ABTS•+ radicals.[6]
-
Mandatory Visualizations
Signaling Pathways Modulated by Lycopene
Lycopene exerts its health benefits through the modulation of various cellular signaling pathways. Its anti-inflammatory and anti-cancer effects are partly attributed to its ability to inhibit the NF-κB and Akt/mTOR pathways and to induce apoptosis.
Caption: Lycopene's inhibitory effects on inflammatory and cancer signaling pathways.
Experimental Workflow for Bioavailability Study
The following diagram illustrates the workflow for a clinical trial designed to compare the bioavailability of different lycopene isomers.
Caption: Workflow of a randomized, cross-over clinical trial for lycopene bioavailability.
Conclusion
The available experimental data strongly suggest that this compound-rich tomato products offer a significant advantage in terms of lycopene bioavailability compared to conventional red tomato products.[2][3] This enhanced absorption may translate to more potent health benefits, including superior antioxidant, anti-inflammatory, and anti-cancer effects.[9][10][11] For researchers and professionals in drug development, focusing on this compound as a source of lycopene for nutraceuticals and functional foods presents a promising avenue for creating more effective products for disease prevention and health promotion. Further clinical trials are warranted to fully elucidate the long-term health outcomes associated with the consumption of this compound-rich tomato products.
References
- 1. Tomato lycopene and its role in human health and chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Lycopene Content from Different Tomato-Based Food Products on the Cellular Activity of Prostate Cancer Cell Lines | MDPI [mdpi.com]
- 6. The Importance of Antioxidant Activity for the Health-Promoting Effect of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-Cancer Activity of Lycopene: A Systematic Review of Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lycopene: A Potent Antioxidant with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Target in Inflammatory Diseases: Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prolycopene Content in Tomato Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of prolycopene (tetra-cis-lycopene) content across various tomato varieties, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a geometric isomer of lycopene, has garnered significant attention for its enhanced bioavailability compared to the all-trans-lycopene predominantly found in common red tomatoes.[1][2][3] This guide summarizes quantitative data, details experimental protocols for analysis, and illustrates the biochemical pathway of lycopene biosynthesis.
This compound vs. All-trans-lycopene: A Note on Bioavailability
Standard red tomatoes are rich in all-trans-lycopene. However, certain heirloom varieties, particularly those with golden-orange to tangerine hues, are notable for their high concentrations of this compound.[1][2] It is crucial to note that not all orange-colored tomatoes contain this compound; some owe their coloration to beta-carotene, necessitating chemical analysis for confirmation.[1][2] Studies have indicated that this compound is more readily absorbed by the human body, making tomatoes rich in this isomer a subject of significant research interest.[4][5]
Comparative this compound and Lycopene Content in Tomato Varieties
The following table summarizes the this compound (tetra-cis-lycopene) content in several heirloom tomato varieties and the total lycopene content (primarily all-trans-lycopene) in common red varieties for a comparative perspective. Data for this compound is sourced from analyses conducted by the Heritage Food Crops Research Trust.[6]
| Tomato Variety | Type | Color | This compound (tetra-cis-lycopene) Content (mg/100g fresh weight) | Total Lycopene Content (mg/kg fresh weight) |
| Amish Yellowish Orange Oxheart | Heirloom | Golden-Orange | 7.05[6] | - |
| Barnes Mountain Orange | Heirloom | Orange | 6.54[6] | - |
| Aunt Gerties Gold | Heirloom | Golden | 5.73[6] | - |
| Amish Orange Sherbert | Heirloom | Vibrant Orange | 5.36[6] | - |
| Amana Orange | Heirloom | Orange | 5.04[6] | - |
| Moonbeam | Heirloom | Golden | 4.2[7] | - |
| Alice Brewer | Heirloom | Orange | 3.82[6] | - |
| B'Mato | Heirloom | Orange | 3.65[6] | - |
| Bella Rosa | Common | Red | - | 10.44[2] |
| Roma | Common | Red | - | High, but specific value not consistently reported across studies.[8] |
| Crimson Cherry | Common | Red | - | High, but specific value not consistently reported across studies.[8] |
| Crimson Plum | Common | Red | - | High, but specific value not consistently reported across studies.[8] |
Experimental Protocols
Accurate quantification of this compound and other lycopene isomers is critical for research. Below are detailed methodologies for extraction and analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Sample Preparation and Extraction for HPLC and Spectrophotometry
This protocol is a composite of established methods for carotenoid extraction.
-
Homogenization : Weigh approximately 0.6 g of tomato puree into a 40 ml amber vial.
-
Solvent Addition : Add 5 ml of 0.05% (w/v) butylated hydroxytoluene (BHT) in acetone, 5 ml of 95% ethanol, and 10 ml of hexane to the vial. BHT is added to prevent oxidative degradation of lycopene.
-
Extraction : Shake the mixture on an orbital shaker at 180 RPM for 15 minutes on ice.
-
Phase Separation : Add 3 ml of deionized water and shake for an additional 5 minutes on ice. Allow the mixture to stand at room temperature for 5 minutes to facilitate phase separation.
-
Collection : The upper hexane layer, containing the lycopene, is carefully collected for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for separating and quantifying different isomers of lycopene.
-
Instrumentation : A reversed-phase HPLC system with a C18 column and a photodiode array (PDA) or UV-Vis detector is recommended.
-
Mobile Phase : A common mobile phase is a gradient of acetonitrile, methanol, and tetrahydrofuran (THF).
-
Detection : Set the detector to monitor absorbance at approximately 472 nm for lycopene.
-
Quantification : Create a standard curve using a certified this compound (tetra-cis-lycopene) standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
Quantification by UV-Vis Spectrophotometry
This method is simpler and faster for determining total lycopene content but does not differentiate between isomers.
-
Measurement : Measure the absorbance of the hexane extract at 503 nm using a UV-Vis spectrophotometer. Use hexane as a blank.
-
Calculation : The lycopene concentration can be calculated using the Beer-Lambert law and the extinction coefficient of lycopene in hexane.
Visualizing the Process: From Lab to Data
The following diagrams illustrate the experimental workflow and the biochemical pathway of lycopene synthesis.
Conclusion
The selection of tomato varieties with high this compound content is a promising avenue for research into the health benefits of lycopene. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this bioavailable carotenoid. The provided methodologies offer a standardized approach to the quantification of this compound, facilitating reproducible and comparable results across different studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]
- 8. aocs.org [aocs.org]
A Researcher's Guide to Prolycopene Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals invested in the therapeutic potential of prolycopene, the cis-isomers of lycopene, accurate and reliable quantification is paramount. This guide provides an objective comparison of three prominent analytical methods for this compound measurement: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the experimental protocols, present comparative performance data, and offer visualizations to aid in method selection and implementation.
This compound, with its enhanced bioavailability compared to the all-trans-lycopene isomer, is a subject of growing interest in nutritional science and pharmacology. The ability to distinguish and quantify these geometric isomers is crucial for understanding their metabolic fate and efficacy. This guide aims to equip researchers with the necessary information to make informed decisions about the most suitable analytical methodology for their specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound measurement hinges on a balance of factors including specificity for isomers, sensitivity, accuracy, precision, and practical considerations such as cost and sample throughput. The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and FTIR Spectroscopy based on available experimental data.
Table 1: Performance Characteristics of Analytical Methods for Lycopene Isomer Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Specificity | High (Excellent for isomer separation, especially with C30 columns) | Low (Measures total carotenoids or lycopene; cannot distinguish isomers) | Moderate (Can identify functional groups, characteristic peaks for lycopene exist) |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | Typically >0.99 | >0.98 (when correlated with HPLC)[3] |
| Accuracy (% Recovery) | 94.3% - 102.0%[1][4][5] | Method dependent, generally lower than HPLC | Good correlation with HPLC, indicating reasonable accuracy[6] |
| Precision (% RSD) | Intraday: 1.81% - 4.45%; Interday: 3.13% - 6.86%[5] | Typically <10% | Good reproducibility reported[6] |
| Limit of Detection (LOD) | 0.008 - 0.14 µg/mL[4][7] | Higher than HPLC | Dependent on the chemometric model |
| Limit of Quantification (LOQ) | 0.017 - 0.37 µg/mL[4][7] | Higher than HPLC | Dependent on the chemometric model |
Table 2: Summary of Key Experimental Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Typical Column | C18 or C30 reversed-phase[1][8] | Not applicable | Not applicable |
| Mobile Phase | Acetonitrile, Methanol, Water, Methyl-tert-butyl ether mixtures[1][2][8] | Solvents for extraction (e.g., Hexane, Acetone, Ethanol)[6] | Not applicable |
| Detection Wavelength | 472 nm or 484 nm[1][2] | 470 nm, 503 nm[9] | Mid-IR range (e.g., 4000-650 cm⁻¹)[10] |
| Key Measurement | Peak area of separated isomers | Absorbance at λmax | Absorbance at characteristic wavenumbers (e.g., 957 cm⁻¹)[6] |
Experimental Workflows
To visualize the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.
References
- 1. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lycopene and beta-carotene content in tomato fruits and related products: Comparison of FT-Raman, ATR-IR, and NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoid… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Process Development for the Instant Quantification of Lycopene from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Prolycopene: A Guide for Laboratory Professionals
Prolycopene, a precursor to lycopene, is a carotenoid. According to safety data sheets for lycopene, it is not classified as a hazardous substance.[1] However, it is prudent to handle all laboratory chemicals with care and to follow established waste disposal protocols to minimize any potential environmental impact.
Essential Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure safety and compliance with general laboratory waste regulations.
-
Waste Identification and Classification:
-
Treat this compound as a non-hazardous chemical waste unless it has been mixed with hazardous substances.
-
If this compound is part of a solution, the other components of the mixture will dictate the disposal route. For instance, if dissolved in a flammable solvent, it must be treated as flammable waste.
-
-
Segregation of Waste:
-
Properly segregate this compound waste from other types of laboratory waste.[2]
-
Keep solid this compound waste separate from liquid waste.[3]
-
Do not mix this compound waste with incompatible materials. While lycopene itself is not highly reactive, this is a general best practice in chemical waste handling.
-
-
Container Selection and Labeling:
-
Collect solid this compound waste in a designated, well-sealed, and clearly labeled container.[4] Dry chemicals should ideally be stored in their original container if possible.[4]
-
For liquid waste containing this compound, use a leak-proof container that is chemically compatible with the solvent used.[3][4]
-
All waste containers must be clearly labeled with the contents ("this compound Waste"), the date of accumulation, and any associated hazards if mixed with other chemicals.[2]
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal service.[2]
-
For small quantities of non-hazardous solid waste, consult your institution's specific guidelines, as some may permit disposal with general waste after appropriate deactivation or packaging. However, the most conservative and recommended approach is to use a professional disposal service.
-
Quantitative Data and Physical Properties
While specific quantitative data for this compound disposal is not available, the physical properties of the related compound, lycopene, can be informative for handling and storage.
| Property | Value |
| Physical State | Solid (Crystal - Powder)[5] |
| Color | Red to Greyish Red[5] |
| Melting Point | 169°C (decomposes)[5] |
| Molecular Formula | C₄₀H₅₆[6] |
| Molar Mass | 536.9 g/mol [6] |
Experimental Protocols: General Chemical Waste Handling
The procedures outlined above are based on standard protocols for laboratory chemical waste management. These protocols are designed to be broadly applicable to a wide range of non-hazardous and hazardous chemicals, ensuring a high level of safety and regulatory compliance. The core principle is the containment and segregation of chemical waste to prevent accidental reactions and environmental contamination.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
References
- 1. naturalcompoundsolutions.com [naturalcompoundsolutions.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
Essential Safety and Handling Protocols for Prolycopene
This guide provides essential safety and logistical information for the handling and disposal of Prolycopene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, these recommendations are based on general best practices for handling carotenoids and other similar non-hazardous chemical compounds. A conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific experimental conditions should always be conducted to determine the appropriate level of personal protection required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | To be worn in addition to safety glasses or goggles | Recommended when there is a significant splash hazard. | |
| Hand Protection | Nitrile Gloves | Chemically resistant | Protects skin from direct contact with this compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | N/A | Based on the low volatility of carotenoids. Use in a well-ventilated area. If aerosolization is possible, a risk assessment should determine if a respirator is needed. |
Handling and Storage
This compound, like other carotenoids, is susceptible to degradation from light and oxygen. Proper handling and storage are crucial to maintain its integrity.
| Procedure | Protocol |
| Receiving | Inspect packaging for any damage or leaks upon arrival. |
| Storage | Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. |
| Dispensing | Weigh and handle in a well-ventilated area, away from direct sunlight or strong artificial light. |
| General Handling | Avoid inhalation of any dust or aerosol. Prevent contact with skin and eyes. Wash hands thoroughly after handling. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Treat as chemical waste. Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for contaminated items. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
